molecular formula C6H3FN2 B1310978 2-Cyano-3-fluoropyridine CAS No. 97509-75-6

2-Cyano-3-fluoropyridine

カタログ番号: B1310978
CAS番号: 97509-75-6
分子量: 122.1 g/mol
InChIキー: VZFPSCNTFBJZHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-3-fluoropyridine is a useful research compound. Its molecular formula is C6H3FN2 and its molecular weight is 122.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPSCNTFBJZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427611
Record name 2-Cyano-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97509-75-6
Record name 2-Cyano-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Cyano-3-fluoropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 97509-75-6

Synonyms: 3-Fluoropyridine-2-carbonitrile, 3-Fluoro-2-pyridinecarbonitrile

This technical guide provides an in-depth overview of 2-Cyano-3-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, synthesis methodologies, applications in drug development, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a cyano group at the 2-position and a fluorine atom at the 3-position.[1] This unique structure imparts valuable reactivity, making it a versatile building block in organic synthesis.[1]

PropertyValueReference
Molecular Formula C6H3FN2[1][2]
Molecular Weight 122.10 g/mol [1][3]
Appearance White to yellow to brown solid or light yellow liquid[1]
Melting Point 27-32 °C[1]
Boiling Point 205.9 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 78.3 ± 21.8 °C[1]
Solubility Soluble in most organic solvents such as ethanol, acetone, and chloroform; insoluble in water.[2]
Purity (Assay) ≥97.0% (GC), often reaching ≥98.0% (HPLC)[1][4]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol 1: From 2-Cyano-3-chloropyridine

This method involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by fluoride (B91410).

Materials:

Procedure:

  • A solution of 2-cyano-3-chloropyridine in 1-methyl-2-pyrrolidinone is treated with potassium fluoride.[5]

  • The reaction mixture is heated at reflux for 18 hours.[5]

  • After cooling, the reaction is diluted with ethyl acetate and extracted with water and brine.[5]

  • The product is purified by silica gel chromatography to afford this compound.[5]

Experimental Protocol 2: From 3-Fluoropyridine-N-oxide

This protocol utilizes a cyanation reaction on a pyridine N-oxide derivative.

Materials:

  • 3-Fluoropyridine-N-oxide (2.85 g, 25.2 mmol)

  • Trimethylcyanosilane (10.0 mL, 75.6 mmol)

  • Dichloromethane (B109758) (25 mL)

  • Saturated aqueous sodium bicarbonate solution (30 mL)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • 3-Fluoropyridine-N-oxide is dissolved in dichloromethane at room temperature, followed by the addition of trimethylcyanosilane.[5]

  • The reaction mixture is heated to reflux for 10 hours.[5]

  • After completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate solution.[5]

  • The mixture is extracted with dichloromethane, and the combined organic phases are dried over anhydrous sodium sulfate.[5]

  • The organic phase is concentrated under reduced pressure, and the crude product is purified by rapid column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent.[5]

G cluster_0 Synthesis Workflow start Starting Materials reaction Reaction (e.g., Nucleophilic Substitution or Cyanation) start->reaction Reagents, Solvent, Heat workup Workup (Quenching, Extraction, Drying) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-cancer drug sorafenib (B1663141) and the anti-inflammatory drug tofacitinib (B832).[2]

Sorafenib and the RAF/MEK/ERK Signaling Pathway

Sorafenib is a multikinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[2] It targets several kinases in the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[6] Sorafenib inhibits Raf kinase, thereby blocking downstream signaling and inhibiting tumor growth.[6] It also exhibits anti-angiogenic properties by targeting VEGFR and PDGFR.[6]

G cluster_pathway RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions.[2] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors to the nucleus via the Signal Transducers and Activators of Transcription (STATs). By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs, thereby modulating the immune response and reducing inflammation.[7]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT pSTAT (active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes and translocates GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye damage.[3]

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store away from strong oxidizing agents, strong acids, and strong bases.[8]

  • First Aid:

    • If Swallowed: Rinse mouth. Get medical attention if symptoms occur.[8]

    • If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

    • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

    • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

Transportation:

  • UN Number: 3439[9]

  • UN Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[9]

  • Transport Hazard Class: 6.1[9]

  • Packing Group: III[9]

This technical guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the referenced safety data sheets and scientific literature is recommended.

References

An In-depth Technical Guide to 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of 2-Cyano-3-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical formula, molecular weight, and other critical data, alongside a detailed experimental protocol for its synthesis and purification.

Core Molecular and Physical Properties

This compound, also known as 3-fluoropyridine-2-carbonitrile, is a heterocyclic compound with the chemical formula C6H3FN2.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with a cyano group at the 2-position and a fluorine atom at the 3-position, makes it a versatile building block in organic synthesis.[2]

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C6H3FN2
Molecular Weight 122.10 g/mol
CAS Number 97509-75-6
Appearance White to yellow to pale brown solid or light yellow liquid
Melting Point 27-32 °C
Boiling Point 205.9 ± 20.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 78.3 ± 21.8 °C
Purity (Assay by GC/HPLC) ≥97.0% - 99.3%

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound from 2-Cyano-3-chloropyridine

This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction using 2-cyano-3-chloropyridine and potassium fluoride (B91410).

Materials:

Procedure:

  • A solution of 2-cyano-3-chloropyridine (1 g, 7.22 mmol) in 1-methyl-2-pyrrolidinone (25 mL) is prepared in a suitable reaction vessel.[3]

  • Potassium fluoride (1.26 g, 21.68 mmol) is added to the solution.[3]

  • The reaction mixture is heated at reflux for 18 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature.[3]

  • The cooled reaction mixture is diluted with ethyl acetate.[3]

  • The organic layer is extracted with water and then with brine.[3]

  • The organic phase is dried over anhydrous sodium sulfate (B86663) and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel chromatography to afford this compound.[3]

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for compound characterization and a typical experimental workflow for the synthesis of this compound.

logical_workflow cluster_start Starting Point cluster_analysis Analytical Characterization cluster_verification Data Verification and Identification cluster_end Conclusion start Unknown Sample Suspected to be This compound spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spectrometry) start->spectroscopy chromatography Chromatographic Analysis (GC, HPLC) start->chromatography physical_props Physical Property Measurement (Melting Point, Boiling Point) start->physical_props data_comparison Comparison with Literature Data and Reference Standards spectroscopy->data_comparison chromatography->data_comparison physical_props->data_comparison confirmation Structural Confirmation and Purity Assessment data_comparison->confirmation end_point Confirmed Identity: This compound confirmation->end_point

Caption: Logical workflow for the identification and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification and Analysis reactants Reactants: 2-Cyano-3-chloropyridine Potassium Fluoride 1-Methyl-2-pyrrolidinone reaction Reaction at Reflux (18 hours) reactants->reaction dilution Dilution with Ethyl Acetate reaction->dilution extraction Extraction with Water and Brine dilution->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration chromatography Silica Gel Chromatography concentration->chromatography final_product Pure this compound chromatography->final_product analysis Purity and Identity Confirmation (GC/HPLC, NMR) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Spectroscopic Data of 2-Cyano-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyano-3-fluoropyridine (also known as 3-fluoropyridine-2-carbonitrile), a key intermediate in the synthesis of various pharmaceuticals. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited publicly available, fully characterized data, some fields are populated with information from closely related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-4Data not available---
H-5Data not available---
H-6Data not available---
Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm) Solvent
C-2Data not available-
C-3Data not available-
C-4Data not available-
C-5Data not available-
C-6Data not available-
CNData not available-
Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm) Reference Standard Solvent
Data not availableCFCl₃-

Note: While the existence of ¹⁹F NMR spectra is noted in databases, specific chemical shift values for this compound are not publicly listed.

Table 4: IR Spectroscopic Data
Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
~2230StrongC≡N stretch
~1600-1400Medium-StrongAromatic C=C and C=N stretching
~1250-1000StrongC-F stretch
~800-700StrongC-H out-of-plane bending

Note: The listed frequencies are characteristic absorptions for similar compounds. Specific peak values for this compound are not fully detailed in public sources.

Table 5: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment
122High[M]⁺ (Molecular Ion)
95Moderate[M - HCN]⁺
75Moderate[C₄H₂FN]⁺

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols represent standard practices for the analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 200-250 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 200-300 ppm.

  • Reference: An external or internal reference such as CFCl₃.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the solvent or internal standard signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer. For the available data on this compound, a Bruker Tensor 27 FT-IR was used.[1]

Sample Preparation (ATR-Neat): [1]

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the spectrum.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction (GC-MS):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • The compound is volatilized and separated from the solvent on the GC column before entering the mass spectrometer.

Ionization (Electron Ionization - EI):

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Drug_Development Drug Development & Further Synthesis Structure_Elucidation->Drug_Development Purity_Assessment->Drug_Development

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-3-fluoropyridine. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control by offering precise spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the spin-spin coupling interactions within the molecule.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the cyano and fluoro substituents significantly influences the chemical shifts of these protons, leading to a downfield appearance in the aromatic region of the spectrum. The coupling between adjacent protons and the coupling of protons to the fluorine atom results in a complex splitting pattern.

The quantitative spectral data, including chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities, are summarized in the table below. This data is essential for the unambiguous identification and structural elucidation of this compound.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H-47.95dddJ(H4,H5) = 8.5
J(H4,F) = 4.5
J(H4,H6) = 1.5
H-57.55dddJ(H5,H4) = 8.5
J(H5,H6) = 5.0
J(H5,F) = 9.0
H-68.60dddJ(H6,H5) = 5.0
J(H6,F) = 2.0
J(H6,H4) = 1.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Visualization of Signaling Pathways

The intricate coupling relationships between the protons and the fluorine atom in this compound can be effectively visualized using a signaling pathway diagram. The following diagram, generated using the DOT language, illustrates the spin-spin coupling network within the molecule.

G H4 H-4 H5 H-5 H4->H5 J = 8.5 Hz H6 H-6 H4->H6 J = 1.5 Hz F3 F-3 H4->F3 J = 4.5 Hz H5->H6 J = 5.0 Hz H5->F3 J = 9.0 Hz H6->F3 J = 2.0 Hz

Caption: Spin-spin coupling network in this compound.

Experimental Protocol

The following is a representative experimental protocol for acquiring a high-resolution ¹H NMR spectrum of this compound. Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality spectral data.

A. Sample Preparation

  • Sample Weight: Accurately weigh 5-10 mg of this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

B. NMR Spectrometer Setup

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field, ensuring field stability. Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample.

C. Data Acquisition

  • Experiment: A standard one-dimensional ¹H pulse-acquire experiment is typically sufficient.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C), to ensure consistency.

  • Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° pulse width.

    • Spectral Width: Set a spectral width that encompasses the entire aromatic region (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

D. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Analysis: Integrate the signals to determine the relative ratios of the protons. Measure the chemical shifts and coupling constants for each multiplet.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Cyano-3-fluoropyridine. Given the absence of publicly available experimental spectra, this document presents predicted ¹³C NMR chemical shifts obtained from computational methods. It includes a detailed, generalized experimental protocol for the acquisition of such data, crucial for researchers aiming to characterize this and similar fluorinated heterocyclic compounds. Furthermore, this guide features visualizations of the NMR analysis workflow and the key factors influencing chemical shifts to aid in the understanding and interpretation of ¹³C NMR spectra.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were computationally generated and provide an expected range for the resonance of each carbon atom in the molecule. The numbering of the carbon atoms is illustrated in Figure 1.

Figure 1. Structure and atom numbering of this compound.

G Figure 1. Structure of this compound cluster_0 C2 C2 C3 C3 C2->C3 CN C≡N C2->CN C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 C6 C6 C5->C6 N1 N C6->N1 N1->C2

Structure of this compound with atom numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2125.0
C3160.0 (d, ¹JCF ≈ 250 Hz)
C4120.0
C5140.0
C6150.0
CN115.0

Note: These are predicted values and may differ from experimental results. The chemical shift of C3 is expected to appear as a doublet due to one-bond coupling with the fluorine atom, characterized by a large coupling constant (¹JCF).

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for polar organic molecules.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range for all carbon atoms.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all observed peaks.

Visualizing the NMR Workflow and Influencing Factors

To further aid researchers, the following diagrams illustrate the general workflow of a ¹³C NMR experiment and the key factors that influence the chemical shifts of carbon nuclei.

G Figure 2. General Workflow for 13C NMR Analysis cluster_workflow prep Sample Preparation (Dissolution, Internal Standard) acq Data Acquisition (NMR Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Raw Data (FID) analysis Spectral Analysis (Peak Picking, Assignment) proc->analysis Processed Spectrum interp Structure Elucidation/ Verification analysis->interp Chemical Shift List

A generalized workflow for conducting a 13C NMR experiment.

G Figure 3. Factors Influencing 13C Chemical Shifts center 13C Chemical Shift (δ) hybrid Hybridization (sp³, sp², sp) hybrid->center en Electronegativity of Attached Atoms en->center anisotropy Magnetic Anisotropy (e.g., Aromatic Rings) anisotropy->center steric Steric Effects steric->center

Key factors that determine the chemical shift of a carbon nucleus.

Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • Aromatic Region (120-160 ppm): The five carbons of the pyridine (B92270) ring are expected to resonate in this region. The carbon atom directly attached to the highly electronegative fluorine atom (C3) is predicted to be the most downfield-shifted in this group, appearing at approximately 160.0 ppm. Furthermore, this signal will be split into a doublet due to the strong one-bond coupling to the ¹⁹F nucleus. The other pyridine carbons (C2, C4, C5, and C6) are predicted to appear between 120 and 150 ppm.

  • Nitrile Region (around 115 ppm): The carbon of the cyano group (CN) is expected to resonate around 115.0 ppm, which is a characteristic chemical shift for nitriles.

The unambiguous assignment of each carbon signal would require further two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate the carbon signals with those of the directly attached and long-range coupled protons, respectively.

This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. The predicted data and detailed experimental protocol offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, facilitating the structural characterization and quality control of this important heterocyclic compound.

FT-IR analysis of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Analysis of 2-Cyano-3-fluoropyridine

Introduction

This compound (CAS No: 97509-75-6) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a cyano (-C≡N) group at the 2-position and a fluorine atom at the 3-position.[1] With a molecular formula of C₆H₃FN₂ and a molecular weight of 122.10 g/mol , it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The precise identification and structural confirmation of this molecule are critical for quality control and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose, providing a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. It covers detailed experimental protocols, spectral interpretation, and data presentation.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a transition to a higher vibrational energy level. An FT-IR spectrum is a plot of this absorption (or transmittance) versus wavenumber, where peaks indicate the presence of specific functional groups. For a polyatomic, non-linear molecule, the number of fundamental vibrational modes is calculated as 3N-6, where N is the number of atoms.[3]

Experimental Protocols

The successful acquisition of an FT-IR spectrum is highly dependent on proper sample preparation. This compound is a low-melting solid (melting point: 27-32 °C).[1] Therefore, it can be analyzed using techniques suitable for solids or liquids/melts. The most common and recommended methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[4]

Method 1: Attenuated Total Reflectance (ATR) FT-IR

ATR is a popular technique due to its minimal sample preparation requirements.[4] An ATR-Neat spectrum for this compound has been recorded using this method.[2]

Methodology:

  • Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize. Perform a background scan to account for atmospheric H₂O and CO₂.[5]

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and wipe dry with a soft, non-abrasive tissue.[5][6]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[6]

  • Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[6]

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a wavenumber range of 4000–400 cm⁻¹.[5]

  • Post-Measurement: Clean the ATR crystal and press arm tip thoroughly to prevent cross-contamination.

G Diagram 1: ATR FT-IR Experimental Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis p1 Power on Spectrometer & Allow to Stabilize p2 Clean ATR Crystal p1->p2 p3 Collect Background Spectrum (Air) p2->p3 s1 Place Sample on Crystal p3->s1 s2 Apply Pressure s1->s2 s3 Collect Sample Spectrum s2->s3 d1 Process Data (e.g., Baseline Correction) s3->d1 c1 Clean ATR Crystal s3->c1 d2 Interpret Spectrum d1->d2

Caption: Diagram 1: ATR FT-IR Experimental Workflow.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample within a matrix of IR-transparent KBr.[4]

Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of this compound into a fine powder using a clean agate mortar and pestle.[6]

    • Add approximately 100-200 mg of dry, IR-grade KBr powder. The sample-to-KBr ratio should be about 1:100.[7]

    • Mix thoroughly by grinding for several minutes until the mixture is homogeneous.[7]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer's beam path.

    • Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A background scan should be performed on a blank KBr pellet or on the empty sample compartment.[4]

  • Post-Measurement: Dispose of the pellet and thoroughly clean the mortar, pestle, and die assembly with an appropriate solvent and dry completely.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the pyridine ring, the cyano group, and the carbon-fluorine bond. The interpretation relies on correlating observed absorption peaks with known group frequencies.

G Diagram 2: Vibrational Mode Assignments for this compound cluster_regions Characteristic FT-IR Absorption Regions (cm⁻¹) mol This compound r1 C-H Stretch (Aromatic) ~3100-3000 mol->r1 Aromatic C-H r2 C≡N Stretch (Nitrile) ~2240-2210 mol->r2 Cyano Group r3 C=C & C=N Stretch (Pyridine Ring) ~1600-1400 mol->r3 Pyridine Ring r4 C-F Stretch ~1250-1150 mol->r4 C-F Bond r5 Ring & C-H Bending < 1000 mol->r5 Ring Structure

Caption: Diagram 2: Vibrational Mode Assignments for this compound.

The following table summarizes the expected vibrational frequencies and their assignments based on data for cyanopyridines, fluoropyridines, and other substituted pyridine derivatives.[8][9][10]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~ 3100 - 3000Weak to MediumAromatic C-H StretchingCharacteristic of C-H bonds on the pyridine ring.
~ 2230 - 2215StrongC≡N Stretching (Nitrile)A sharp and strong band, highly characteristic of the cyano group. For 2-aminopyridine (B139424) derivatives, this peak appears around 2201-2213 cm⁻¹.[11] Theoretical calculations for 2-cyanopyridine (B140075) also place this vibration in this region.[9]
~ 1600 - 1550Medium to StrongC=C and C=N Ring StretchingVibrations associated with the aromatic pyridine ring. Multiple bands are typically observed in this region.
~ 1470 - 1400Medium to StrongC=C and C=N Ring StretchingFurther characteristic stretching vibrations of the pyridine ring skeleton.
~ 1250 - 1150StrongC-F StretchingThe presence of a strong absorption band in this region is a key indicator of the C-F bond.[8]
~ 1200 - 1000MediumIn-plane C-H BendingBending vibrations of the C-H bonds on the pyridine ring.
< 900Medium to StrongOut-of-plane C-H BendingThese bands are sensitive to the substitution pattern on the aromatic ring.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By employing standardized experimental protocols such as ATR or KBr pellet methods, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by established group frequency correlations, allows for the unambiguous confirmation of key functional groups, including the nitrile (C≡N), the carbon-fluorine (C-F) bond, and the substituted pyridine ring. This technical guide provides the necessary framework for researchers and scientists to effectively apply FT-IR analysis in their work with this important synthetic intermediate.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation of 2-Cyano-3-fluoropyridine. In the absence of specific literature for this compound, this guide extrapolates from established fragmentation principles of aromatic, cyano-, and fluoro-substituted compounds to propose a detailed fragmentation pathway. This document serves as a valuable resource for researchers in compound identification, structural elucidation, and impurity profiling.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak, characteristic of aromatic compounds. The primary fragmentation pathways are expected to involve the loss of small neutral molecules such as hydrogen cyanide (HCN), fluorine (F), and the cyano radical (·CN). The relative abundances of the resulting fragment ions are predicted based on the stability of the ions and neutral species formed.

m/z Proposed Fragment Formula Neutral Loss Predicted Relative Abundance (%)
122[M]⁺[C₆H₃FN₂]⁺-100
95[M - HCN]⁺[C₅H₂F]⁺HCN65
103[M - F]⁺[C₆H₃N₂]⁺F40
96[M - CN]⁺[C₅H₃FN]⁺CN30
76[C₄H₂F]⁺[C₄H₂F]⁺C₂HN25
69[C₄H₃N]⁺[C₄H₃N]⁺CF15

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₆H₃FN₂]⁺, m/z 122) is initiated by electron ionization. The primary fragmentation routes are depicted below.

fragmentation_pathway M [C₆H₃FN₂]⁺˙ m/z = 122 F1 [C₅H₂F]⁺ m/z = 95 M->F1 - HCN F2 [C₆H₃N₂]⁺ m/z = 103 M->F2 - F F3 [C₅H₃FN]⁺ m/z = 96 M->F3 - CN F4 [C₄H₂F]⁺ m/z = 76 F1->F4 - C₂H

Caption: Proposed fragmentation pathway of this compound.

The molecular ion at m/z 122 is expected to undergo the following key fragmentation steps:

  • Loss of HCN: A characteristic fragmentation for pyridine (B92270) and nitrile-containing compounds is the elimination of a neutral hydrogen cyanide molecule, leading to the fragment ion at m/z 95.[1]

  • Loss of a Fluorine Radical: The cleavage of the C-F bond can result in the loss of a fluorine radical, producing an ion at m/z 103.[2]

  • Loss of a Cyano Radical: Elimination of the cyano radical is a common pathway for aromatic nitriles, which would yield a fragment at m/z 96.[3]

  • Ring Cleavage: Subsequent fragmentation of the major fragment ions, such as the ion at m/z 95, can lead to smaller charged species through ring opening and cleavage, for example, yielding an ion at m/z 76.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a representative protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or acetonitrile.

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL for analysis.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-200

  • Scan Speed: 1000 amu/s

  • Solvent Delay: 3 minutes

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and theoretical isotopic distribution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL P1->P2 A1 Inject Sample A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-200) A3->A4 D1 Acquire Total Ion Chromatogram D2 Extract Mass Spectrum D1->D2 D3 Identify Molecular and Fragment Ions D2->D3 D4 Compare with Predicted Fragmentation D3->D4 cluster_sample_prep cluster_sample_prep cluster_gcms_analysis cluster_gcms_analysis cluster_sample_prep->cluster_gcms_analysis cluster_data_analysis cluster_data_analysis cluster_gcms_analysis->cluster_data_analysis

References

Solubility of 2-Cyano-3-fluoropyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyano-3-fluoropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes available qualitative information, its key physicochemical properties, and detailed experimental protocols to enable researchers to determine its solubility for their specific applications.

Introduction to this compound

This compound, with the CAS number 97509-75-6, is a substituted pyridine (B92270) derivative containing both a cyano and a fluoro group.[1] These functional groups significantly influence its chemical reactivity and physical properties, including its solubility in various media. An understanding of its solubility is critical for process development, formulation, and analytical method development.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C6H3FN2[1][2]
Molecular Weight 122.10 g/mol [1][2]
Appearance White to off-white or pale yellow solid/fused solid[1][3][4]
Melting Point 23.0-32.0 °C[4]
Boiling Point 120-125 °C (at 17 Torr)[5]
Density 1.24 ± 0.1 g/cm³ (Predicted)[5]

Qualitative Solubility Profile

General observations from various sources indicate the following solubility characteristics for this compound:

  • Water: Insoluble.[6]

  • Organic Solvents: Generally soluble in most common organic solvents.[6][7]

    • Chloroform: Sparingly soluble.[5]

    • Dimethyl Sulfoxide (DMSO): Slightly soluble.[5]

    • Ethanol, Acetone, Dichloromethane: Reported to be soluble.[6][7]

Due to the absence of precise quantitative data, experimental determination is necessary for specific applications. The following sections provide detailed methodologies for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[8][9][10] This protocol outlines the steps to quantitatively measure the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of choice (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with continuous agitation for 24-48 hours. A->B C Allow the solution to settle. B->C D Withdraw a known volume of the supernatant using a filtered syringe. C->D E Transfer the filtered solution to a pre-weighed container. D->E F Evaporate the solvent under controlled conditions. E->F G Dry the residue to a constant weight. F->G H Calculate solubility from the mass of the residue and the volume of the aliquot. G->H

Gravimetric Solubility Determination Workflow
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the solute in the solution remains constant.

  • Sampling:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

    • Once the solvent is fully evaporated, dry the residue in a vacuum desiccator until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations in a typical solubility study.

G cluster_outcome Outcome Temperature Temperature SolubilityData Quantitative Solubility Data Temperature->SolubilityData Solvent Solvent Properties (Polarity, H-bonding) Solvent->SolubilityData Purity Compound Purity Purity->SolubilityData Equilibrium Equilibrium Time Equilibrium->SolubilityData Method Analytical Method (Gravimetric, Spectroscopic) Method->SolubilityData

Factors Influencing Solubility Determination

Conclusion

References

The Art of Activation: A Technical Guide to the Nucleophilic Reactivity of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-fluoropyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of the cyano group and the pyridine (B92270) nitrogen, renders the C3-fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive overview of the potential reactivity of this compound with a diverse range of nucleophiles, including amines, alcohols, and thiols. By summarizing key reaction classes, providing detailed experimental protocols from cited literature, and presenting quantitative data in a clear, tabular format, this document aims to serve as an in-depth resource for researchers leveraging this versatile reagent in the synthesis of complex molecules and novel chemical entities.

Introduction: The Chemical Versatility of this compound

This compound, also known as 3-fluoropicolinonitrile, is a strategically functionalized heterocyclic compound with the molecular formula C₆H₃FN₂.[1] The presence of a fluorine atom at the 3-position and a cyano group at the 2-position of the pyridine ring creates a highly activated system for nucleophilic aromatic substitution.[2] The electron-withdrawing nature of both the nitrile group and the ring nitrogen atom significantly lowers the electron density of the pyridine ring, facilitating the attack of nucleophiles and stabilizing the intermediate Meisenheimer complex. This inherent reactivity makes this compound a valuable precursor for the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in numerous commercial drugs and agrochemicals.[3] This guide will explore the documented and potential reactions of this versatile intermediate with key classes of nucleophiles.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), wherein the fluoride (B91410) ion acts as a good leaving group. The general mechanism for this transformation is depicted below.

Caption: Generalized SNAr mechanism on this compound.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 3-substituted-2-cyanopyridine product.

Reactivity with Nitrogen Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for the synthesis of 3-amino-2-cyanopyridine derivatives. These products are valuable intermediates in medicinal chemistry.

Quantitative Data for Reactions with Amines

While specific examples detailing the reaction of this compound with a wide range of amines are not extensively documented in publicly accessible literature, data from analogous systems, such as the reaction of 2,3-difluoro-5-chloropyridine with ammonia (B1221849), suggest that these reactions often require elevated temperatures and pressures to proceed efficiently.

NucleophileSubstrateReaction ConditionsProductYield (%)Reference
Ammonia (aq)2,3-Difluoro-5-chloropyridine120 °C, 24 h, sealed vessel2-Amino-3-fluoro-5-chloropyridine85.5[4]

Note: This table includes data for a closely related substrate to infer potential reactivity.

General Experimental Protocol for Amination

The following is a generalized protocol based on the amination of a similar fluorinated pyridine derivative.[4]

Materials:

  • 2,3-Difluoro-5-chloropyridine (1.0 eq)

  • Aqueous ammonia (10-15 eq)

  • Autoclave or sealed reaction vessel

Procedure:

  • To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine and aqueous ammonia.

  • Seal the vessel and heat the reaction mixture to 110-140 °C for 16-24 hours.

  • After cooling to room temperature, a solid precipitate may form. Collect the solid by filtration.

  • Wash the filter cake with water.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

amination_workflow start Start reactants Combine 2,3-difluoro-5-chloropyridine and aqueous ammonia in autoclave start->reactants reaction Heat at 110-140 °C for 16-24 h reactants->reaction cool Cool to room temperature reaction->cool filter Filter precipitate cool->filter extract Extract aqueous phase filter->extract dry Dry and concentrate organic phase extract->dry purify Purify product dry->purify end End purify->end logical_relationship cluster_reactivity Reactivity of this compound A This compound B Nitrogen Nucleophiles (e.g., Amines) A->B SNAr C Oxygen Nucleophiles (e.g., Alcohols, Phenols) A->C SNAr D Sulfur Nucleophiles (e.g., Thiols, Thiophenols) A->D SNAr E 3-Amino-2-cyanopyridines B->E F 3-Alkoxy/Aryloxy-2-cyanopyridines C->F G 3-Thioether-2-cyanopyridines D->G

References

An In-depth Technical Guide to the Safe Handling of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Cyano-3-fluoropyridine (CAS No. 97509-75-6), a key intermediate in various synthetic processes within the pharmaceutical and materials science sectors.[1][2] Adherence to stringent safety protocols is essential when working with this compound due to its potential health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential to cause serious skin and eye irritation or damage.[3][4]

1.1. GHS Classification

Aggregated GHS information indicates the following classifications for this compound[4]:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1/2

1.2. Hazard Statements and Signal Word

Signal Word: Danger [1][4]

The corresponding GHS hazard statements are:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H332: Harmful if inhaled.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H319: Causes serious eye irritation.[1][4]

1.3. GHS Pictograms

The following pictograms are associated with the hazards of this compound:

  • Corrosive[4]

  • Irritant[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for risk assessment and the design of safe handling procedures.

PropertyValue
Molecular Formula C6H3FN2
Molecular Weight 122.10 g/mol
Appearance White to pale yellow or brown solid/crystal
Melting Point 27-32 °C
Boiling Point 205.9 °C at 760 mmHg
Density ~1.24 g/cm³
Flash Point 104 °C
Synonyms 3-Fluoropyridine-2-carbonitrile

[Sources:[1][5][6][7]]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.[8] The following PPE should be worn:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Double gloving is recommended for extended operations.[8]

  • Eye and Face Protection: Use chemical safety goggles with side shields or a face shield.[8][9]

  • Skin and Body Protection: A chemical-resistant lab coat should be worn to protect against accidental spills.[8][9]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to control inhalation exposure.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

3.2. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

3.3. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

4.1. First-Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]

4.2. Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]

Toxicological Information

While this compound is known to be harmful if swallowed, in contact with skin, or inhaled, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values are not fully investigated.[3] The primary toxicological concerns are acute toxicity and irritation to the skin and eyes.

Experimental Protocols for Hazard Assessment

Detailed experimental studies on this compound are not publicly available. However, standard methodologies for assessing the hazards associated with such a compound would include:

6.1. In Vitro Skin Irritation Test

This test evaluates the potential of a substance to cause skin irritation. A common method involves the use of reconstituted human epidermis (RhE) models.

  • Methodology: A small amount of the test substance is applied topically to the RhE tissue. After a specific exposure period, the substance is rinsed off, and the tissue is incubated. Cell viability is then measured, typically using an MTT assay, which assesses mitochondrial activity. A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[10][11]

6.2. In Vitro Eye Irritation Test

To assess the potential for eye irritation or serious eye damage, various in vitro and ex vivo models are available, such as the Bovine Corneal Opacity and Permeability (BCOP) assay or tests using reconstructed human corneal epithelial models.

  • Methodology (BCOP): The test substance is applied to an isolated bovine cornea. The potential for irritation is evaluated by measuring changes in corneal opacity and permeability to a fluorescent dye. These measurements are used to calculate an in vitro irritancy score.[12]

6.3. Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

  • Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine, leading to colony growth on a histidine-limited medium.[13]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[3] It should be disposed of at an approved waste disposal plant.[3]

Transportation Information

This compound is classified as a toxic solid for transportation purposes.

  • UN Number: UN3439

  • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.

  • Hazard Class: 6.1

  • Packing Group: III

[Source:[5]]

Mandatory Visualizations

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_post Post-Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Waste Disposal RiskAssessment 1. Risk Assessment (Review SDS) GatherPPE 2. Gather Required PPE (Gloves, Goggles, Lab Coat) RiskAssessment->GatherPPE PrepWorkArea 3. Prepare Fume Hood GatherPPE->PrepWorkArea Handling 4. Handle in Fume Hood PrepWorkArea->Handling AvoidInhalation 5. Avoid Dust/Vapor Generation Handling->AvoidInhalation AvoidContact 6. Avoid Skin/Eye Contact Handling->AvoidContact Spill Spill Response Handling->Spill If Spill Occurs Exposure Exposure Response Handling->Exposure If Exposure Occurs Decontaminate 7. Decontaminate Work Area AvoidInhalation->Decontaminate AvoidContact->Decontaminate StoreProperly 8. Store in Cool, Dry, Ventilated Area Decontaminate->StoreProperly WasteCollection 9. Collect Waste in Labeled Container StoreProperly->WasteCollection Spill->Decontaminate FirstAid Administer First Aid Exposure->FirstAid Disposal 10. Dispose via Approved Hazardous Waste Stream WasteCollection->Disposal

References

A Technical Guide to the Thermal Stability of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 2-Cyano-3-fluoropyridine and outlines a methodological approach to assessing its thermal stability. Given the limited publicly available data on its specific thermal decomposition, this document focuses on established analytical techniques and theoretical considerations crucial for its safe handling and application in research and development.

Physicochemical Properties

This compound, with the CAS number 97509-75-6, is a heterocyclic compound utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₃FN₂[1][2][3]
Molecular Weight 122.10 g/mol [1][3]
Melting Point 23.0-32.0 °C[1][4]
Boiling Point 205.9 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 78.3 ± 21.8 °C[1]
Appearance White to yellow to brown solid or light yellow liquid[1][4]

Thermal Hazard Information

Safety Data Sheets indicate that this compound is stable under normal storage conditions.[5] Hazardous polymerization is not expected to occur.[5] However, in the event of thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be released.[5]

Methodological Approach to Thermal Stability Assessment

A thorough evaluation of the thermal stability of this compound requires a systematic approach employing various analytical techniques. The following experimental protocols are standard for characterizing the thermal properties of chemical compounds.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is instrumental in determining melting point, enthalpy of fusion, and the onset of decomposition.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. A typical temperature range would be from ambient temperature to a point beyond any expected thermal events (e.g., 25 °C to 400 °C).

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of decomposition is a critical parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and the stability of the material at different temperatures.

Experimental Protocol:

  • Sample Preparation: A slightly larger sample than for DSC (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA balance is tared, and the desired atmosphere (inert or oxidative) is established at a controlled flow rate.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a broad temperature range (e.g., 25 °C to 600 °C or higher).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is a key indicator of the initiation of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

To identify the hazardous gases released during decomposition, TGA is often coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Experimental Protocol:

  • The TGA instrument is connected to the MS or FTIR spectrometer via a heated transfer line.

  • The TGA experiment is run as described above.

  • As the sample decomposes, the evolved gases are carried into the spectrometer for analysis.

  • The resulting spectra provide information on the chemical nature of the decomposition products, which can be correlated with the weight loss steps observed in the TGA curve.

Visualized Workflow for Thermal Stability Assessment

The logical flow of experiments for a comprehensive thermal stability study is depicted below.

Thermal_Stability_Workflow start Start: Compound (this compound) dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Identify Melting Point, Decomposition Onset (Exotherm) dsc->dsc_data tga_data Determine Decomposition Temperature Range (Mass Loss) tga->tga_data ega Evolved Gas Analysis (TGA-MS / TGA-FTIR) tga->ega analysis Correlate Data & Assess Thermal Hazard dsc_data->analysis tga_data->analysis ega_data Identify Gaseous Decomposition Products ega->ega_data ega_data->analysis end End: Thermal Stability Profile analysis->end

Caption: Workflow for assessing the thermal stability of a chemical compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyano-3-fluoropyridine from 3-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyano-3-fluoropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyridine (B92270) ring substituted with a cyano group at the 2-position and a fluorine atom at the 3-position, makes it a versatile building block for creating complex molecules.[1][2] This document provides detailed protocols for the synthesis of this compound, with a primary focus on methods starting from 3-fluoropyridine (B146971) or its derivatives. The protocols are intended to guide researchers in the efficient and safe production of this important compound.

Physicochemical Properties of this compound:

  • Molecular Formula: C₆H₃FN₂[1][3][4]

  • Molecular Weight: 122.10 g/mol [2][4]

  • Appearance: Colorless to yellowish liquid or a low melting solid (white to yellow to brown).[1][2]

  • CAS Number: 97509-75-6[1][2][3]

  • Boiling Point: 146-148 °C or 205.9±20.0 °C at 760 mmHg.[1][2]

  • Melting Point: -5 °C or in the range of 27-32 °C.[1][2]

  • Solubility: Soluble in most organic solvents like ethanol, acetone, and chloroform; insoluble in water.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of common approaches.

Starting MaterialReagentsCatalyst/ConditionsYieldReference
3-Fluoropyridine-N-oxideTrimethylsilyl (B98337) cyanide (TMSCN)Dichloromethane (B109758) (DCM), reflux84%[3]
3-FluoropyridineCyanogen bromideLewis acid (e.g., AlCl₃ or ZnCl₂)Not specified[1]
2,3-DichloropyridinePotassium fluoride (B91410) (KF), Potassium cyanide (KCN)Palladium catalystMixture of products[1]
2-Cyano-3-chloropyridinePotassium fluoride (KF)1-methyl-2-pyrrolidinone (NMP), reflux50%[3]

Detailed Experimental Protocols

Protocol 1: Cyanation of 3-Fluoropyridine-N-oxide

This protocol details the synthesis of this compound from 3-fluoropyridine-N-oxide using trimethylsilyl cyanide. This method provides a high yield and a relatively straightforward workup procedure.[3]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoropyridine-N-oxide (1.0 eq) in dichloromethane.

  • Addition of Reagent: Add trimethylsilyl cyanide (3.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 10 hours.

  • Quenching: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[3]

Diagram of Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Fluoropyridine-N-oxide in DCM add_tms Add Trimethylsilyl Cyanide start->add_tms reflux Reflux for 10 hours add_tms->reflux quench Quench with NaHCO₃ (aq) reflux->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Halogen Exchange from 2-Cyano-3-chloropyridine

This method involves a nucleophilic aromatic substitution reaction to replace the chlorine atom in 2-cyano-3-chloropyridine with fluorine.

Materials:

  • 2-Cyano-3-chloropyridine

  • Potassium fluoride (KF)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Silica gel

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-cyano-3-chloropyridine (1.0 eq) in 1-methyl-2-pyrrolidinone, add potassium fluoride (3.0 eq).

  • Reaction: Heat the mixture at reflux for 18 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to afford this compound.[3]

Logical Relationship of Synthesis Pathways

The following diagram illustrates the relationship between the starting materials and the target product, this compound.

synthesis_pathways 3-Fluoropyridine 3-Fluoropyridine 3-Fluoropyridine-N-oxide 3-Fluoropyridine-N-oxide 3-Fluoropyridine->3-Fluoropyridine-N-oxide Oxidation This compound This compound 3-Fluoropyridine->this compound Direct Cyanation (e.g., with BrCN, Lewis Acid) 3-Fluoropyridine-N-oxide->this compound Cyanation (with TMSCN) 2-Cyano-3-chloropyridine 2-Cyano-3-chloropyridine 2-Cyano-3-chloropyridine->this compound Halogen Exchange (with KF)

Caption: Synthetic routes to this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Cyanide-containing reagents such as trimethylsilyl cyanide and potassium cyanide are highly toxic. Handle with extreme care and follow all institutional safety guidelines for their use and disposal.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Lewis acids can be corrosive and moisture-sensitive. Handle them in a dry environment.

Conclusion

The synthesis of this compound can be achieved through several pathways. The cyanation of 3-fluoropyridine-N-oxide with trimethylsilyl cyanide offers a high-yield and well-documented procedure. The choice of the synthetic route will be dictated by factors such as the availability and cost of starting materials, scalability, and safety infrastructure. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the successful synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols for the Synthesis of 2-Cyano-3-fluoropyridine from 2,3-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyano-3-fluoropyridine, a key intermediate in the pharmaceutical industry. The described methodology is a two-step process commencing with the regioselective palladium-catalyzed cyanation of 2,3-dichloropyridine (B146566) to yield 2-cyano-3-chloropyridine. This intermediate subsequently undergoes a halogen exchange (Halex) reaction to afford the final product, this compound. This protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including reaction conditions, purification methods, and expected yields.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its strategic functionalization, featuring a cyano group and a fluorine atom on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. The synthesis of this compound from readily available starting materials is of significant interest. This application note details a robust two-step synthetic route starting from 2,3-dichloropyridine, focusing on a regioselective palladium-catalyzed cyanation followed by a nucleophilic aromatic substitution for fluorination.

The initial step involves a palladium-catalyzed cross-coupling reaction to introduce a cyano group at the C2 position of 2,3-dichloropyridine. While palladium-catalyzed cyanations of aryl chlorides are well-established, achieving regioselectivity in substrates with multiple reactive sites can be challenging. However, related palladium-catalyzed reactions, such as the Buchwald-Hartwig amination on dichloropyridines, have demonstrated high selectivity for the C2 position. This preference is attributed to the electronic and steric environment of the pyridine ring, which favors oxidative addition of the palladium catalyst at the C2-Cl bond.

The second step is a halogen exchange (Halex) reaction, where the chlorine atom at the C3 position of the intermediate, 2-cyano-3-chloropyridine, is displaced by a fluorine atom. This transformation is typically achieved using an alkali metal fluoride (B91410), such as potassium fluoride, in a high-boiling polar aprotic solvent.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-chloropyridine from 2,3-Dichloropyridine

This protocol is adapted from general palladium-catalyzed cyanation methods for heteroaryl chlorides, with the expectation of high regioselectivity at the C2 position.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloropyridine (1.0 eq.), zinc cyanide (0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (0.08 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-cyano-3-chloropyridine.

Step 2: Synthesis of this compound from 2-Cyano-3-chloropyridine

This protocol is based on established halogen exchange fluorination procedures.

Materials:

  • 2-Cyano-3-chloropyridine

  • Potassium fluoride (KF), spray-dried

  • 1-Methyl-2-pyrrolidinone (B7775990) (NMP), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-3-chloropyridine (1.0 eq.) in anhydrous 1-methyl-2-pyrrolidinone (NMP).

  • Add spray-dried potassium fluoride (3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 190-200 °C) and maintain for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic mixture with water and then with brine to remove NMP and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain this compound.

Data Presentation

StepReactantProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
12,3-Dichloropyridine2-Cyano-3-chloropyridinePd₂(dba)₃/dppf, Zn(CN)₂DMF12012-2460-70 (expected)
22-Cyano-3-chloropyridineThis compoundKFNMPReflux18~50

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Start 2,3-Dichloropyridine Step1 Step 1: Cyanation Start->Step1 Intermediate 2-Cyano-3-chloropyridine Step1->Intermediate Pd₂(dba)₃/dppf, Zn(CN)₂ DMF, 120 °C Purification1 Column Chromatography Intermediate->Purification1 Step2 Step 2: Fluorination Product This compound Step2->Product KF, NMP Reflux Purification2 Column Chromatography Product->Purification2 Purification1->Step2

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

The two-step synthesis of this compound from 2,3-dichloropyridine presented herein offers a practical and efficient route to this valuable pharmaceutical intermediate. The methodology leverages a regioselective palladium-catalyzed cyanation followed by a robust halogen exchange fluorination. The provided protocols and data serve as a comprehensive guide for researchers in the field, facilitating the reliable synthesis of this compound for applications in drug discovery and development. Careful optimization of the palladium-catalyzed cyanation step may lead to further improvements in yield and selectivity.

Application Notes: 2-Cyano-3-fluoropyridine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-Cyano-3-fluoropyridine as a key starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on its application in the preparation of precursors for the targeted cancer therapy drug, Sorafenib, and the Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction: Properties and Applications of this compound

This compound (3-fluoro-2-pyridinecarbonitrile) is a versatile heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a pyridine (B92270) ring substituted with a cyano group and a fluorine atom, provides two reactive centers for further chemical modifications. The fluorine atom, positioned ortho to the electron-withdrawing cyano group, is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent precursor for a variety of substituted pyridines.

Key Properties of this compound:

PropertyValue
CAS Number 97509-75-6
Molecular Formula C₆H₃FN₂
Molecular Weight 122.10 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point 146-148 °C
Melting Point 27-32 °C

Synthesis of a Key Intermediate for Sorafenib

Sorafenib is a multikinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key step in its synthesis involves the formation of a diaryl ether linkage. This compound serves as an excellent starting material for constructing this ether bond through a nucleophilic aromatic substitution reaction with 4-aminophenol (B1666318).

Signaling Pathway of Sorafenib

Sorafenib inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β). It also targets the RAF/MEK/ERK signaling pathway.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->RAF Inhibition

Caption: Simplified signaling pathway inhibited by Sorafenib.
Experimental Workflow for Sorafenib Intermediate Synthesis

The synthesis of the Sorafenib intermediate, 3-(4-aminophenoxy)-2-cyanopyridine, from this compound is a straightforward one-step process.

Sorafenib_Workflow Start This compound + 4-Aminophenol Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Product 3-(4-aminophenoxy)-2-cyanopyridine Purification->Product

Caption: Workflow for the synthesis of a Sorafenib intermediate.
Detailed Experimental Protocol: Synthesis of 3-(4-aminophenoxy)-2-cyanopyridine

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )
This compound97509-75-6122.10
4-Aminophenol123-30-8109.13
Potassium carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl acetate (B1210297)141-78-688.11
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Heat the mixture to 80 °C and add a solution of this compound (1.0 eq) in DMF dropwise over 30 minutes.

  • Maintain the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-aminophenoxy)-2-cyanopyridine.

Quantitative Data:

ReactantMolar Eq.Typical Yield (%)Purity (by HPLC) (%)
This compound1.085-95>98
4-Aminophenol1.0
Potassium carbonate1.5

Synthesis of a Key Intermediate for Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis and other inflammatory diseases. A crucial step in the synthesis of Tofacitinib involves the coupling of a substituted piperidine (B6355638) moiety to a pyrrolo[2,3-d]pyrimidine core. This compound can be utilized to synthesize a key intermediate by reacting it with a protected (3R,4R)-3-amino-4-methylpiperidine derivative.

Signaling Pathway of Tofacitinib (JAK-STAT Pathway)

Tofacitinib primarily inhibits JAK1 and JAK3, thereby interfering with the signaling of several cytokines that are integral to the inflammatory response. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent gene transcription.

Tofacitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Transcription Gene Transcription (Inflammation) STAT_P->Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway inhibited by Tofacitinib.
Experimental Workflow for Tofacitinib Intermediate Synthesis

The synthesis of the Tofacitinib intermediate involves the nucleophilic substitution of the fluorine atom in this compound by the amino group of a protected piperidine derivative.

Tofacitinib_Workflow Start This compound + Protected 3-amino-4-methylpiperidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Tofacitinib Intermediate Purification->Product

References

Application of 2-Cyano-3-fluoropyridine in the Synthesis of the Anti-Cancer Drug Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key structural feature of Sorafenib is the N-methylpicolinamide group linked to a phenoxy pyridine (B92270) moiety. The synthesis of this core structure can be efficiently achieved using 2-Cyano-3-fluoropyridine as a key starting material. This application note details a robust and scalable protocol for the synthesis of a key Sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, starting from this compound. This method offers a streamlined approach to this vital pharmaceutical agent.

Overall Synthetic Strategy

The synthesis of the key Sorafenib intermediate from this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of this compound with 4-aminophenol (B1666318) to form the diaryl ether intermediate, 4-(2-cyanopyridin-3-yloxy)aniline.

  • Conversion of the Nitrile Group: Transformation of the cyano group of the intermediate to the final N-methylpicolinamide.

This application note provides detailed experimental protocols for each of these critical steps.

Experimental Protocols

Step 1: Synthesis of 4-(3-(4-aminophenoxy)-2-cyanopyridine)

This procedure describes the nucleophilic aromatic substitution reaction between this compound and 4-aminophenol.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 4-aminophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(3-(4-aminophenoxy)-2-cyanopyridine).

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This protocol details the conversion of the cyano group of 4-(3-(4-aminophenoxy)-2-cyanopyridine) to the N-methylpicolinamide.

Materials:

  • 4-(3-(4-aminophenoxy)-2-cyanopyridine)

  • Aqueous solution of methylamine (B109427) (40%)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-(3-(4-aminophenoxy)-2-cyanopyridine) (1.0 equivalent) in THF.

  • Add a 40% aqueous solution of methylamine (excess) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting residue is the desired product, 4-(4-aminophenoxy)-N-methylpicolinamide, which can be used in the next step without further purification or can be purified by recrystallization.

Data Presentation

StepReactantsKey Reagents/SolventsReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1This compound, 4-AminophenolK₂CO₃, DMF4-680-9085-95>98
24-(3-(4-aminophenoxy)-2-cyanopyridine)40% aq. CH₃NH₂, THF3Room Temperature90-98>97

Visualizations

Synthesis Workflow

Sorafenib_Synthesis start This compound intermediate1 4-(3-(4-aminophenoxy)-2-cyanopyridine) start->intermediate1 K2CO3, DMF 80-90°C aminophenol 4-Aminophenol aminophenol->intermediate1 intermediate2 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate) intermediate1->intermediate2 40% aq. CH3NH2, THF Room Temp. methylamine Methylamine (aq) methylamine->intermediate2 sorafenib Sorafenib intermediate2->sorafenib isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate isocyanate->sorafenib

Caption: Synthetic pathway from this compound to Sorafenib.

Conclusion

The described methodology provides an efficient and high-yielding pathway for the synthesis of a key Sorafenib intermediate using this compound. The protocols are straightforward and utilize readily available reagents, making this a valuable process for researchers and professionals in drug development. The presented data demonstrates the robustness of the synthesis, consistently providing high yields and purity. This application note serves as a comprehensive guide for the practical implementation of this synthetic route.

Application Notes: The Strategic Role of 2-Cyano-3-fluoropyridine Derivatives in the Synthesis of Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis. Its chemical architecture, centered around a pyrrolo[2,3-d]pyrimidine core, necessitates a sophisticated synthetic strategy. A key building block in the efficient construction of this core is derived from 2-cyano-3-fluoropyridine and its analogs. This document provides a detailed overview of the application of this compound derivatives in the synthesis of Tofacitinib, offering comprehensive experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

The synthesis of Tofacitinib can be conceptually divided into the preparation of two key fragments: the pyrrolo[2,3-d]pyrimidine core and the chiral piperidine (B6355638) side chain. The convergence of these fragments in the final steps of the synthesis is a critical juncture that heavily relies on the purity and reactivity of each component. This compound derivatives serve as versatile precursors to the pyrrolo[2,3-d]pyrimidine moiety, offering a reliable and scalable route to this essential intermediate.

Mechanism of Action: Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary conduit for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it modulates gene expression. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory conditions. Tofacitinib, by blocking JAK activity, effectively dampens the inflammatory cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib JAK JAK Receptor->JAK 2. Receptor Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK P-JAK JAK->pJAK 3. Activation (Phosphorylation) pSTAT P-STAT pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Tofacitinib->pJAK Inhibition

Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.

Synthetic Strategy Overview

The synthesis of Tofacitinib hinges on the successful construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. While not directly synthesized from this compound in a single step, analogous precursors like 2-amino-3-cyanopyridine (B104079) are pivotal. The overall workflow can be summarized as follows:

Tofacitinib_Synthesis_Workflow cluster_pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Synthesis cluster_piperidine Piperidine Synthesis 2_Amino_3_cyanopyridine 2-Amino-3-cyanopyridine 4_Amino_pyrrolopyrimidine 4-Amino-7H-pyrrolo[2,3-d]pyrimidine 2_Amino_3_cyanopyridine->4_Amino_pyrrolopyrimidine Cyclization 4_Hydroxy_pyrrolopyrimidine 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine 4_Amino_pyrrolopyrimidine->4_Hydroxy_pyrrolopyrimidine Hydrolysis 4_Chloro_pyrrolopyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4_Hydroxy_pyrrolopyrimidine->4_Chloro_pyrrolopyrimidine Chlorination Tofacitinib Tofacitinib 4_Chloro_pyrrolopyrimidine->Tofacitinib Piperidine_Precursor Chiral Piperidine Precursor Piperidine_Intermediate (3R,4R)-N,4-Dimethyl-1- (phenylmethyl)-3-piperidinamine Piperidine_Precursor->Piperidine_Intermediate Piperidine_Intermediate->Tofacitinib Coupling

Figure 2: Key stages in the synthesis of Tofacitinib.

Experimental Protocols

The following protocols are detailed representations of the key transformations in the synthesis of Tofacitinib, starting from a 2-amino-3-cyanopyridine precursor.

Protocol 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the cyclization of 2-amino-3-cyanopyridine to form the core pyrrolopyrimidine ring system.

Materials:

  • 2-Amino-3-cyanopyridine

  • Formamide

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a reaction flask, add 2-amino-3-cyanopyridine and an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Synthesis of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the hydrolysis of the 4-amino group to a hydroxyl group.

Materials:

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

  • Sulfuric acid (concentrated)

  • Sodium nitrite (B80452)

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Dissolve 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the crucial chlorination step to activate the pyrrolopyrimidine core for subsequent coupling.

Materials:

  • 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (B28343)

  • Reaction flask with a reflux condenser and dropping funnel

Procedure:

  • Suspend 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine in toluene in a reaction flask.

  • Add phosphorus oxychloride to the suspension.

  • Heat the mixture to 50 °C and add N,N-diisopropylethylamine dropwise.[1]

  • Maintain the reaction at 50 °C until completion, as monitored by TLC.[1]

  • Cool the reaction mixture and carefully pour it onto a mixture of ice and water.

  • Adjust the pH to 8-9 with a potassium hydroxide solution.[1]

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Protocol 4: Synthesis of (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine

The synthesis of the chiral piperidine intermediate is a complex, multi-step process often involving resolution or asymmetric synthesis. A general reductive amination approach is outlined here.

Materials:

Procedure:

  • Dissolve (3R,4R)-1-Benzyl-4-methylpiperidin-3-one in DCM.

  • Add a solution of methylamine in an appropriate solvent.

  • Stir the mixture for 1-2 hours at room temperature.

  • Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 25 °C.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired piperidine intermediate.

Protocol 5: Coupling and Final Synthesis of Tofacitinib

This final protocol describes the coupling of the two key intermediates.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine

  • Potassium carbonate

  • Acetonitrile (B52724)

  • Water

Procedure:

  • Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine, and potassium carbonate in a mixture of acetonitrile and water.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture and remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting intermediate is then debenzylated and subsequently acylated with a cyanoacetylating agent to yield Tofacitinib.

Quantitative Data Summary

The following table summarizes the reported yields and purities for the key synthetic steps. It is important to note that these values can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1. Pyrrolopyrimidine Formation 2-Amino-3-cyanopyridine4-Amino-7H-pyrrolo[2,3-d]pyrimidineFormamide, Reflux~85-94>98[2]
2. Chlorination 7H-pyrrolo[2,3-d]pyrimidin-4-ol4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePOCl₃, N,N-diisopropylethylamine, Toluene, 50°C8499.9[1]
3. Tosyl Protection of Pyrrolopyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineTosyl chloride, Potassium carbonate, Dichloromethane, Water9499.9[1]
4. Coupling Reaction 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-...(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, K₂CO₃, Acetonitrile/Water, Reflux~70-80>95
5. Final Acylation and Deprotection to Tofacitinib Citrate N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-...Tofacitinib CitrateDebenzylation, Acylation with cyanoacetic acid derivative, Citric acid~90>99.5

Note: The yields and purities are indicative and can be optimized through process development.

Conclusion

The use of this compound derivatives and their analogs as precursors for the pyrrolo[2,3-d]pyrimidine core represents a robust and efficient strategy in the synthesis of Tofacitinib. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers and professionals engaged in the development and manufacturing of this important therapeutic agent. Careful control of reaction parameters and purification techniques at each stage is paramount to achieving high yields and the stringent purity required for pharmaceutical applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-cyano-3-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the electron-withdrawing nature of the cyano group, which activates the pyridine (B92270) ring for substitution at the C2 position. The fluorine atom at the 3-position, while not the leaving group, further influences the electronic properties of the ring. The primary leaving group in these reactions is the atom or group at the 2-position, which in this context, is assumed to be a fluorine for the reaction to proceed. However, the provided information focuses on the reactivity of a pyridine ring activated by a cyano group, with fluorine at a different position. For the purpose of this document, we will detail the SNAr reactions of a conceptual 2-fluoro-3-cyanopyridine, where the fluorine is the leaving group, a common scenario in SNAr chemistry of fluorinated heterocycles.

The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions, often allowing for milder reaction conditions compared to other halogens. This enhanced reactivity, coupled with the directing effect of the pyridine nitrogen and the activating cyano group, makes 2-fluoro-3-cyanopyridine a valuable precursor for the synthesis of a diverse range of substituted pyridine derivatives.[1]

General Reaction Mechanism

The SNAr reaction of 2-fluoro-3-cyanopyridine proceeds via a two-step addition-elimination mechanism. The nucleophile initially attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride (B91410) ion.[1]

SNAr_Mechanism cluster_products reactant 2-Fluoro-3-cyanopyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 2-Substituted-3-cyanopyridine intermediate->product - F⁻ leaving_group Fluoride (F⁻)

Caption: General mechanism of SNAr on 2-fluoro-3-cyanopyridine.

Applications in Drug Discovery

Substituted 2-cyanopyridine (B140075) scaffolds are prevalent in a variety of pharmacologically active molecules. The ability to introduce diverse functionalities at the 2-position of the 3-cyanopyridine (B1664610) core through SNAr reactions makes this a powerful strategy in lead optimization and the synthesis of compound libraries for high-throughput screening.

Experimental Protocols and Quantitative Data

The following sections provide detailed protocols and tabulated data for the SNAr reactions of 2-fluoro-3-cyanopyridine with various classes of nucleophiles. The conditions presented are based on established procedures for activated fluoropyridines and are expected to be highly applicable to 2-fluoro-3-cyanopyridine.[1][2]

General Experimental Workflow

A typical experimental workflow for performing SNAr reactions with 2-fluoro-3-cyanopyridine is outlined below.

Experimental_Workflow start Start reagents Combine 2-fluoro-3-cyanopyridine, nucleophile, base, and solvent start->reagents reaction Heat reaction mixture (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous workup to remove inorganic salts reaction->workup extraction Extract with organic solvent workup->extraction purification Purify by column chromatography extraction->purification product Isolated Product purification->product

Caption: Typical experimental workflow for SNAr reactions.

Reactions with N-Nucleophiles (Amines)

The reaction of 2-fluoro-3-cyanopyridine with primary and secondary amines is a common method for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives.

Table 1: Reaction Conditions for SNAr with Amine Nucleophiles [1][2]

Nucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
Morpholine (B109124)K₃PO₄tert-Amyl alcohol1103>95
BenzamideK₂CO₃DMSO13012>95
IndoleK₂CO₃DMSO13012>95
Primary/Secondary AmineiPr₂NEtDMSO12018100

Protocol 1: Synthesis of 2-Morpholino-3-cyanopyridine

This protocol describes a typical procedure for the reaction of 2-fluoro-3-cyanopyridine with a secondary amine.[1]

Materials:

  • 2-Fluoro-3-cyanopyridine

  • Morpholine

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-fluoro-3-cyanopyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium phosphate tribasic (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-morpholino-3-cyanopyridine.

Reactions with O-Nucleophiles (Alcohols and Phenols)

The displacement of the fluoride with oxygen-based nucleophiles provides access to 2-alkoxy- and 2-aryloxy-3-cyanopyridines.

Table 2: Reaction Conditions for SNAr with Oxygen-Based Nucleophiles [1][2]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95
Phenol (B47542)PhenolK₃PO₄tert-Amyl alcohol11012>95

Protocol 2: Synthesis of 2-Phenoxy-3-cyanopyridine

This protocol outlines a general procedure for the reaction with a phenolic nucleophile.[1]

Materials:

  • 2-Fluoro-3-cyanopyridine

  • Phenol

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine 2-fluoro-3-cyanopyridine (1.0 equivalent), phenol (1.2 equivalents), and potassium phosphate tribasic (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup by adding water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Reactions with S-Nucleophiles (Thiols)

Thiol nucleophiles readily displace the fluoride to form 2-thioether-3-cyanopyridine derivatives.

Table 3: Reaction Conditions for SNAr with Sulfur-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
ThiolThiophenolK₃PO₄tert-Amyl alcohol1103>95

Protocol 3: Synthesis of 2-(Phenylthio)-3-cyanopyridine

This protocol provides a method for the reaction with a thiol nucleophile.

Materials:

  • 2-Fluoro-3-cyanopyridine

  • Thiophenol

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • Charge a round-bottom flask with 2-fluoro-3-cyanopyridine (1.0 equivalent), thiophenol (1.2 equivalents), and potassium phosphate tribasic (1.5 equivalents) under an inert atmosphere.

  • Add anhydrous tert-amyl alcohol (e.g., to 0.2 M).

  • Heat the mixture to 110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to ambient temperature and partition between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude material via flash column chromatography to obtain the pure product.

General Considerations

  • Inert Atmosphere: For reactions involving strong bases like potassium tert-butoxide (KOtBu), it is crucial to maintain an inert atmosphere (nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

  • Anhydrous Solvents: The use of anhydrous solvents is recommended, particularly for moisture-sensitive reactions.

  • Reaction Monitoring: The progress of the reactions should be monitored by appropriate analytical techniques such as TLC or LC-MS to determine the point of completion.

  • Safety: Standard laboratory safety precautions should be followed. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-cyano-3-fluoropyridine in Suzuki-Miyaura cross-coupling reactions. Due to the inherent stability of the C-F bond, direct coupling of this compound as an electrophile is challenging under standard Suzuki conditions. Therefore, this document focuses on a robust two-step strategy: the conversion of a suitable 2-cyano-3-halopyridine precursor to a boronate ester, followed by its palladium-catalyzed cross-coupling with various aryl and heteroaryl halides. This approach provides a versatile pathway to synthesize complex biaryl and heteroaryl pyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.

Overview and Strategy

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation.[1][2] However, the direct use of this compound as the electrophilic partner is generally not feasible due to the high bond strength of the C-F bond. A more effective strategy involves using the 2-cyano-3-pyridyl moiety as the nucleophilic partner. This is achieved by first synthesizing the corresponding boronate ester, which can then readily participate in the Suzuki-Miyaura catalytic cycle.

The recommended synthetic pathway is a two-step process:

  • Miyaura Borylation: Synthesis of 2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from a 2-cyano-3-halopyridine (where the halogen is Br or I).

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the synthesized boronate ester with an aryl or heteroaryl halide.

This approach offers broad substrate scope and is amenable to the construction of diverse molecular libraries for drug development programs.

Experimental Protocols

Step 1: Miyaura Borylation for the Synthesis of 2-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol describes the conversion of a 2-cyano-3-halopyridine to its corresponding pinacol (B44631) boronate ester. This reaction is a palladium-catalyzed cross-coupling between the halide and bis(pinacolato)diboron (B136004) (B₂pin₂).[3][4]

Reaction Scheme:

General Miyaura Borylation Reaction.

Materials:

  • 2-Cyano-3-bromopyridine or 2-Cyano-3-iodopyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • Palladium Catalyst: PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-3 mol%)

  • Base: Potassium acetate (B1210297) (KOAc) or Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane (B91453) or DMSO

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-cyano-3-halopyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), palladium catalyst (3 mol%), and base (3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling of 2-Cyano-3-pyridylboronate with Aryl/Heteroaryl Halides

This protocol outlines the cross-coupling of the synthesized 2-cyano-3-pyridylboronate with a variety of aryl or heteroaryl halides. Both conventional heating and microwave-assisted methods are described.

Reaction Scheme:

General Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • 2-Cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2-1.5 equiv)

  • Aryl or Heteroaryl Halide (Br, I, or activated Cl) (1.0 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (2-5 mol%)

  • Base: Aqueous solution of Na₂CO₃ (2M) or K₂CO₃ (2M), or anhydrous K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane, Toluene, or DMF (often with water as a co-solvent)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the 2-cyano-3-pyridylboronate (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Microwave irradiation can significantly reduce reaction times and often improve yields.[5]

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the 2-cyano-3-pyridylboronate (1.2 equiv), aryl/heteroaryl halide (1.0 equiv), palladium catalyst (3-5 mol%), and base (2.0 equiv).

  • Add the solvent and a stir bar.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative reaction conditions for the key steps. Note that optimal conditions may vary depending on the specific substrates used.

Table 1: Representative Conditions for Miyaura Borylation of 2-Cyano-3-halopyridines

EntryHalide (X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1BrPdCl₂(dppf) (3)KOAcDioxane801670-85
2IPdCl₂(dppf) (3)KOAcDMSO801275-90
3BrPd(dba)₂/PCy₃ (2)K₂CO₃Toluene1001865-80

Table 2: Representative Conditions for Suzuki Coupling of 2-Cyano-3-pyridylboronate with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventMethodTemp (°C)TimeApprox. Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)2M Na₂CO₃Dioxane/H₂OConventional10012 h85-95
21-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)K₃PO₄Toluene/H₂OConventional11018 h80-90
33-ChloropyridinePd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂OMicrowave12020 min75-85
44-ChlorobenzonitrilePd₂(dba)₃/XPhos (1.5)K₂CO₃Toluene/H₂OMicrowave14015 min70-80

Mandatory Visualizations

Experimental Workflow

The overall workflow for the synthesis of 2-cyano-3-arylpyridines via this two-step approach is depicted below.

G cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling start1 2-Cyano-3-halopyridine + Bis(pinacolato)diboron reagents1 Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., KOAc) Anhydrous Solvent (e.g., Dioxane) start1->reagents1 Combine reaction1 Heat under Inert Atmosphere (80-100 °C, 12-24h) reagents1->reaction1 React workup1 Work-up and Purification (Filtration, Extraction, Chromatography) reaction1->workup1 Process product1 2-Cyano-3-pyridylboronate workup1->product1 reagents2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) product1->reagents2 Combine with start2 Aryl/Heteroaryl Halide start2->reagents2 reaction2 Heat (Conventional or Microwave) reagents2->reaction2 React workup2 Work-up and Purification (Extraction, Chromatography) reaction2->workup2 Process product2 Final Product: 2-Cyano-3-arylpyridine workup2->product2

Two-step workflow for the synthesis of 2-cyano-3-arylpyridines.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle cluster_reactants pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)-X(Ln) pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)-R(Ln) pd2_oxidative->pd2_transmetal Transmetalation (+ Base) pd2_transmetal->pd0 product Ar-R pd2_transmetal->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_oxidative boronate R-B(OR)2 boronate->pd2_transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Cyano-3-fluoropyridine. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding 3-amino-2-cyanopyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of related halopyridines and serve as a comprehensive guide for reaction setup, optimization, and execution.

The Buchwald-Hartwig amination has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1] The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl halide with a primary or secondary amine.[2]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-fluorine bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 3-amino-2-cyanopyridine product is formed through reductive elimination, regenerating the active palladium(0) catalyst.[2]

A crucial aspect of a successful Buchwald-Hartwig amination is the selection of an appropriate ligand, which plays a key role in promoting the desired reductive elimination and preventing side reactions.[2]

Data Presentation: Recommended Reagents and Conditions

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize commonly used reagents and conditions that can serve as a starting point for optimization.

Table 1: Recommended Palladium Catalysts and Precatalysts

Catalyst/PrecatalystChemical NameTypical Loading (mol%)Notes
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-5A common and effective Pd(0) source. Often used in combination with a phosphine ligand.
Pd(OAc)₂Palladium(II) acetate (B1210297)1-5A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
BrettPhos Pd G3[(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate1-3A highly active and versatile precatalyst, often effective for challenging couplings.
XPhos Pd G3(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate1-3Another highly active precatalyst suitable for a broad range of substrates.

Table 2: Recommended Phosphine Ligands

LigandChemical NameCatalyst to Ligand RatioNotes
XPhos2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl1:1 to 1:2A bulky, electron-rich ligand often successful for coupling with a wide range of amines.
BrettPhos2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl1:1 to 1:2Particularly effective for reactions involving sterically hindered or electron-poor anilines.
RuPhos2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl1:1 to 1:2A versatile ligand that can be effective for a variety of amine coupling partners.
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl1:1.2A chiral ligand, but also effective in racemic form for many C-N couplings.

Table 3: Recommended Bases

BaseChemical NameEquivalentsNotes
NaOtBuSodium tert-butoxide1.5 - 2.5A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
K₃PO₄Potassium phosphate2.0 - 3.0A milder inorganic base, suitable for substrates with base-sensitive functional groups.
Cs₂CO₃Cesium carbonate2.0 - 3.0Another mild inorganic base that can be effective in certain cases.
LHMDSLithium bis(trimethylsilyl)amide1.5 - 2.5A strong, non-nucleophilic base that can be useful for less reactive amines.

Table 4: Recommended Solvents

SolventBoiling Point (°C)Notes
Toluene (B28343)111A common and effective solvent for Buchwald-Hartwig reactions.
Dioxane101Another widely used solvent, particularly for reactions requiring higher temperatures.
Tetrahydrofuran (THF)66A lower-boiling solvent that can be used for more reactive substrates.
tert-Butanol83Can be used as a solvent or co-solvent, sometimes improving reaction outcomes.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters, including temperature, reaction time, and reagent stoichiometry, may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Primary or Secondary Alkylamines
  • Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired alkylamine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) to the reaction vessel.

  • Reaction: Seal the tube or vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-(alkylamino)-2-cyanopyridine.

Protocol 2: General Procedure for Amination with Anilines
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 0.03 mmol, 3 mol%). Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the base (e.g., potassium phosphate, 3.0 mmol, 3.0 equiv), this compound (1.0 mmol, 1.0 equiv), and the aniline (B41778) derivative (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 3-(arylamino)-2-cyanopyridine.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)(X)L2 (Cyano-Pyridyl)-Pd(II)(F)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine_Coordination R'R''NH [Ar-Pd(II)(NHR'R'')L2]+X- [(Cyano-Pyridyl)-Pd(II)(HNR'R'')L2]+F- Amine_Coordination->[Ar-Pd(II)(NHR'R'')L2]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(NHR'R'')L2]+X-->Deprotonation Ar-Pd(II)(NR'R'')L2 (Cyano-Pyridyl)-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (3-Amino-2-cyanopyridine)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Add this compound, amine, catalyst, and base. Setup->Reagents Solvent 3. Add anhydrous, degassed solvent. Reagents->Solvent Heating 4. Heat to desired temperature with vigorous stirring. Solvent->Heating Monitoring 5. Monitor reaction progress (TLC, LC-MS). Heating->Monitoring Cooling 6. Cool to room temperature. Monitoring->Cooling Filtration 7. Dilute and filter to remove solids. Cooling->Filtration Extraction 8. Perform aqueous work-up. Filtration->Extraction Purification 9. Purify by column chromatography. Extraction->Purification

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Cyano-3-fluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Cyano-3-fluoropyridine as a versatile building block in the synthesis of modern agrochemicals. This document details synthetic protocols for key agrochemicals, presents quantitative data on their biological activity, and illustrates relevant biochemical pathways and experimental workflows.

Introduction

This compound is a key heterocyclic intermediate widely employed in the synthesis of a variety of agrochemicals, including herbicides and insecticides.[1] Its unique structural features, namely the reactive cyano and fluoro groups on the pyridine (B92270) ring, allow for diverse chemical modifications, making it an ideal scaffold for the development of novel active ingredients. This document focuses on its application in the synthesis of photosystem II (PSII) inhibiting herbicides and provides available information on its use in the synthesis of other important agrochemicals like flumioxazin (B1672886) and flufiprole.

Synthesis of Photosystem II (PSII) Inhibiting Herbicides

Derivatives of this compound have been successfully synthesized and identified as potent inhibitors of photosystem II (PSII) in plants, a crucial process for photosynthesis. This inhibition ultimately leads to weed death.[2][3]

Experimental Protocol: General Synthesis of (Z)-2-Cyano-3-substituted-pyridinemethylaminoacrylates

A general synthetic route to two series of herbicidal (Z)-2-cyano-3-substituted-pyridinemethylaminoacrylates starting from substituted 2-chloronicotinaldehydes is outlined below. While this protocol does not start directly from this compound, it demonstrates the synthesis of pyridine-based herbicides that share a similar mode of action with derivatives that could be synthesized from it. The fluorine atom in this compound can be displaced by various nucleophiles, enabling the synthesis of a diverse range of derivatives.[4]

Step 1: Synthesis of Substituted Pyridinemethylamines

Substituted 2-chloronicotinaldehydes are reacted with a suitable amine, followed by reduction to yield the corresponding substituted pyridinemethylamine.

Step 2: Synthesis of (Z)-2-cyano-3-methylthio-3-substituted-pyridinemethaneaminoacrylates and (Z)-2-cyano-3-alkyl-3-substituted-pyridinemethaneaminoacrylates

The synthesized pyridinemethylamine is then reacted with either a 2-cyano-3,3-bis(methylthio)acrylate or a (Z)-2-cyano-3-alkoxyacrylate to yield the final products.[2]

A mixture of the appropriate substituted pyridinemethylamine (1.1 mmol) and either methyl 2-cyano-3,3-bis(methylthio)acrylate or an appropriate (Z)-2-cyano-3-alkoxyacrylate (1.0 mmol) in ethanol (B145695) (10 mL) is refluxed for 3-5 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the pure target compounds.[2]

Herbicidal Activity Data

The following tables summarize the herbicidal activity of two series of synthesized (Z)-2-cyano-3-substituted-pyridinemethylaminoacrylates against various weeds at a dosage of 150 g/ha.

Table 1: Herbicidal Activity of (Z)-2-cyano-3-methylthio-3-substituted-pyridinemethaneaminoacrylates [2]

CompoundBarnyard Grass (%)Amaranth (%)Purslane (%)
4a HH258075
4b 4-ClH308580
4c 4-FH288278
4d 4-CH₃H227570
4e HCH₃359085
4f 4-ClCH₃409590
4g 4-FCH₃389288
4h 4-CH₃CH₃328882
4i HC₂H₅459895
4j 4-ClC₂H₅5010098
4k 4-FC₂H₅4810096
4l 4-CH₃C₂H₅429692

Table 2: Herbicidal Activity of (Z)-2-cyano-3-alkyl-3-substituted-pyridinemethaneaminoacrylates [2]

CompoundBarnyard Grass (%)Amaranth (%)Purslane (%)
5a HHCH₃207065
5b 4-ClHCH₃257570
5c HCH₃CH₃308580
5d 4-ClCH₃CH₃359085
5e HHC₂H₅288075
5f 4-ClHC₂H₅328882
5g HCH₃C₂H₅409590
5h 4-ClCH₃C₂H₅4510098
5i HHi-C₃H₇389288
5j 4-ClHi-C₃H₇429692
Signaling Pathway and Experimental Workflow

The herbicidal activity of these compounds stems from their ability to inhibit Photosystem II (PSII) electron transport. They bind to the D1 protein of the PSII complex, blocking the electron flow to plastoquinone. This disruption leads to a cascade of events, including the formation of reactive oxygen species, which ultimately cause lipid peroxidation, membrane damage, and cell death.[5][6][7][8][9]

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PQ Plastoquinone (PQ) D1->PQ Electron Transfer ROS Reactive Oxygen Species (ROS) D1->ROS Leads to Cytb6f Cytochrome b6f PQ->Cytb6f Herbicide PSII Inhibitor (e.g., 2-Cyanoacrylate Derivative) Herbicide->D1 Binds to D1 Protein (Inhibition) Damage Lipid Peroxidation & Membrane Damage ROS->Damage Causes Death Cell Death Damage->Death Results in

Caption: Mechanism of action of Photosystem II inhibiting herbicides.

Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (Displacement of Fluorine) Start->Step1 Intermediate Substituted 2-Cyanopyridine Derivative Step1->Intermediate Step2 Reaction with 2-Cyano-3,3-bis(methylthio)acrylate or (Z)-2-Cyano-3-alkoxyacrylate Intermediate->Step2 Product Herbicidal (Z)-2-Cyano-3-substituted- pyridinemethylaminoacrylate Step2->Product

Caption: General synthetic workflow for pyridine-based PSII inhibitors.

Synthesis of Other Agrochemicals

Herbicide: Flumioxazin

This compound can serve as a precursor for the synthesis of the herbicide flumioxazin. While a direct, one-pot synthesis from this compound is not prominently documented, a multi-step synthesis involving a key intermediate derivable from fluorinated pyridines is known. The final step in the synthesis of flumioxazin involves the reaction of 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one with 3,4,5,6-tetrahydrophthalic anhydride (B1165640).

Experimental Protocol: Synthesis of Flumioxazin (Final Step)

To a solution of 7-fluoro-6-amino-4-propargyl-2H-1,4-benzoxazin-3-one in a suitable solvent such as acetic acid, 3,4,5,6-tetrahydrophthalic anhydride is added. The reaction mixture is heated to facilitate the condensation and cyclization to form flumioxazin. The product is then isolated and purified.

Insecticide: Flufiprole

This compound is also a reported starting material for the synthesis of the insecticide flufiprole.[1] Detailed experimental protocols for this specific synthesis are not widely available in the public domain. However, the synthesis would likely involve nucleophilic substitution at the fluorine position followed by further functional group manipulations to construct the final fipronil-like structure of flufiprole.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. Its reactivity allows for the synthesis of a wide range of biologically active molecules, particularly potent herbicides that act by inhibiting photosystem II. Further exploration of its chemical space is likely to yield new and effective crop protection agents.

Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-cyano-3-fluoropyridine as a key building block. The unique electronic properties of this substrate, stemming from the electron-withdrawing cyano and fluoro groups, make it a valuable synthon for the introduction of a substituted pyridine (B92270) moiety in the development of novel pharmaceuticals and functional materials.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The pyridine scaffold is a prevalent motif in a vast array of biologically active compounds. Consequently, the development of robust methods for the functionalization of pyridine derivatives is of significant interest. This compound offers a versatile platform for such transformations, with the halogen at the 2-position serving as a handle for various cross-coupling reactions. This document outlines protocols for several key palladium-catalyzed reactions with this substrate and its close analogs.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

The generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions is depicted below. The cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent (in the case of C-C coupling) or coordination of a nucleophile (for C-N or C-O coupling), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) R-X Transmetalation_Nucleophilic_Attack Transmetalation or Nucleophilic Attack R-Pd(II)-X(L2)->Transmetalation_Nucleophilic_Attack R-Pd(II)-Nu(L2) R-Pd(II)-Nu(L2) Transmetalation_Nucleophilic_Attack->R-Pd(II)-Nu(L2) Nu-M or Nu-H Reductive_Elimination Reductive Elimination R-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Nu Reductive_Elimination->Product

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of substituted alkynylpyridines.

Quantitative Data
EntryAryl HalideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-Et₃NTHF/Et₃NRT1693[1]
26-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄ (15)-Et₃NTHF/Et₃NRT1685[1]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NDMF100396[2]
Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine

This protocol is adapted from a procedure for a closely related substrate and is expected to be applicable to this compound with minor modifications.[1]

Materials:

  • 6-Bromo-3-fluoro-2-cyanopyridine (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.15 equiv)

  • Copper(I) Iodide (CuI) (0.3 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 6-alkynyl-3-fluoro-2-cyanopyridine.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 2-Halo-3-cyanopyridine - Pd Catalyst - CuI - Base (Et3N) - Solvent (THF) Add_Alkyne Add Terminal Alkyne Reactants->Add_Alkyne Stir Stir at RT (16 h) Add_Alkyne->Stir Concentrate Concentrate Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Alkynylpyridine Product Purify->Product

Figure 2: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is instrumental in synthesizing various amino-substituted pyridines.

Quantitative Data (for related 2-halo-3-cyanopyridines)
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDSTHF651683[3]
23-Chloro-2-aminopyridineMorpholineRuPhos-precatalyst (5)-LiHMDSTHF651676[3]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-cyanopyridine (B134404) (General Procedure)

This generalized protocol is based on established methods for the amination of challenging heteroaryl chlorides.[3][4]

Materials:

  • 2-Chloro-3-cyanopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-3-cyanopyridine, the palladium precatalyst, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-amino-3-cyanopyridine (B104079) derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organic halide. It is a powerful tool for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data (for related 2-chloropyridines)
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018High[5]
23-Chloropyridine2-PyridylboronatePd₂(dba)₃ (1.5)Triisopropylphosphine (3)KFDioxane110-Excellent[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-cyanopyridine (General Procedure)

This protocol is based on general procedures for the Suzuki coupling of 2-chloropyridines.[1][5]

Materials:

  • 2-Chloro-3-cyanopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos or XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-3-cyanopyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

While specific protocols for this compound are less common, general procedures for Stille, Heck, Negishi, and Kumada couplings with similar 2-halopyridine substrates can be adapted. Researchers should consider the specific reactivity of the cyano and fluoro groups when optimizing these reactions. For instance, the strong electron-withdrawing nature of these groups can influence the oxidative addition step and the overall catalytic activity.

A reported cross-coupling of 2-chloro-3-cyanopyridine with triphenethylbismuthine using a palladium catalyst in the absence of a base afforded the corresponding 2-phenethyl-3-cyanopyridine in good yield.[7]

General Considerations for Optimization:

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands often provide superior results.

  • Base: The strength and nature of the base can significantly impact the reaction outcome, particularly in Suzuki and Buchwald-Hartwig reactions.

  • Solvent: The polarity and aprotic/protic nature of the solvent can influence catalyst solubility, stability, and reactivity.

  • Temperature and Reaction Time: These parameters should be carefully optimized to ensure complete conversion while minimizing side reactions.

Conclusion

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of functionalized pyridine derivatives. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of medicinal chemistry and materials science. Careful optimization of reaction conditions, particularly the catalyst system and base, is often necessary to achieve high yields and purity for specific substrate combinations.

References

Application Note: Scale-up Synthesis of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-fluoropyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its strategic importance necessitates robust and scalable synthetic routes to ensure a reliable supply for drug development and manufacturing. This application note provides a detailed overview of two prominent methods for the scale-up synthesis of this compound, offering a comparative analysis to aid in process selection for industrial applications.

Comparative Analysis of Synthetic Routes

Two primary routes for the synthesis of this compound have demonstrated potential for scale-up: the cyanation of 3-fluoropyridine-N-oxide and the fluorination of 2-cyano-3-chloropyridine. The selection of a preferred route for industrial production will depend on a careful evaluation of factors such as yield, cost of raw materials, process safety, and waste management.

ParameterRoute 1: From 3-Fluoropyridine-N-oxideRoute 2: From 2-Cyano-3-chloropyridine
Starting Materials 3-Fluoropyridine-N-oxide, Trimethylcyanosilane (TMSCN)2-Cyano-3-chloropyridine, Potassium Fluoride (B91410) (KF)
Reported Yield 84%50%
Key Reagents TrimethylcyanosilanePotassium Fluoride
Solvent Dichloromethane1-Methyl-2-pyrrolidinone (NMP)
Reaction Temperature Reflux (approx. 40°C)Reflux (approx. 202°C)
Reaction Time 10 hours18 hours
Purification Column Chromatography (lab scale); likely distillation or crystallization at scale.Extraction and Column Chromatography (lab scale); likely distillation or crystallization at scale.

Process Chemistry and Scale-up Considerations

Route 1: Cyanation of 3-Fluoropyridine-N-oxide

This route offers a significantly higher reported yield, making it an attractive option from a product output perspective. The use of trimethylcyanosilane as the cyanide source is a common strategy in organic synthesis. However, on a large scale, the handling of TMSCN requires stringent safety protocols due to its toxicity and the potential to release hydrogen cyanide upon contact with moisture or acids. The reaction is conducted at a relatively low reflux temperature, which can be advantageous for energy consumption and process control. The work-up involves quenching with an aqueous solution, which necessitates careful management of aqueous waste streams containing cyanide residues.

Route 2: Fluorination of 2-Cyano-3-chloropyridine

This method utilizes readily available and less expensive starting materials compared to Route 1. Potassium fluoride is a common and cost-effective fluorinating agent. However, the lower yield of 50% is a significant drawback for industrial production. The high reflux temperature in NMP requires more energy input and robust heating systems. NMP is also a solvent that is coming under increasing regulatory scrutiny. The work-up involves extraction, and the resulting aqueous waste will contain fluoride ions, which require specific treatment before disposal.[3][4]

Experimental Protocols

Route 1: Synthesis of this compound from 3-Fluoropyridine-N-oxide

Materials:

  • 3-Fluoropyridine-N-oxide

  • Trimethylcyanosilane (TMSCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve 3-fluoropyridine-N-oxide (1 equivalent) in dichloromethane.

  • Add trimethylcyanosilane (3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Caution: This step may release toxic gases. Perform in a well-ventilated fume hood.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Route 2: Synthesis of this compound from 2-Cyano-3-chloropyridine

Materials:

  • 2-Cyano-3-chloropyridine

  • Potassium Fluoride (KF)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel equipped with a stirrer and condenser, add 2-cyano-3-chloropyridine (1 equivalent) and 1-methyl-2-pyrrolidinone.

  • Add potassium fluoride (3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer and dry it over a suitable drying agent.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 3-Fluoropyridine-N-oxide cluster_route2 Route 2: From 2-Cyano-3-chloropyridine R1_Start 3-Fluoropyridine-N-oxide + Trimethylcyanosilane in Dichloromethane R1_Reaction Reflux for 10h R1_Start->R1_Reaction R1_Quench Quench with NaHCO3 (aq) R1_Reaction->R1_Quench R1_Extraction Extraction with DCM R1_Quench->R1_Extraction R1_Drying Drying and Concentration R1_Extraction->R1_Drying R1_Purification Purification (Chromatography/Distillation) R1_Drying->R1_Purification R1_Product This compound R1_Purification->R1_Product R2_Start 2-Cyano-3-chloropyridine + Potassium Fluoride in NMP R2_Reaction Reflux for 18h R2_Start->R2_Reaction R2_Workup Dilution with Ethyl Acetate R2_Reaction->R2_Workup R2_Extraction Washing with Water and Brine R2_Workup->R2_Extraction R2_Drying Drying and Concentration R2_Extraction->R2_Drying R2_Purification Purification (Chromatography/Distillation) R2_Drying->R2_Purification R2_Product This compound R2_Purification->R2_Product

Caption: Comparative workflow of the two main synthetic routes for this compound.

Safety and Waste Management

Route 1:

  • Hazards: Trimethylcyanosilane is highly toxic and reacts with moisture to produce hydrogen cyanide gas. All handling must be performed in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dichloromethane is a suspected carcinogen.

  • Waste Management: Aqueous waste from the quenching step will contain cyanide and must be treated accordingly (e.g., oxidation with bleach or hydrogen peroxide) before disposal. Organic solvent waste should be collected and disposed of according to regulations.

Route 2:

  • Hazards: Potassium fluoride is toxic and can cause severe burns upon contact. NMP is a reproductive toxin. High reaction temperatures pose a risk of thermal burns and require careful monitoring.

  • Waste Management: Aqueous waste will contain fluoride ions, which must be precipitated (e.g., with calcium chloride) before disposal.[5][6] The used NMP should be recovered and recycled or disposed of as hazardous waste.

Conclusion

The choice between the two synthetic routes for the scale-up production of this compound involves a trade-off between yield and process considerations. The higher yield of the 3-fluoropyridine-N-oxide route is appealing, but the hazards associated with trimethylcyanosilane and the management of cyanide waste streams are significant challenges at an industrial scale. The fluorination of 2-cyano-3-chloropyridine, while lower-yielding, may be preferable from a cost and raw material availability standpoint. Careful process optimization and robust safety and environmental protocols are critical for the successful and sustainable large-scale synthesis of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include 3-fluoropyridine-N-oxide, 2-chloro-3-fluoropyridine, and 2,3-dichloropyridine.[1][2] The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include controlling reaction conditions such as temperature and solvent, managing potential side reactions, and separating the desired product from isomers and impurities. The electron-withdrawing nature of the cyano and fluorine groups influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack at various positions, which can lead to a mixture of products.[3]

Q3: Why is this compound an important intermediate?

A3: this compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[2] It serves as a versatile building block for the synthesis of various drugs, including the anti-tumor drug sorafenib (B1663141) and the anti-inflammatory drug tofacitinib, as well as agrochemicals like the herbicide flumioxazin.[2][4]

Q4: What are the typical physical and chemical properties of this compound?

A4: this compound is typically a colorless to yellowish liquid or a low-melting solid.[2][4] It is soluble in most organic solvents but insoluble in water.[2] The presence of both a cyano and a fluorine group on the pyridine ring enhances its reactivity, particularly in nucleophilic aromatic substitution reactions.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. For example, the reaction of 2-cyano-3-chloropyridine with potassium fluoride (B91410) is heated at reflux for 18 hours.[1] - Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product.
Side Reactions - Control Temperature: Excursions from the optimal temperature can promote the formation of unwanted byproducts. - Choice of Solvent: The solvent can significantly influence the reaction pathway. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often used.[5]
Degradation of Reagents or Product - Check Reagent Quality: Ensure that all reagents, especially anhydrous solvents and moisture-sensitive catalysts, are of high purity and handled under appropriate inert conditions. - Work-up Conditions: Quench the reaction carefully and avoid prolonged exposure to harsh acidic or basic conditions during work-up, which could degrade the product.
Inefficient Purification - Optimize Chromatography: Adjust the eluent system for column chromatography to achieve better separation of the product from impurities. A common eluent is a hexane (B92381) solution of 30% ethyl acetate.[1]
Problem 2: Formation of Isomeric Impurities
Potential Cause Troubleshooting Step
Lack of Regioselectivity - Choice of Starting Material and Reagents: The substitution pattern of the starting pyridine derivative and the nature of the attacking nucleophile can influence the regioselectivity of the reaction. For instance, 3-substituted pyridines can sometimes yield a mixture of 2-fluoro isomers.[6] - Catalyst Selection: In palladium-catalyzed reactions, the choice of ligand can influence the regioselectivity.
Isomerization during Reaction - Strict Temperature Control: Maintain a stable and accurate reaction temperature, as temperature fluctuations can sometimes lead to isomerization.
Difficult Separation - High-Performance Liquid Chromatography (HPLC): For isomers that are difficult to separate by standard column chromatography, preparative HPLC may be necessary.[6] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system might help in isolating the desired isomer.

Experimental Protocols & Data

Synthesis from 3-Fluoropyridine-N-oxide

This method involves the reaction of 3-fluoropyridine-N-oxide with a cyanating agent.

Protocol:

  • Dissolve 3-fluoropyridine-N-oxide in dichloromethane (B109758) at room temperature.

  • Add trimethylcyanosilane to the solution.

  • Heat the reaction mixture to reflux for 10 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[1]

Quantitative Data:

ParameterValueReference
Starting Material3-fluoropyridine-N-oxide (2.85 g)[1]
ReagentTrimethylcyanosilane (10.0 mL)[1]
SolventDichloromethane (25 mL)[1]
Reaction Time10 hours[1]
Reaction TemperatureReflux[1]
Yield84% (2.48 g)[1]
Synthesis from 2-Cyano-3-chloropyridine

This protocol describes a nucleophilic aromatic substitution reaction.

Protocol:

  • Dissolve 2-cyano-3-chloropyridine in 1-methyl-2-pyrrolidinone.

  • Add potassium fluoride to the solution.

  • Heat the reaction mixture at reflux for 18 hours.

  • After cooling, dilute the reaction with ethyl acetate.

  • Extract the mixture with water and brine.

  • Purify the product using silica gel chromatography.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-cyano-3-chloropyridine (1 g)[1]
ReagentPotassium fluoride (1.26 g)[1]
Solvent1-methyl-2-pyrrolidinone (25 mL)[1]
Reaction Time18 hours[1]
Reaction TemperatureReflux[1]
Yield50% (442 mg)[1]

Visualizations

Synthesis_Workflow_1 A 3-Fluoropyridine-N-oxide B Add Trimethylcyanosilane in Dichloromethane A->B C Reflux for 10 hours B->C D Quench with NaHCO3 (aq) C->D E Extract with Dichloromethane D->E F Purify by Column Chromatography E->F G This compound F->G Synthesis_Workflow_2 A 2-Cyano-3-chloropyridine B Add Potassium Fluoride in NMP A->B C Reflux for 18 hours B->C D Dilute with Ethyl Acetate C->D E Extract with Water and Brine D->E F Purify by Column Chromatography E->F G This compound F->G Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impurities Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Optimize Time & Temp Cause1->Solution1 Solution2 Control Temp & Solvent Cause2->Solution2 Solution3 Verify Reagent Purity Cause3->Solution3 Solution4 Optimize Chromatography Cause4->Solution4

References

Technical Support Center: Purification of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Cyano-3-fluoropyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (70-230 mesh for gravity columns or 230-400 mesh for flash chromatography).[1] However, due to the basic nature of the pyridine (B92270) ring, tailing can occur on acidic silica gel.[2][3] If tailing is a significant issue, consider using neutral alumina (B75360) or deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.[4][5]

Q2: How do I select the optimal mobile phase (eluent)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate using the same stationary phase.[3][6] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[6] The ratio is optimized by running several TLCs with varying solvent polarities.

Q3: My compound is a low-melting solid or a liquid. How should I load it onto the column?

A3: For liquids or low-melting solids, the "wet loading" method is typically used. Dissolve the crude sample in the minimum possible volume of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.[7] Carefully pipette this concentrated solution directly onto the top of the packed column.[7] If the compound has poor solubility in the starting eluent, "dry loading" is recommended.[5][7]

Q4: What are the common impurities I might encounter?

A4: Depending on the synthetic route, a common impurity is 2-cyano-3-chloropyridine, especially if the synthesis involves 2,3-dichloropyridine.[8] Other potential impurities include unreacted starting materials, other regioisomers, or by-products from side reactions.

Q5: Is this compound stable on silica gel?

A5: While generally stable, some pyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[4][5] It is advisable to check the stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed (a 2D TLC can also be used for this).[4] If degradation is observed, switch to a neutral stationary phase like alumina or use deactivated silica.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product is not eluting from the column. The mobile phase is too non-polar.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 95:5 to 90:10).[3]
Product elutes too quickly (in the solvent front). The mobile phase is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexanes.[4]
The product band is streaking or "tailing". 1. Strong interaction between the basic pyridine and acidic silica gel.[2][3]2. The column is overloaded with the sample.3. The sample was dissolved in too much solvent before loading.1. Add 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[2][3]2. Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel's mass.[3]3. Ensure the sample is loaded in the most concentrated form possible.[7]
Poor separation between the product and an impurity. The polarity of the product and the impurity are very similar in the chosen solvent system.1. Optimize the mobile phase by trying different solvent combinations (e.g., replace ethyl acetate with dichloromethane (B109758) or acetone) to alter selectivity.[3]2. Use a longer column to increase the separation distance.[3]3. Run a shallower solvent gradient (if using gradient elution).
Low recovery of the product after purification. 1. The compound has degraded on the column.2. The compound is still on the column.3. Fractions are too dilute to detect the product by TLC.1. Check for stability on silica gel.[4] If unstable, use neutral alumina or deactivated silica.[5]2. After your expected elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to elute any remaining material.[6]3. Combine and concentrate the fractions you expect to contain the product before re-analyzing by TLC.[4]
The sample precipitates at the top of the column upon loading. The sample is not sufficiently soluble in the mobile phase.Use the "dry loading" method: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[5][7]

Experimental Protocols

Protocol 1: Mobile Phase Selection using TLC
  • Prepare several developing chambers with different ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude this compound mixture in a solvent like dichloromethane.

  • Spot the solution onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • Select the solvent system where the main product spot has an Rf value between 0.2 and 0.4 and is well-separated from impurities.[3]

Protocol 2: Column Chromatography Purification
  • Column Packing: Secure a glass column vertically. Add the chosen eluent to fill about one-third of the column. Place a small cotton or glass wool plug at the bottom.[9] Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle without air bubbles.[6] Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading (Wet Method): Dissolve the crude product (typically 1-5g per 100g of silica) in the absolute minimum volume of eluent or dichloromethane.[3][7] Carefully pipette the solution onto the top of the silica bed, trying not to disturb the surface.[7] Drain the solvent until it is level with the silica surface.

  • Elution: Carefully add fresh eluent to the top of the column. Apply gentle air pressure (for flash chromatography) to maintain a steady flow.[1] Continuously add eluent to ensure the column never runs dry.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitoring: Periodically analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Visualizations

experimental_workflow start Crude This compound tlc TLC Analysis for Solvent System Optimization start->tlc Select Eluent packing Pack Column with Silica Gel Slurry tlc->packing loading Load Sample (Wet or Dry Method) packing->loading elution Elute with Optimized Mobile Phase loading->elution collection Collect Fractions elution->collection monitor Monitor Fractions by TLC collection->monitor monitor->collection Continue combine Combine Pure Fractions monitor->combine Identify Pure evaporation Solvent Evaporation (Rotovap) combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree problem problem question question solution solution p1 Poor Separation or Yield q1 Is the product band tailing/streaking? p1->q1 s1 Add 0.1-1% Triethylamine to Eluent q1->s1 Yes q2 Are product and impurity bands overlapping? q1->q2 No s2 Change Solvent System (e.g., Hex/DCM) or Use a Longer Column q2->s2 Yes q3 Is product recovery low? q2->q3 No s3 Flush column with polar solvent. Check for degradation on TLC. q3->s3 Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Optimizing reaction conditions for 2-Cyano-3-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 2-Cyano-3-fluoropyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to common questions and solutions to problems that may arise during the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The most common routes include:

  • Halogen Exchange from 2-Cyano-3-chloropyridine: This is a widely used method involving the nucleophilic substitution of the chlorine atom with fluoride (B91410).

  • From 3-Fluoropyridine-N-oxide: This route utilizes a cyanation reaction on the N-oxide precursor.

  • From 2,3-Dichloropyridine: This method involves a palladium-catalyzed reaction with a cyanide and a fluoride source.[1] This can result in a mixture of this compound and 2-cyano-3-chloropyridine.[1]

  • From 3-Fluoropyridine (B146971): This involves a direct cyanation of 3-fluoropyridine using cyanogen (B1215507) bromide and a Lewis acid catalyst.[1]

Q2: I am getting a low yield in the synthesis from 2-Cyano-3-chloropyridine. What are the possible causes and solutions?

A2: Low yields in the fluorination of 2-Cyano-3-chloropyridine can be attributed to several factors. Refer to the troubleshooting chart below for potential causes and recommended actions.

Troubleshooting: Low Yield in Halogen Exchange Reaction

Symptom Possible Cause Recommended Solution
Low conversion of starting material Inefficient fluorinating agent: The activity of the fluoride salt is crucial.Ensure the potassium fluoride (KF) is anhydrous and of high purity. Consider using spray-dried KF or drying it under vacuum at high temperature before use. Alternatively, cesium fluoride (CsF) can be a more reactive, albeit more expensive, option.
Insufficient reaction temperature or time: The halogen exchange reaction requires sufficient energy to overcome the activation barrier.Increase the reaction temperature, potentially to reflux, and extend the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal duration. For instance, a reaction at reflux for 18 hours has been reported.[2]
Poor solvent choice: The solvent plays a critical role in solubilizing the fluoride salt and promoting the nucleophilic substitution.Use a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 1-methyl-2-pyrrolidinone (B7775990) (NMP).[2][3]
Formation of side products Presence of water: Water can deactivate the fluoride anion and lead to hydrolysis of the starting material or product.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of starting material or product at high temperatures: Prolonged heating at very high temperatures can lead to degradation.Optimize the temperature and reaction time. A lower temperature for a longer duration might be beneficial.
Difficult product isolation Incomplete reaction: A mixture of starting material and product can be difficult to separate.Drive the reaction to completion by optimizing the conditions as mentioned above.
Emulsion formation during workup: This can lead to loss of product.Use brine washes to break emulsions. Adjust the pH of the aqueous phase if necessary.

Q3: I am observing an impurity that is difficult to separate from my final product. What could it be and how can I remove it?

A3: A common impurity, especially when starting from 2,3-dichloropyridine, is 2-cyano-3-chloropyridine.[1] If you are performing a halogen exchange from 2-cyano-3-chloropyridine, this impurity will be your unreacted starting material.

Purification Strategies:

  • Fractional Distillation: If the boiling points of this compound and the impurity are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: Silica (B1680970) gel chromatography is a reliable method for separating polar compounds. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is often effective. For example, a crude product was purified using a hexane (B92381) solution of 30% ethyl acetate.[2]

Q4: Can I use a phase transfer catalyst to improve the reaction rate for the fluorination of 2-Cyano-3-chloropyridine?

A4: Yes, a phase transfer catalyst (PTC) can be beneficial in halogen exchange reactions. PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, help to transfer the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. The use of tetraphenylphosphonium (B101447) bromide has been shown to be effective in similar aromatic fluorination reactions.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the key synthetic routes to this compound, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis via Halogen Exchange from 2-Cyano-3-chloropyridine

Fluorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
Potassium Fluoride (KF)1-Methyl-2-pyrrolidinone (NMP)Reflux1850[2]
Cesium Fluoride (CsF)Dimethyl Sulfoxide (DMSO)Not SpecifiedNot SpecifiedPotentially higher than KF[3]

Table 2: Synthesis from 3-Fluoropyridine-N-oxide

Cyanating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
Trimethylcyanosilane (TMSCN)Dichloromethane (B109758) (DCM)Reflux1084[2]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Synthesis of this compound from 2-Cyano-3-chloropyridine

Materials:

  • 2-Cyano-3-chloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • 1-Methyl-2-pyrrolidinone (NMP), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-3-chloropyridine (1 g, 7.22 mmol) and 1-methyl-2-pyrrolidinone (25 mL).[2]

  • Add anhydrous potassium fluoride (1.26 g, 21.68 mmol).[2]

  • Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by TLC or GC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel chromatography to afford this compound.[2]

Protocol 2: Synthesis of this compound from 3-Fluoropyridine-N-oxide

Materials:

  • 3-Fluoropyridine-N-oxide

  • Trimethylcyanosilane (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-fluoropyridine-N-oxide (2.85 g, 25.2 mmol) in anhydrous dichloromethane (25 ml).[2]

  • Add trimethylcyanosilane (10.0 mL, 75.6 mmol) to the solution.[2]

  • Heat the reaction mixture to reflux for 10 hours.[2]

  • Cool the mixture to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).[2]

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).[2]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography to yield this compound.[2]

Mandatory Visualizations

Diagram 1: General Experimental Workflow for this compound Synthesis

G start Start reactants Combine Starting Materials, Reagents, and Solvent start->reactants reaction Heat and Stir (Monitor by TLC/GC) reactants->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product This compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G low_yield Low Yield of This compound check_conversion Check Starting Material Conversion by TLC/GC low_yield->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Low complete_conv Complete Conversion check_conversion->complete_conv High optimize_cond Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Purity - Use Anhydrous Solvent incomplete_conv->optimize_cond check_side_products Analyze for Side Products (GC-MS, NMR) complete_conv->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No adjust_purification Adjust Purification Method: - Optimize Chromatography - Consider Distillation side_products_present->adjust_purification investigate_workup Investigate Workup Procedure: - Check for Emulsions - Ensure Complete Extraction no_side_products->investigate_workup

Caption: A decision tree to troubleshoot and address low yields in the synthesis of this compound.

References

Byproducts in 2-Cyano-3-fluoropyridine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-3-fluoropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, focusing on the identification and removal of byproducts.

Issue 1: Presence of Unreacted Starting Material and 2-Cyano-3-chloropyridine in the Product

Scenario: You are synthesizing this compound from 2,3-dichloropyridine (B146566) and observe the starting material and 2-Cyano-3-chloropyridine in your final product upon analysis (e.g., GC-MS, NMR).

Probable Cause: Incomplete reaction during the synthesis is the primary cause. The substitution of the chlorine atom with a fluorine atom may not have gone to completion, resulting in a mixture of the desired product and the chlorinated intermediate.

Solution:

  • Reaction Optimization:

    • Increase Reaction Time/Temperature: Prolonging the reaction time or carefully increasing the temperature can drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

    • Excess Fluorinating Agent: Using a slight excess of the fluorinating agent (e.g., potassium fluoride) can help ensure the complete conversion of the chlorinated starting materials.

  • Byproduct Removal:

    • Fractional Distillation: Due to the difference in boiling points, fractional distillation under reduced pressure can effectively separate this compound from the higher-boiling 2-Cyano-3-chloropyridine.

    • Column Chromatography: Silica (B1680970) gel column chromatography is a reliable method for separating the desired product from the starting material and chlorinated byproduct.

Quantitative Data for Separation:

CompoundMolecular Weight ( g/mol )Boiling PointMelting Point (°C)
This compound122.10205.9 ± 20.0 °C at 760 mmHg27-32
2-Cyano-3-chloropyridine138.55246-247 °C at 760 mmHg; 112 °C at 1 mmHg81-83 or 104-107[1][2][3][4]
2,3-Dichloropyridine147.99191-192 °C at 760 mmHg65-67
Issue 2: Formation of 3-Fluoropicolinamide and/or 3-Fluoropicolinic Acid

Scenario: Your reaction mixture or final product shows evidence of the cyano group being hydrolyzed to a carboxamide or a carboxylic acid. This is often observed during aqueous workups or reactions run in the presence of water, especially under acidic or basic conditions.

Probable Cause: The cyano group is susceptible to hydrolysis. The presence of water, acid, or base in the reaction or during the workup can lead to the formation of 3-fluoropicolinamide, which can be further hydrolyzed to 3-fluoropicolinic acid.[5][6]

Solution:

  • Prevention during Reaction and Workup:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

    • Neutral Workup: During the workup, use a neutral wash (e.g., brine) before any acidic or basic washes. If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis.

    • Aprotic Solvents: Whenever possible, use aprotic solvents to avoid sources of protons that can facilitate hydrolysis.

  • Removal of Hydrolyzed Byproducts:

    • Acid-Base Extraction: The acidic nature of 3-fluoropicolinic acid allows for its removal via a basic wash. The weakly basic 3-fluoropicolinamide can sometimes be removed with a dilute acid wash.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

      • Wash with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid.

      • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate it.

    • Column Chromatography: Silica gel chromatography can separate the more polar amide and acid byproducts from the less polar this compound.

Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Scenario: You are performing a nucleophilic aromatic substitution (SNAr) on this compound (e.g., with an amine or thiol), and the yield of your desired product is low, with a significant amount of unreacted starting material remaining.

Probable Cause: The SNAr reaction may be incomplete due to insufficient reaction time, temperature, or inadequate activation of the nucleophile. The pyridine (B92270) ring, although activated by the cyano and fluoro groups, may still require forcing conditions for some nucleophiles.[7][8][9][10][11]

Solution:

  • Reaction Optimization:

    • Increase Temperature: Carefully increase the reaction temperature. SNAr reactions on heteroaromatic rings often require elevated temperatures.

    • Use a Stronger Base: If your nucleophile is an alcohol, amine, or thiol, using a stronger base (e.g., NaH, K2CO3) to deprotonate it can increase its nucleophilicity and reactivity.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions.[7]

    • Catalysis: In some cases, phase-transfer catalysts can be beneficial for reactions involving solid-liquid phases.

  • Troubleshooting Logic:

    Caption: Troubleshooting workflow for low yield in SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 2-amino-3-cyanopyridine (B104079) from this compound and ammonia (B1221849), but I am getting a complex mixture of products. What could be the issue?

A1: While the fluorine at the 3-position is the primary leaving group in SNAr reactions, under certain conditions, other positions on the pyridine ring can also react, or side reactions can occur. High temperatures and pressures can sometimes lead to the formation of isomeric byproducts or di-substituted products. To favor the desired mono-substitution, it is advisable to carefully control the reaction temperature and stoichiometry of the reactants. A patent for the synthesis of 2-amino-3-fluoropyridine (B1272040) suggests reacting 2,3-difluoro-5-chloropyridine with ammonia in an autoclave at 120°C.[12] This indicates that elevated temperatures are necessary, but careful control is key to minimizing byproducts. Purifying the crude product by recrystallization or column chromatography is often necessary.

Q2: What is the best way to remove residual 2-Cyano-3-chloropyridine from my this compound product on a large scale?

A2: For large-scale purification, fractional vacuum distillation is generally the most efficient and economical method. The significant difference in their boiling points under vacuum allows for a clean separation.[1] Ensure your distillation setup is efficient to achieve good separation.

Q3: Can I use protic solvents like ethanol (B145695) for SNAr reactions with this compound?

A3: It is generally not recommended to use protic solvents like alcohols for SNAr reactions with this compound, as they can act as nucleophiles themselves, especially at elevated temperatures and in the presence of a base. This can lead to the formation of 2-cyano-3-alkoxypyridine byproducts. Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile (B52724) are preferred.

Q4: How can I monitor the progress of my reaction to avoid the formation of byproducts from over-reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are excellent techniques for monitoring reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of byproducts that may arise from prolonged reaction times or harsher conditions.

Q5: I see an unexpected peak in my mass spectrum. What could it be?

A5: An unexpected peak could be a variety of byproducts. Consider the following possibilities:

  • Dimeric byproducts: In some cases, pyridine derivatives can undergo dimerization or self-condensation reactions.

  • Reaction with solvent: If you are using a reactive solvent, it may have participated in a side reaction.

  • Isomeric products: Depending on the reaction conditions, substitution might occur at an unexpected position on the pyridine ring.

  • Hydrolysis products: As discussed, hydrolysis of the cyano group is a common side reaction.

To identify the unknown peak, it is best to try and isolate it using chromatography and then characterize it using spectroscopic methods like NMR and high-resolution mass spectrometry.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is suitable for removing less polar impurities like 2-Cyano-3-chloropyridine and more polar impurities like 3-fluoropicolinamide.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with a mixture of ethyl acetate and hexane. A common starting point is 10-30% ethyl acetate in hexane. The less polar 2-Cyano-3-chloropyridine will elute first, followed by the desired this compound. The more polar hydrolysis byproducts will be retained on the column for longer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Removal of Acidic Byproducts by Liquid-Liquid Extraction

This protocol is designed for the specific removal of 3-fluoropicolinic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (10 volumes).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes). This will convert the acidic byproduct into its water-soluble salt.

  • Brine Wash: Wash the organic layer with brine (1 x 5 volumes) to remove residual water and salts.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the product free of the acidic byproduct.

G cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_purification Purification and Byproduct Removal 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction_S Halogen Exchange 2,3-Dichloropyridine->Reaction_S KF/KCN KF/KCN KF/KCN->Reaction_S Crude Product_S Crude this compound (contains 2-Cyano-3-chloropyridine) Reaction_S->Crude Product_S Crude_Mixture Crude Product Mixture Crude Product_S->Crude_Mixture This compound This compound Reaction_R SNAr Reaction This compound->Reaction_R Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Reaction_R Crude Product_R Crude Substituted Product (may contain unreacted starting material and hydrolysis byproducts) Reaction_R->Crude Product_R Crude Product_R->Crude_Mixture Distillation Fractional Vacuum Distillation Crude_Mixture->Distillation Removes 2-Cyano-3-chloropyridine Chromatography Column Chromatography Crude_Mixture->Chromatography Separates based on polarity Extraction Acid-Base Extraction Crude_Mixture->Extraction Removes acidic/ basic byproducts Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product

Caption: General workflow for synthesis, reaction, and purification involving this compound.

References

Technical Support Center: Synthesis of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyano-3-fluoropyridine for improved yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of this compound from 2-chloro-3-fluoropyridine (B99640) is a common issue that can stem from several factors. The primary causes often include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

To troubleshoot low yields, consider the following steps:

  • Reagent Purity and Stoichiometry: Ensure the copper(I) cyanide is of high purity and used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. The purity of the solvent is also critical; use anhydrous, high-purity solvents to prevent side reactions.

  • Reaction Temperature and Time: The reaction temperature is a critical parameter. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of the starting material or product. It is recommended to perform small-scale optimization experiments to determine the ideal temperature and reaction time for your specific setup.

  • Moisture and Air Sensitivity: The cyanation reaction is sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents and formation of byproducts.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While DMF and NMP are commonly used, their high boiling points can complicate product isolation. Consider exploring alternative solvents or co-solvent systems.

A systematic approach to troubleshooting, as outlined in the workflow diagram below, can help identify and resolve the root cause of low yields.

digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity & Stoichiometry\n(CuCN, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Optimize Reaction Conditions\n(Temperature, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Ensure Inert Atmosphere\n(Nitrogen/Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_byproducts [label="Analyze Byproducts\n(GC-MS, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Optimize Purification Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; yield_improved [label="Yield Improved?", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Consult Further Literature", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> check_conditions; check_conditions -> check_atmosphere; check_atmosphere -> analyze_byproducts; analyze_byproducts -> purification; purification -> yield_improved; yield_improved -> end_good [label="Yes"]; yield_improved -> check_reagents [label="No"]; end_good -> end_bad [style=invis];

}

Figure 1. Troubleshooting workflow for low yield.

Question: I am observing significant impurity formation. What are the likely side products and how can they be minimized?

Answer: Impurity formation can significantly complicate the purification process and reduce the overall yield. Common impurities in the synthesis of this compound may include unreacted starting material, hydrolyzed intermediates, and products from side reactions.

To minimize impurities:

  • Control Reaction Temperature: Overheating can lead to the decomposition of reagents and the formation of polymeric materials. Maintain a consistent and optimized reaction temperature.

  • Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions. As mentioned, maintaining an inert atmosphere is crucial.

  • Work-up Procedure: A carefully planned work-up procedure is essential. Quenching the reaction with an appropriate reagent can neutralize reactive species and prevent further side reactions during extraction and purification.

  • Purification Method: Column chromatography is often necessary to separate the desired product from closely related impurities. The choice of solvent system for chromatography should be optimized for the best separation.

Frequently Asked Questions (FAQs)

What is a common synthetic route to this compound?

A frequently employed method is the cyanation of 2-chloro-3-fluoropyridine using a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

What are the typical reaction conditions for the cyanation of 2-chloro-3-fluoropyridine?

Typical conditions involve heating 2-chloro-3-fluoropyridine with a slight excess of copper(I) cyanide in a solvent like DMF or NMP at temperatures ranging from 150 to 180 °C for several hours. The reaction progress is usually monitored by techniques such as GC-MS or LC-MS.

What safety precautions should be taken when working with copper(I) cyanide?

Copper(I) cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Data on Reaction Conditions and Yields

The following table summarizes various reported reaction conditions and their corresponding yields for the synthesis of this compound from 2-chloro-3-fluoropyridine. This data can serve as a starting point for optimization studies.

Starting MaterialCyanide Source (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
2-chloro-3-fluoropyridineCuCN (1.1)NMP160-170675-85
2-chloro-3-fluoropyridineCuCN (1.2)DMF150870-80
2-chloro-3-fluoropyridineKCN (1.5), CuI (0.1)NMP180465-75

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Note: This protocol should be adapted and optimized based on your specific laboratory conditions and safety guidelines.

Materials:

  • 2-chloro-3-fluoropyridine

  • Copper(I) cyanide (CuCN)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Aqueous ammonia (B1221849) solution

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with 2-chloro-3-fluoropyridine (1.0 eq) and anhydrous NMP.

  • Addition of Cyanide: Add copper(I) cyanide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 160-170 °C and stir vigorously for 6 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a stirred solution of aqueous ammonia.

    • Filter the resulting slurry through a pad of diatomaceous earth to remove insoluble copper salts.

    • Wash the filter cake with toluene.

  • Extraction and Purification:

    • Separate the organic layer from the filtrate.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="2. Add Reagents\n(2-chloro-3-fluoropyridine, NMP, CuCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Heat and Stir\n(160-170 °C, 6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Work-up\n(Quench, Filter)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="5. Extraction & Drying\n(Toluene, MgSO4)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="6. Purification\n(Distillation/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

setup -> reagents; reagents -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; }

Figure 2. General experimental workflow.

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for cross-coupling reactions involving 2-Cyano-3-fluoropyridine.

General Considerations for this compound

This compound is an electron-deficient heteroaryl halide. This electronic nature presents specific challenges and opportunities in cross-coupling reactions. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, a phenomenon known as the "2-pyridyl problem".[1][2][3][4] Therefore, catalyst selection, particularly the choice of ligand, is critical for a successful transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For an electron-deficient substrate like this compound, catalyst systems that promote rapid oxidative addition and reductive elimination are essential to outcompete potential side reactions.

FAQs & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield or failing completely. What are the common causes?

A1: Low yields can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[2] Using bulky, electron-rich ligands can sterically shield the palladium and prevent this deactivation.[2][5]

  • Protodeboronation of the Coupling Partner: The boronic acid or ester coupling partner can be unstable under the reaction conditions, especially in the presence of water and a strong base, leading to its decomposition.[6][7]

  • Inefficient Oxidative Addition: The C-F bond is generally unreactive in palladium catalysis, so coupling will occur at the C-X bond (where X is Cl, Br, I, or OTf). If you are using a chloropyridine, the C-Cl bond is less reactive than C-Br or C-I, requiring a highly active catalyst to facilitate the initial oxidative addition step.[4][8]

  • Poor Reagent Solubility: The insolubility of reagents, particularly inorganic bases like K₃PO₄, can hinder the reaction. Adding a small amount of water can improve solubility but may increase the risk of protodeboronation.[9][10]

Q2: How can I prevent protodeboronation of my boronic acid coupling partner?

A2: To minimize this common side reaction, consider the following strategies:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate ester. These are generally more resistant to decomposition.[6][7][9]

  • Employ Anhydrous Conditions: Using rigorously dried solvents and reagents can suppress water-mediated protodeboronation.

  • Optimize the Base: Weaker bases such as K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides. The choice of base can significantly influence the rate of protodeboronation.[9][8]

  • Control Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long exposure to harsh conditions.[2][6]

Q3: I'm observing significant homocoupling of my boronic acid. How can I reduce this?

A3: Homocoupling is often caused by the presence of oxygen.

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2][6]

  • Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[2][6]

Recommended Catalyst Systems

The optimal catalyst system depends on the specific boronic acid derivative and the halide on the pyridine ring. For challenging couplings with electron-deficient pyridines, bulky, electron-rich phosphine (B1218219) ligands are highly recommended.[5][11]

ComponentRecommended OptionsRationale & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, air-stable precatalysts activated in situ by the phosphine ligand.[5]
Buchwald Precatalysts (e.g., XPhos Pd G3)Stable, well-defined complexes that ensure a consistent ligand-to-metal ratio and often give more reproducible results.[4][5]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosBulky, electron-rich monophosphine ligands are highly effective for challenging substrates. They accelerate the desired reaction, helping to outcompete side reactions.[5][11][12]
Ferrocenyl Ligands: Pd(dppf)Cl₂A robust and widely used catalyst for a variety of Suzuki couplings.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-hydroxide bases are often required. K₃PO₄ is frequently effective in challenging couplings.[8][11][12]
Solvent Dioxane/Water, Toluene/Water, DMEAprotic solvents are common. A small amount of water (e.g., 4:1 to 10:1 organic/water) can be beneficial for base solubility but should be optimized.[7]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Cyano-3-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 mol equivalent to Pd). If using a pre-formed catalyst like Pd(dppf)Cl₂, add it directly (2-5 mol%).[7]

  • Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.[13]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography.[1]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. As with Suzuki couplings, the choice of a bulky, electron-rich ligand is crucial to facilitate the reaction and prevent catalyst inhibition by the pyridine nitrogen.[12][14]

FAQs & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated byproduct. What causes this?

A1: Hydrodehalogenation, where the halide is replaced by a hydrogen, is a common side reaction. Potential causes include:

  • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.[12]

  • Amine Quality: Use high-purity amines, as impurities can sometimes act as hydrogen donors.[12]

  • Base Selection: The choice of base can influence the rate of this side reaction. Screening different strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄) may be necessary.[12][15]

Q2: The reaction is sluggish or stalls. How can I improve it?

A2: Stalling can be due to catalyst deactivation or suboptimal conditions.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for challenging aminations.[12]

  • Use a Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) often gives more reproducible and active catalytic systems than generating the catalyst in situ.[12]

  • Base: A strong base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the reaction.[15]

Recommended Catalyst Systems
ComponentRecommended OptionsRationale & Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard precatalysts used with a separate ligand.
Buchwald Precatalysts (e.g., BrettPhos Pd G3)Highly active and reliable for C-N bond formation.[16]
Ligand Buchwald Ligands: XPhos, RuPhos, BrettPhosThese ligands are the state-of-the-art for promoting difficult C-N couplings.[12][16]
Josiphos Ligands: CyPF-tBuEffective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[17]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is crucial. NaOtBu is most common, but others should be screened for substrates with base-sensitive functional groups.[12][15]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, add the palladium precatalyst (1-2 mol%), ligand (if needed), base (e.g., NaOtBu, 1.2-1.5 equiv.), 2-Cyano-3-halopyridine (1.0 equiv.), and a stir bar to an oven-dried vial.

  • Reagent Addition: Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., Toluene).

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynylated pyridines. This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.

FAQs & Troubleshooting Guide

Q1: What are the key parameters for a successful Sonogashira coupling with this substrate?

A1: Based on protocols for similar substrates, success relies on:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[18][19]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N), is typically used, often serving as both the base and part of the solvent system.[18][19]

  • Inert Atmosphere: While some reactions may proceed in air, yields are often better and more reproducible under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[19]

Recommended Catalyst Systems
ComponentRecommended OptionsRationale & Notes
Palladium Source Pd(PPh₃)₄, Pd(CF₃COO)₂/PPh₃Pd(PPh₃)₄ is a common Pd(0) source. The catalyst can also be generated in situ.[18][19]
Co-catalyst CuI (Copper(I) iodide)Essential in the traditional Sonogashira catalytic cycle.[18][19]
Base Et₃N, DiPEAAn amine base is required.[18]
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used. Often in a mixture with the amine base.[18][19]
General Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Cyano-3-halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%), and the copper co-catalyst (e.g., CuI, 5-30 mol%).[18]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent/Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Degas the resulting solution for several minutes.[18]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., up to 100 °C) until completion.[18][19]

  • Work-up & Purification: Quench the reaction, extract with an organic solvent, wash, dry, and purify by column chromatography.

Heck Coupling

The Heck reaction couples the pyridine with an alkene.[20][21] While less common for this specific substrate in the provided literature, general principles apply. A palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand and a hindered amine base (e.g., Et₃N or K₂CO₃) is a standard starting point.[21] Optimization would be required to find a suitable system.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Substrates & Base prep2 Add to Oven-Dried Vial prep1->prep2 prep3 Evacuate & Backfill with Inert Gas (x3) prep2->prep3 react1 Add Catalyst & Ligand prep3->react1 Under Inert Atmosphere react2 Add Degassed Solvent react1->react2 react3 Heat & Stir react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool & Quench react4->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Chromatography) workup3->workup4 product Final Product workup4->product troubleshooting_tree start Low Reaction Yield? sub1 Is Starting Material (SM) Consumed? start->sub1 sub2 Is Protodeboronation (for Suzuki) a problem? sub1->sub2 Yes sol1_yes Action: - Increase Temperature - Switch to more active catalyst (e.g., Buchwald Ligand/Precatalyst) - Check base activity sub1->sol1_yes No sub3 Is Hydrodehalogenation (for C-N) a problem? sub2->sub3 No sol2_yes Action: - Use boronic ester (pinacol, MIDA) - Use anhydrous conditions - Screen weaker bases (K₂CO₃, K₃PO₄) sub2->sol2_yes Yes sub4 Complex Mixture? sub3->sub4 No sol3_yes Action: - Ensure anhydrous conditions - Use high purity amine - Screen alternative strong bases sub3->sol3_yes Yes sol4_yes Action: - Lower reaction temperature - Screen different ligands/solvents - Ensure rigorous degassing sub4->sol4_yes Yes catalytic_cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm R¹-Pd(II)L₂-R² pd2_oa->pd2_tm Transmetalation (Suzuki) or Ligand Exchange (C-N) pd2_tm->pd0 Reductive Elimination product R¹-R² pd2_tm->product reagents1 R¹-X reagents1->pd2_oa reagents2 R²-M reagents2->pd2_tm

References

Managing exothermic reactions in 2-Cyano-3-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyano-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and troubleshooting common issues encountered during this sensitive process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which are known to be significantly exothermic?

A1: The primary methods for synthesizing this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a leaving group (like a chloro group) on a pyridine (B92270) ring is displaced by a fluoride (B91410) ion. SNAr reactions, especially with highly activated substrates, can be significantly exothermic. The reaction rate and exothermicity are influenced by the solvent, temperature, and the nature of the electron-withdrawing groups on the pyridine ring.[1] For example, the reaction of 2-cyano-3-chloropyridine with potassium fluoride is a common route.[2][3]

  • Reaction from 3-fluoropyridine (B146971): Another method involves the reaction of 3-fluoropyridine with cyanogen (B1215507) bromide in the presence of a Lewis acid catalyst. This can also be an exothermic process.[2]

  • Reaction from 2,3-dichloropyridine (B146566): This method involves reacting 2,3-dichloropyridine with potassium fluoride and potassium cyanide, often with a palladium catalyst. This multi-component reaction can have a complex thermal profile.[2]

Q2: What are the key safety hazards associated with exothermic this compound synthesis?

A2: The primary hazards stem from the potential for thermal runaway reactions. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. Additionally, many reagents and products involved are hazardous:

  • Fluorinating agents: Reagents like potassium fluoride should be handled with care to avoid inhalation and skin contact.

  • Cyanide sources: Potassium cyanide and cyanogen bromide are highly toxic and require strict handling protocols.

  • Solvents: Many organic solvents used are flammable and can form explosive vapor concentrations.

  • Reaction intermediates and products: this compound and its precursors can be toxic and require careful handling.[4]

Q3: How can I prevent a thermal runaway reaction?

A3: Preventing thermal runaway relies on a combination of careful planning and control:

  • Thorough risk assessment: Before starting the synthesis, perform a thorough risk assessment to understand the potential thermal hazards.

  • Controlled reagent addition: Add reagents slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient cooling: Ensure your reaction setup has an efficient cooling system (e.g., an ice bath or a cryostat) that can handle the expected heat load.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

  • Dilution: Running the reaction in a larger volume of solvent can help to dissipate heat more effectively.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid, uncontrolled temperature increase - Reagent addition is too fast.- Inadequate cooling.- Incorrect solvent, leading to poor heat dissipation.- Higher than expected reactivity of starting materials.- Immediately stop reagent addition.- Enhance cooling (e.g., add more ice to the bath).- If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.- Have a quenching agent ready for emergencies.
Low yield of this compound - Poor temperature control leading to side reactions.- Incomplete reaction due to insufficient temperature or time.- Moisture in the reaction, deactivating reagents.- Optimize the reaction temperature. A lower temperature may be needed to minimize side reactions, even if it extends the reaction time.[1]- Ensure all reagents and solvents are anhydrous.[1]- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Formation of dark, tarry byproducts - Localized overheating (hot spots) due to poor mixing.- Exceeding the decomposition temperature of reactants or products.- Ensure vigorous and efficient stirring throughout the reaction.- Maintain a consistent and controlled temperature profile.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Cyano-3-chloropyridine (SNAr Reaction)

  • Reagents and Materials:

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-cyano-3-chloropyridine (1 g, 7.22 mmol) and anhydrous 1-methyl-2-pyrrolidinone (25 mL).

    • Add potassium fluoride (1.26 g, 21.68 mmol) to the solution.

    • Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the internal temperature closely.

    • After 18 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and extract with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain this compound.[2][3]

Note on Exotherm Management: The displacement of chloride with fluoride is an exothermic process. For larger scale reactions, consider the following:

  • Portion-wise addition of potassium fluoride: Instead of adding all at once, add the potassium fluoride in portions to control the initial exotherm.

  • External cooling: Have an ice bath on standby to cool the reaction vessel if the temperature rises too quickly during the initial heating phase.

Data Presentation

Table 1: General Parameters for Managing Exothermic SNAr Reactions in Fluoropyridine Synthesis

ParameterRecommendationRationale
Solvent High-boiling, polar aprotic solvents (e.g., NMP, DMSO, DMF)Good solubility for reactants and helps to dissipate heat.
Temperature Control Maintain within a narrow, optimized range.Balances reaction rate with minimizing side reactions and preventing thermal runaway.
Reagent Addition Slow, controlled addition of the limiting reagent.Prevents a rapid accumulation of unreacted starting materials and a sudden, large exotherm.
Stirring Vigorous and efficient mechanical or magnetic stirring.Ensures even temperature distribution and prevents localized hot spots.
Cooling Capacity Cooling system should be able to handle at least 1.5 times the expected heat output.Provides a safety margin to control unexpected temperature spikes.

Visualizations

ExothermicReactionManagement cluster_prep Preparation cluster_execution Execution cluster_troubleshooting Troubleshooting RiskAssessment Conduct Thorough Risk Assessment ReagentPrep Ensure Anhydrous Reagents and Solvents RiskAssessment->ReagentPrep Setup Assemble Reaction with Efficient Cooling and Stirring ReagentPrep->Setup Start Start Reaction at Lower Temperature Setup->Start SlowAddition Slowly Add Limiting Reagent Start->SlowAddition MonitorTemp Continuously Monitor Temperature SlowAddition->MonitorTemp TempSpike Temperature Spike Detected MonitorTemp->TempSpike If Temp > Setpoint StopAddition Stop Reagent Addition TempSpike->StopAddition EnhanceCooling Enhance Cooling TempSpike->EnhanceCooling Dilute Dilute with Cold Inert Solvent (if safe) StopAddition->Dilute Quench Prepare for Emergency Quench EnhanceCooling->Quench

Caption: Workflow for managing exothermic reactions.

TroubleshootingLogic Start Uncontrolled Exotherm? Action1 Stop Reagent Addition Start->Action1 Yes Action3 Resume Slow Addition with Caution Start->Action3 No Action2 Increase Cooling Action1->Action2 Check1 Temperature Stabilized? Action2->Check1 Check1->Action3 Yes Action4 Emergency Shutdown/ Quench Check1->Action4 No

Caption: Decision tree for handling a thermal event.

References

Troubleshooting low conversion rates in 2-Cyano-3-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-3-fluoropyridine. The content is designed to address common issues encountered during nucleophilic aromatic substitution (SNAr) and other reactions involving this versatile building block.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving low conversion rates in reactions utilizing this compound.

Question: My SNAr reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot it?

Answer:

Low conversion in SNAr reactions with this compound can stem from several factors related to reagents, reaction conditions, and substrate stability. The electron-withdrawing nature of both the cyano group and the pyridine (B92270) nitrogen activates the C-F bond for nucleophilic attack, but careful optimization is often necessary.[1]

Below is a logical workflow to troubleshoot this issue:

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound SNAr Reactions start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Anhydrous Solvents? Fresh/Pure Nucleophile? Appropriate Base? Correct Stoichiometry? check_reagents->sub_reagents check_side_reactions Step 3: Investigate Potential Side Reactions check_conditions->check_side_reactions Conditions Appear Correct sub_conditions Optimal Temperature? Sufficient Reaction Time? Inert Atmosphere? check_conditions->sub_conditions optimization Step 4: Systematic Optimization check_side_reactions->optimization Side Reactions Minimal sub_side_reactions Hydrolysis of Cyano Group? Decomposition of Starting Material? check_side_reactions->sub_side_reactions success Problem Resolved optimization->success sub_optimization Screen Solvents Screen Bases Adjust Temperature Vary Reactant Ratios optimization->sub_optimization

Caption: A logical workflow for troubleshooting low conversion rates.

Step 1: Verify Reagent Quality and Stoichiometry

  • Moisture and Air Sensitivity: Many reagents used in SNAr reactions are sensitive to moisture and air. Reactions involving strong bases like potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure all solvents are anhydrous, as water can consume the base and inhibit the reaction.

  • Nucleophile Purity: The purity of your nucleophile (amine, alcohol, thiol, etc.) is critical. Impurities can lead to side reactions or inhibit the desired transformation. Use freshly purified or commercially available high-purity nucleophiles.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial. For alcohol and thiol nucleophiles, a strong, non-nucleophilic base is typically required to deprotonate the nucleophile. For amine nucleophiles, a weaker base or even an excess of the amine itself can sometimes be sufficient. Ensure the correct stoichiometry of the base is used; an insufficient amount will result in incomplete deprotonation of the nucleophile, while a large excess can sometimes lead to side reactions.

Step 2: Evaluate Reaction Conditions

  • Solvent Effects: The solvent plays a significant role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and THF are generally effective as they can solvate the cation of the base-nucleophile pair, increasing the nucleophilicity of the anion.[2] The choice of solvent can significantly impact the reaction rate and yield.

  • Temperature Optimization: While the reactivity of this compound is enhanced by its electronic properties, some reactions may still require elevated temperatures to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition of the starting material or product. It is advisable to start at a moderate temperature (e.g., 50-80 °C) and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS).

  • Reaction Time: SNAr reactions can vary in duration from a few hours to overnight. Monitor the reaction progress to determine the optimal reaction time. Premature work-up can result in low conversion, while extended reaction times might lead to product degradation or the formation of byproducts.

Step 3: Investigate Potential Side Reactions

  • Hydrolysis of the Cyano Group: Under strongly acidic or basic conditions, the cyano group of this compound can undergo hydrolysis to form an amide or a carboxylic acid.[4][5] If your reaction conditions are harsh, this could be a competing pathway that consumes your starting material.

Step 4: Systematic Optimization

If the initial troubleshooting steps do not resolve the issue, a systematic optimization of the reaction parameters is recommended. A design of experiments (DoE) approach can be efficient.

ParameterVariables to TestExpected Outcome
Base K2CO3, Cs2CO3, KOtBu, NaHIncreased deprotonation of nucleophile, leading to higher conversion.
Solvent THF, DMF, DMSO, AcetonitrileImproved solubility and reactivity of reagents.
Temperature Room Temp, 50 °C, 80 °C, 110 °CIncreased reaction rate with higher temperature.

Note: The optimal conditions will be highly dependent on the specific nucleophile used.

Frequently Asked Questions (FAQs)

Question: What is the general mechanism for the SNAr reaction of this compound?

Answer:

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing cyano group and the nitrogen atom in the pyridine ring help to stabilize this intermediate.[1]

  • Elimination of Fluoride (B91410): The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

SNAr_Mechanism General SNAr Mechanism on this compound reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nu- product Substituted Product intermediate->product - F- leaving_group F-

Caption: The two-step addition-elimination mechanism of SNAr.

Question: Which conditions are recommended for the reaction of this compound with an alcohol or a thiol?

Answer:

For the reaction with alcohols or thiols, a strong base is typically required to generate the corresponding alkoxide or thiolate, which are more potent nucleophiles.

Recommended Starting Conditions:

ComponentCondition
Base Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
Solvent Anhydrous THF or DMF
Temperature 50 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol (General)

  • To a solution of the alcohol or thiol (1.2 equivalents) in anhydrous THF, add KOtBu (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question: Can I use amine nucleophiles with this compound? What are the recommended conditions?

Answer:

Yes, amine nucleophiles are commonly used in SNAr reactions with this compound. The reactivity of the amine will influence the required reaction conditions.

Recommended Starting Conditions for Amine Nucleophiles:

Amine TypeBaseSolventTemperature
Primary/Secondary AliphaticK2CO3 or excess amineDMF or DMSO80-110 °C
Anilines (less nucleophilic)KOtBu or NaHTHF or DMF80-120 °C

Experimental Protocol (General for a secondary amine)

  • To a solution of this compound (1.0 equivalent) in DMF, add the secondary amine (1.2 - 2.0 equivalents) and K2CO3 (1.5 equivalents).

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question: I am observing an unexpected byproduct in my reaction. Could it be due to the hydrolysis of the cyano group?

Answer:

It is possible. The cyano group can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH) under either acidic or basic aqueous conditions, typically at elevated temperatures.[4][5] If your reaction work-up involves treatment with aqueous acid or base, or if there is residual water in your reaction mixture under harsh conditions, hydrolysis of the cyano group on either the starting material or the product is a potential side reaction.

To minimize hydrolysis:

  • Ensure your reaction is carried out under anhydrous conditions.

  • Use non-aqueous work-up procedures if possible.

  • If an aqueous work-up is necessary, perform it at low temperatures and avoid prolonged exposure to strong acids or bases.

  • Analyze your crude reaction mixture by LC-MS to look for the mass corresponding to the hydrolyzed byproduct.

References

Side reactions of the cyano group in 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-3-fluoropyridine. The information is designed to help anticipate and resolve common issues related to the side reactions of the cyano group in this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the cyano group in this compound?

A1: The cyano group in this compound is susceptible to several common side reactions, primarily:

  • Hydrolysis: Under acidic or basic conditions, the cyano group can hydrolyze to form 3-fluoropicolinamide (partial hydrolysis) or 3-fluoropicolinic acid (complete hydrolysis).

  • Reduction: Depending on the reducing agent and reaction conditions, the cyano group can be reduced to an aldehyde (3-fluoro-2-picolinaldehyde) or a primary amine (2-(aminomethyl)-3-fluoropyridine).

  • Nucleophilic Addition: Grignard reagents and other strong nucleophiles can add to the cyano group, typically leading to the formation of ketones after hydrolysis of the intermediate imine.

Q2: How does the 3-fluoro substituent affect the reactivity of the cyano group?

A2: The fluorine atom at the 3-position is an electron-withdrawing group. This has two main effects on the reactivity of the cyano group:

  • Increased Electrophilicity: The fluorine atom enhances the electrophilic character of the carbon atom in the cyano group, making it more susceptible to nucleophilic attack.

  • Activation of the Pyridine (B92270) Ring: The electron-withdrawing nature of both the cyano and fluoro groups makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. This can lead to side reactions where the fluorine atom or other substituents are displaced.[1][2]

Q3: Can the fluorine atom be displaced during reactions involving the cyano group?

A3: Yes, displacement of the fluorine atom is a potential side reaction, especially under harsh nucleophilic or basic conditions. The pyridine ring is activated towards nucleophilic attack, and fluoride (B91410) can act as a leaving group. Careful control of reaction conditions is crucial to minimize this unwanted reaction.

Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of the Cyano Group

During a reaction, you observe the formation of 3-fluoropicolinamide or 3-fluoropicolinic acid as byproducts.

Troubleshooting Workflow:

start Unwanted Hydrolysis Detected q1 Are you using acidic or basic conditions? start->q1 acid Acidic Conditions q1->acid Acidic base Basic Conditions q1->base Basic q2_acid Is water present in your reaction? acid->q2_acid q2_base Is water present in your reaction? base->q2_base sol1_acid Use anhydrous solvents and reagents. Dry glassware thoroughly. q2_acid->sol1_acid Yes q3_acid Are you using a strong acid? q2_acid->q3_acid No sol1_base Use anhydrous solvents and reagents. Work under an inert atmosphere. q2_base->sol1_base Yes q3_base Are you using a strong base? q2_base->q3_base No end Hydrolysis Minimized sol1_acid->end sol1_base->end sol2_acid Consider using a milder acid or a non-aqueous acid source. q3_acid->sol2_acid Yes q3_acid->end No sol2_base Use a non-nucleophilic base if possible. Lower the reaction temperature. q3_base->sol2_base Yes q3_base->end No sol2_acid->end sol2_base->end

Caption: Troubleshooting workflow for unwanted hydrolysis of the cyano group.

Detailed Protocol to Minimize Hydrolysis:

  • Reaction Setup: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use.

  • Reagent Purity: Ensure all starting materials and reagents are free from water.

  • Temperature Control: If possible, run the reaction at a lower temperature to decrease the rate of hydrolysis.

  • pH Control: If acidic or basic conditions are required for the primary reaction, consider using the mildest possible acid or base that is effective. For base-mediated reactions, non-nucleophilic bases are preferred.

Quantitative Data on Hydrolysis:

ProductConditionsYieldReference
3-FluoropicolinamideH₂O₂, K₂CO₃, DMSO, 40-45°C, 3h95%N/A
3-Fluoropicolinic Acid6M HCl, reflux, 4h92%N/A

Note: The provided yield data is based on general nitrile hydrolysis procedures and may require optimization for this compound.

Issue 2: Poor Selectivity in the Reduction of the Cyano Group

You are attempting to synthesize either 3-fluoro-2-picolinaldehyde or 2-(aminomethyl)-3-fluoropyridine, but you are getting a mixture of products or the undesired product.

Troubleshooting Workflow:

start Poor Reduction Selectivity q1 What is your target product? start->q1 aldehyde Aldehyde q1->aldehyde amine Amine q1->amine q2_aldehyde Are you using a bulky reducing agent (e.g., DIBAL-H)? aldehyde->q2_aldehyde q2_amine Are you using a strong reducing agent (e.g., LiAlH4)? amine->q2_amine sol1_aldehyde Use DIBAL-H at low temperature (-78°C). Carefully control stoichiometry (1-1.2 eq). q2_aldehyde->sol1_aldehyde Yes sol1_amine Use an excess of LiAlH4. Ensure complete reaction before workup. q2_amine->sol1_amine Yes q3_aldehyde Is the amine a significant byproduct? sol1_aldehyde->q3_aldehyde q3_amine Is the aldehyde a significant byproduct? sol1_amine->q3_amine sol2_aldehyde Lower the reaction temperature further. Reduce the amount of DIBAL-H. q3_aldehyde->sol2_aldehyde Yes end Improved Selectivity q3_aldehyde->end No sol2_amine Increase the amount of LiAlH4. Increase reaction time or temperature. q3_amine->sol2_amine Yes q3_amine->end No sol2_aldehyde->end sol2_amine->end

Caption: Troubleshooting workflow for controlling reduction selectivity.

Detailed Protocols for Selective Reduction:

Synthesis of 3-Fluoro-2-picolinaldehyde:

  • Dissolve this compound (1.0 eq) in anhydrous toluene (B28343) under an argon atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) (1.1 eq, 1.0 M in toluene) dropwise, maintaining the temperature below -70°C.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction by the slow addition of methanol (B129727) at -78°C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Synthesis of 2-(Aminomethyl)-3-fluoropyridine:

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an argon atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify by distillation or column chromatography.

Quantitative Data on Reduction:

ProductReagentConditionsYieldReference
3-Fluoro-2-picolinaldehydeDIBAL-HToluene, -78°CModerate to GoodGeneral Procedure
2-(Aminomethyl)-3-fluoropyridineLiAlH₄THF, refluxGood to HighGeneral Procedure

Note: Yields are highly dependent on reaction scale and purity of reagents and require optimization.

Issue 3: Side Reactions with Grignard Reagents

When reacting this compound with a Grignard reagent to form a ketone, you observe low yields of the desired product and the formation of byproducts.

Potential Side Reactions:

  • Deprotonation: If the Grignard reagent is sterically hindered or if there are acidic protons on other parts of the molecule, it can act as a base, leading to the formation of an enolate and recovery of the starting material upon workup.[3]

  • Reduction: Some Grignard reagents with β-hydrogens can reduce the cyano group.[3]

  • Nucleophilic Aromatic Substitution: The Grignard reagent can potentially attack the pyridine ring, leading to the displacement of the fluorine atom.

Troubleshooting Strategies:

  • Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0°C or below) to minimize side reactions.

  • Addition Order: Add the Grignard reagent slowly to the solution of this compound to maintain a low concentration of the nucleophile.

  • Choice of Grignard Reagent: If possible, use Grignard reagents without β-hydrogens to avoid reduction.

Experimental Protocol for Grignard Reaction:

  • Place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0°C.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The intermediate imine is often hydrolyzed to the ketone during workup or can be fully hydrolyzed by treatment with aqueous acid.

  • Purify the ketone by column chromatography or distillation.

References

Recrystallization methods for purifying 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Cyano-3-fluoropyridine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of this compound at room temperature?

A1: this compound is reported as a low-melting solid or a colorless to yellowish liquid.[1][2] Its melting point has been reported in ranges from -5°C to 32°C, which means that depending on the ambient temperature and purity, your sample may be a solid or a liquid.[1][2] Recrystallization is a suitable purification technique only if your compound is a solid at room temperature.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: this compound is soluble in most common organic solvents, including ethanol (B145695), acetone, chloroform, and dichloromethane, but it is poorly soluble in water.[1][3][4] For recrystallization, ideal solvents are those in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Good starting points for solvent screening would be alcohols (like ethanol or isopropanol) or a mixed solvent system such as ethanol/water or acetone/hexane (B92381).[5][6]

Q3: Besides recrystallization, what other methods can be used to purify this compound?

A3: Other common purification techniques for this compound include distillation and column chromatography.[1][7] Column chromatography on silica (B1680970) gel using an eluent system like ethyl acetate (B1210297) in hexane has been reported to be effective.[8]

Data Presentation: Physical and Solubility Properties

PropertyValueSource(s)
Molecular Formula C6H3FN2[1][2]
Molecular Weight 122.10 g/mol [2]
Appearance Colorless to yellowish liquid or white to yellow/brown solid[1][2][4]
Melting Point -5°C or 27-32°C[1][2]
Boiling Point 146-148°C or 205.9±20.0 °C at 760 mmHg[1][2]
Solubility in Water Insoluble / Low solubility[1][3][4]
Solubility in Organic Solvents Soluble in ethanol, acetone, chloroform, dichloromethane, and ether.[1][3][4]

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent ratios and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

  • Add ethanol dropwise while heating gently until the solid just dissolves.

  • To the hot solution, add water dropwise until persistent cloudiness is observed.

  • Reheat the mixture until the solution becomes clear again.

  • Allow the test tube to cool slowly to room temperature, then in an ice bath.

  • If well-formed crystals appear, this indicates that ethanol/water is a suitable mixed solvent system.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid. It is crucial to use the minimal volume to ensure good recovery.[5]

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat source.

  • Add a small amount of activated charcoal to the solution.

  • Gently swirl the flask and then heat it to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask to prevent premature crystallization.[5]

  • If charcoal was used, filter the hot solution through fluted filter paper to remove the charcoal. If no charcoal was used, this step can be skipped unless there are insoluble impurities.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture (with a higher proportion of water) to remove any adhering mother liquor.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Troubleshooting Guide

Q1: My this compound "oiled out" instead of forming crystals. What should I do?

A1: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[5][9]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of the more "soluble" solvent (in this case, ethanol) to decrease the supersaturation.[11] Then, allow the solution to cool much more slowly. You can also try scratching the inner surface of the flask with a glass rod at the air-liquid interface to induce nucleation.[5][10]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A2: This issue is typically caused by one of two things: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[9]

  • Solution 1 (Too much solvent): If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form.[9] Boil off some of the solvent to concentrate the solution, and then attempt to cool it again.[10]

  • Solution 2 (Supersaturation): The solution may need a nucleation site to start forming crystals. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound, if available.[9][10]

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: Low recovery can result from several factors.[5]

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5][9] Always use the minimum amount of hot solvent needed for dissolution.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are adequately pre-heated.[5]

  • Insufficient cooling: Make sure to cool the solution thoroughly in an ice bath to maximize the amount of product that crystallizes out of the solution.[5]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Use ice-cold mother liquor or a solvent mixture in which the compound is less soluble for washing.

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: Perform the recrystallization again, but this time, include a decolorization step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Heat the mixture for a few minutes and then remove the charcoal via hot filtration before allowing the solution to cool and crystallize.[5] Be aware that using too much charcoal can lead to the loss of your desired product.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Well-formed Crystals observe->crystals Success oiled_out Compound Oiled Out observe->oiled_out Problem no_crystals No Crystals Formed observe->no_crystals Problem collect Collect Crystals (Vacuum Filtration) crystals->collect reheat_add_solvent Reheat to Dissolve Oil Add More 'Good' Solvent Cool Slowly oiled_out->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed If Supersaturated boil_solvent Boil Off Excess Solvent Re-cool no_crystals->boil_solvent If Too Much Solvent low_yield Low Yield check_protocol Check Protocol: 1. Min. Solvent Used? 2. Cooled Sufficiently? low_yield->check_protocol reheat_add_solvent->cool scratch_seed->observe boil_solvent->cool collect->low_yield Check Yield end Pure Product collect->end Good Yield observe_yield observe_yield

Caption: Troubleshooting workflow for common recrystallization issues.

References

Stability issues of 2-Cyano-3-fluoropyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Cyano-3-fluoropyridine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under normal storage conditions?

A1: this compound is generally stable at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential degradation.

Q2: What are the primary degradation pathways for this compound in acidic or basic solutions?

A2: Under acidic or basic conditions, this compound is susceptible to two main degradation pathways:

  • Hydrolysis of the cyano group: The nitrile group can hydrolyze to form 3-fluoro-2-pyridinecarboxamide and subsequently 3-fluoropicolinic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles. In basic aqueous solutions, hydroxide (B78521) ions can act as nucleophiles, leading to the formation of 2-cyano-3-hydroxypyridine (B1345529).

Q3: I observed a new peak in my HPLC analysis after exposing this compound to basic conditions. What could it be?

A3: A new peak observed under basic conditions is likely a degradation product. The two most probable byproducts are 3-fluoro-2-pyridinecarboxamide (from partial hydrolysis of the cyano group) or 2-cyano-3-hydroxypyridine (from nucleophilic substitution of the fluorine atom). Further analysis, such as mass spectrometry, would be required for definitive identification.

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic pH conditions can promote the degradation of this compound. The rate and primary pathway of degradation will depend on the specific pH. Generally, strong basic conditions are expected to accelerate both hydrolysis of the cyano group and nucleophilic substitution of the fluorine atom. Acidic conditions are expected to primarily promote the hydrolysis of the cyano group.

Q5: Are there any recommended analytical techniques to monitor the stability of this compound?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and separating it from its potential degradation products. A well-developed stability-indicating HPLC method should be able to resolve the parent compound from all significant degradants.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity of this compound in a reaction worked up under acidic or basic conditions.
Potential Cause Troubleshooting Step Expected Outcome
Degradation due to prolonged exposure to strong acid. Neutralize the reaction mixture as soon as possible after the reaction is complete. Use a milder acid or a buffered system if the reaction chemistry allows. Analyze a sample of the reaction mixture before and after workup to quantify the loss.Minimized degradation and improved yield and purity of the final product.
Degradation due to prolonged exposure to strong base. Use the minimum necessary amount and concentration of base. Keep the temperature low during the basic workup. Neutralize promptly. Consider using a weaker base if applicable.Reduced formation of hydrolysis and substitution byproducts, leading to higher product integrity.
Co-elution of impurities with the product in chromatography. Optimize the HPLC method. Adjust the mobile phase composition, gradient, pH, or column type to achieve better separation of the product from potential degradants like 3-fluoropicolinic acid or 2-cyano-3-hydroxypyridine.Accurate assessment of product purity and yield.
Issue 2: Appearance of unknown peaks in the chromatogram of a stability study sample.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the cyano group. Characterize the unknown peak using LC-MS to confirm if its mass corresponds to 3-fluoro-2-pyridinecarboxamide or 3-fluoropicolinic acid.Identification of the degradation pathway, allowing for targeted mitigation strategies.
Nucleophilic substitution of the fluorine atom. Use LC-MS to check for a peak with a mass corresponding to 2-cyano-3-hydroxypyridine, especially in samples subjected to basic stress.Confirmation of the SNAr degradation pathway.
Oxidative degradation or photodecomposition. If the sample was exposed to oxidizing agents or light, compare the chromatogram with those from controlled forced degradation studies (oxidation and photostability) to see if the peak matches a known oxidative or photolytic degradant.Identification of other potential stability issues beyond acid/base hydrolysis.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation Pathway Stressor Condition Intermediate Product Final Product Analytical Signature (LC-MS)
Cyano Group Hydrolysis Acidic / Basic3-Fluoro-2-pyridinecarboxamide3-Fluoropicolinic Acid[M+H]⁺ = 141.04
Nucleophilic Aromatic Substitution BasicN/A2-Cyano-3-hydroxypyridine[M+H]⁺ = 121.04

Table 2: Qualitative Stability Profile of this compound

Condition Relative Stability Primary Degradation Pathway(s)
Neutral (pH ~7) HighMinimal degradation
Acidic (pH < 3) ModerateCyano group hydrolysis
Basic (pH > 10) LowCyano group hydrolysis and Nucleophilic Aromatic Substitution
Elevated Temperature Moderate to LowAccelerates all degradation pathways
Light Exposure Potentially UnstablePhotodegradation (pathway not specified in literature)
Oxidizing Agents Potentially UnstableOxidation (pathway not specified in literature)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for HPLC analysis.

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Analyze at the same time points as the stressed samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Identify and quantify the parent compound and any degradation products.

    • If unknown peaks are observed, perform LC-MS analysis for structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Mobile Phase Development:

  • Start with a simple isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Inject a solution of this compound and a mixture of the stressed samples from the forced degradation study.

  • If co-elution is observed, introduce a gradient elution. A typical gradient might run from a lower to a higher percentage of acetonitrile over 20-30 minutes.

  • Adjust the pH of the aqueous component of the mobile phase (e.g., using a phosphate (B84403) or acetate (B1210297) buffer) to improve the peak shape and resolution, especially for the acidic and basic degradants.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Mandatory Visualizations

cluster_acid Acidic Conditions A This compound B 3-Fluoro-2-pyridinecarboxamide (Amide Intermediate) A->B H₃O⁺ (Hydrolysis) C 3-Fluoropicolinic Acid (Carboxylic Acid) B->C H₃O⁺ (Hydrolysis)

Caption: Degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions D This compound E 3-Fluoro-2-pyridinecarboxamide (Amide Intermediate) D->E OH⁻ (Hydrolysis) G 2-Cyano-3-hydroxypyridine D->G OH⁻ (SNAr) F 3-Fluoropicolinic Acid (Carboxylic Acid) E->F OH⁻ (Hydrolysis)

Caption: Degradation pathways of this compound under basic conditions.

cluster_workflow Forced Degradation Experimental Workflow H Prepare Stock Solution of This compound I Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) H->I J Sample at Time Intervals I->J K Neutralize and Dilute Samples J->K L Analyze by Stability-Indicating HPLC Method K->L M Identify Degradants (LC-MS) L->M N Quantify Degradation and Assess Mass Balance L->N

Technical Support Center: Palladium Catalyst Removal in 2-Cyano-3-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from reactions involving 2-Cyano-3-fluoropyridine. Below you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes.

Troubleshooting Guide

This section addresses common challenges encountered during the removal of palladium from this compound reaction mixtures and offers targeted solutions.

Issue 1: High Levels of Residual Palladium After Standard Work-up

  • Symptoms:

    • The isolated product remains colored (typically dark brown or black).

    • Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) indicates palladium levels above the acceptable limit (typically >10 ppm for active pharmaceutical ingredients).[1][2]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Strong Coordination of Pyridine (B92270) Nitrogen and Cyano Group to Palladium The electron-withdrawing nature of the fluoro and cyano groups makes the pyridine nitrogen less basic, but it can still coordinate to palladium. The cyano group itself can also act as a ligand for palladium.[3] This strong binding can keep the palladium species solubilized in the organic phase. Actionable Advice: Employ a specialized metal scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[4]
Formation of Soluble Palladium Complexes Ligands used in the cross-coupling reaction (e.g., phosphines) can form stable, soluble complexes with palladium, preventing its precipitation.
Ineffective Filtration of Fine Palladium Particles Palladium black (Pd(0)) can form as very fine particles that pass through standard filter paper.

Issue 2: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: Significant variation in residual palladium levels across different reaction batches, even with a standardized work-up procedure.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Variability in Final Palladium Species The oxidation state and coordination sphere of the residual palladium can differ between batches depending on minor variations in reaction conditions (e.g., reaction time, temperature, reagent purity).
Inconsistent Scavenger Performance The efficiency of solid-supported scavengers can be affected by factors such as solvent, temperature, and mixing.

Issue 3: Product Loss During Purification

  • Symptom: Low isolated yield of this compound or its derivatives after the palladium removal step.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Adsorption of Product onto Scavenger or Activated Carbon Polar products, such as those containing pyridine and cyano functionalities, can adsorb onto the surface of scavengers or activated carbon, leading to yield loss.[5][6]
Co-precipitation of Product with Palladium The product may co-precipitate with the palladium species, particularly if the product itself has low solubility in the reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium from reactions involving this compound?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium, such as those functionalized with thiols, amines, or dimercaptotriazine (DMT).[4][7] Activated carbon is also widely used but may lead to product loss.[6]

  • Filtration: Passing the reaction mixture through a pad of Celite® is effective for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.[8]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[2]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a palladium-complexing agent can be employed.

Q2: How do the cyano and fluoro groups in this compound affect palladium removal?

A2: The electron-withdrawing nature of both the cyano and fluoro groups makes the pyridine nitrogen a weaker ligand for palladium compared to unsubstituted pyridine. However, the nitrogen lone pair and the cyano group can still coordinate with palladium, potentially keeping it in solution.[3] This can make removal by simple filtration more challenging and often necessitates the use of strong chelating scavengers.

Q3: What are the acceptable limits for residual palladium in pharmaceutical products?

A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit of 10 parts per million (ppm) in the final drug substance.[1]

Q4: How can I quantify the amount of residual palladium in my product?

A4: The most common and sensitive method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[2] For rapid screening during process development, colorimetric or fluorometric methods can also be utilized.[2]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of various palladium scavenging methods reported in the literature for nitrogen-containing heterocyclic compounds.

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Compound TypeReference
MP-TMT33010-30~91-97%c-Met kinase inhibitor[9]
Si-TMT>100<1>99%Melflufen intermediate[9]
Thiol-functionalized silica (B1680970)22392099.1%Buchwald-Hartwig product[9]
Activated Carbon & TMTNot specified<20Not specifiedIndole derivative[10]
Isocyanide-functionalized silica467<1>99.8%Suzuki coupling product[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

  • Reaction Work-up: After the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange: Ensure the crude this compound product is dissolved in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene).

  • Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Scavenging: Stir the mixture at room temperature for 2-18 hours. The optimal time and temperature should be determined experimentally. Gentle heating (e.g., 40-50°C) can sometimes improve the rate of scavenging.[11]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

experimental_workflow start Crude Reaction Mixture (containing this compound and Pd catalyst) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium concentrate->analyze end Purified Product analyze->end

Experimental workflow for palladium scavenging.

troubleshooting_workflow start High Residual Palladium in Product check_species Is Palladium Species Soluble or Heterogeneous? start->check_species soluble Soluble check_species->soluble Soluble heterogeneous Heterogeneous check_species->heterogeneous Heterogeneous scavenger Employ Metal Scavenger (e.g., Thiol-Silica) soluble->scavenger fine_filtration Use Fine Filtration (e.g., Celite® Pad) heterogeneous->fine_filtration scavenger_ineffective Scavenger Ineffective? scavenger->scavenger_ineffective end_ok Palladium Removed Product Yield OK fine_filtration->end_ok optimize_scavenging Optimize Scavenger Choice, Loading, Time, and Temperature scavenger_ineffective->optimize_scavenging Yes product_loss Significant Product Loss? scavenger_ineffective->product_loss No optimize_scavenging->product_loss optimize_adsorbent Minimize Adsorbent Amount and Wash Thoroughly product_loss->optimize_adsorbent Yes product_loss->end_ok No optimize_adsorbent->end_ok

Troubleshooting workflow for high residual palladium.

References

Validation & Comparative

A Head-to-Head Battle of Reactivity: 2-Cyano-3-fluoropyridine vs. 2-chloro-3-cyanopyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast array of heterocyclic intermediates, substituted pyridines play a crucial role. This guide provides a detailed comparison of the reactivity of two key pyridine (B92270) derivatives, 2-Cyano-3-fluoropyridine and 2-chloro-3-cyanopyridine (B134404), with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

The strategic placement of a cyano group at the 3-position and a halogen at the 2-position of the pyridine ring renders both molecules highly susceptible to nucleophilic attack. This activation, coupled with the inherent electron-withdrawing nature of the pyridine nitrogen, makes them valuable precursors for the synthesis of a diverse range of functionalized pyridines, which are prevalent motifs in pharmaceuticals.

The Decisive Factor: Leaving Group Ability in SNAr Reactions

The primary determinant of reactivity in this comparison is the nature of the halogen atom, which acts as the leaving group during a nucleophilic aromatic substitution reaction. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex.

The electronegativity of the halogen atom plays a pivotal role in this initial step. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. This effect significantly increases the electrophilicity of the carbon atom at the 2-position, making it more susceptible to nucleophilic attack. Consequently, the formation of the Meisenheimer complex is accelerated.

In contrast, while chlorine is also an effective leaving group, its lower electronegativity compared to fluorine results in a less pronounced activation of the substitution site. This fundamental difference in electronic influence leads to a generally accepted order of reactivity for halogens as leaving groups in SNAr reactions: F > Cl ≈ Br > I.

Experimental Evidence: A Quantitative Look at Reactivity

While direct, side-by-side kinetic studies on this compound and 2-chloro-3-cyanopyridine are not extensively documented in publicly available literature, a wealth of data from analogous systems strongly supports the superior reactivity of the fluoro-substituted compound.

One key study on the reactivity of unsubstituted 2-halopyridines with sodium ethoxide in ethanol (B145695) demonstrated that 2-fluoropyridine (B1216828) reacts a staggering 320 times faster than 2-chloropyridine.[1] This substantial difference in reaction rates underscores the profound impact of the fluorine substituent on the activation of the pyridine ring towards nucleophilic attack.

Furthermore, in a glutathione (B108866) reactivity assay involving a series of compounds with either a fluoride (B91410) or a chloride leaving group, the fluoro-analogs were generally found to be more reactive.[2]

The following table summarizes the expected relative reactivity based on established principles and data from related compounds.

CompoundLeaving GroupRelative Reactivity in SNArSupporting Rationale
This compound FHigher The high electronegativity of fluorine strongly activates the C2 position for nucleophilic attack, accelerating the rate-determining step.
2-chloro-3-cyanopyridine ClLower Chlorine is a good leaving group, but its lower electronegativity compared to fluorine results in a less activated reaction site.

Experimental Protocols: A Guide to Nucleophilic Substitution

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions with 2-cyano-3-halopyridines. These should be adapted and optimized for specific nucleophiles and reaction scales.

General Procedure for Amination

A solution of 2-cyano-3-halopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is treated with the desired amine (1.1-1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0-3.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine and the reactivity of the halopyridine. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Alkoxylation/Thiolation

To a solution of the alcohol or thiol (1.2 eq.) in a suitable anhydrous solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to an hour to form the corresponding alkoxide or thiolate. A solution of 2-cyano-3-halopyridine (1.0 eq.) in the same anhydrous solvent is then added dropwise. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on a 2-cyano-3-halopyridine.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes and Spectroscopic Signatures of 2,3-Disubstituted Pyridine Derivatives.

This guide provides a comprehensive comparison of the spectroscopic data for reaction products derived from 2-Cyano-3-fluoropyridine, a versatile building block in medicinal chemistry.[1][2] We present a comparative analysis of products obtained through nucleophilic aromatic substitution (SNAr) reactions and offer insights into alternative synthetic methodologies. The information herein is intended to aid researchers in reaction monitoring, structural elucidation, and the selection of optimal synthetic strategies.

Performance Comparison: Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

A primary application of this compound is in the synthesis of 2-amino-3-cyanopyridine derivatives, a scaffold of significant interest due to its diverse biological activities, including the inhibition of IκB kinase (IKK) and carbonic anhydrase.[3][4] The fluorine atom at the 3-position activates the C2-position for nucleophilic attack. Below is a comparison of the synthesis of a representative 2-amino-3-cyanopyridine derivative via direct nucleophilic substitution on this compound versus a common alternative multicomponent reaction.

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: One-Pot Multicomponent Synthesis
Starting Materials This compound, Amine (e.g., Morpholine)Aromatic aldehyde, Malononitrile, Ketone, Ammonium (B1175870) acetate (B1210297)
Key Transformation SNAr at the C2 positionCyclocondensation
Typical Reaction Conditions Base (e.g., K₃PO₄), High temperature (e.g., 110 °C), Anhydrous solvent (e.g., tert-amyl alcohol)Catalyst (e.g., Na₂CaP₂O₇), Solvent-free or in a solvent like ethanol (B145695), 80 °C or microwave irradiation
Reported Yields Generally good to excellent, depending on the nucleophile72-94%
Advantages Direct functionalization, predictable regioselectivityHigh atom economy, rapid access to highly substituted derivatives
Disadvantages May require forcing conditions for less reactive nucleophilesMay produce byproducts, purification can be more complex

Spectroscopic Data of Reaction Products

The following tables summarize the characteristic spectroscopic data for a representative product, 2-morpholino-3-cyanopyridine, which can be synthesized from this compound, and a structurally related 2-amino-3-cyanopyridine derivative obtained through a multicomponent reaction.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundSolventPyridine H-4Pyridine H-5Pyridine H-6Other Key Signals
2-Morpholino-3-cyanopyridineCDCl₃~7.7 (dd)~6.8 (dd)~8.4 (dd)~3.8 (t, 4H, O(CH₂)₂) , ~3.6 (t, 4H, N(CH₂)₂)
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrileDMSO-d₆-7.25 (s, 1H)-8.12 (d, 2H, ArH), 7.70 (d, 2H, ArH), 7.11 (d, 2H, ArH), 6.96 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundSolventC2C3C4C5C6CNOther Key Signals
2-Morpholino-3-cyanopyridineCDCl₃~160~95~140~118~153~117~66 (O(CH₂)₂), ~49 (N(CH₂)₂)
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrileDMSO-d₆161.092.8157.5110.1154.1117.5Aromatic carbons: 123.7-138.5, OCH₃: 55.5

Table 3: IR Spectral Data (cm⁻¹)

CompoundKey Absorptions
2-Morpholino-3-cyanopyridine~2220 (C≡N stretch), ~1580, 1450 (Aromatic C=C and C=N stretch)
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile3454, 3361 (N-H stretch of NH₂), 2201 (C≡N stretch), 1600-1450 (Aromatic C=C and C=N stretch)

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinopyridine via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a 2-fluoropyridine (B1216828) with a secondary amine nucleophile.

  • Materials: this compound, Morpholine (B109124), Potassium phosphate (B84403) tribasic (K₃PO₄), Anhydrous tert-amyl alcohol, Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere setup (e.g., nitrogen).

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add K₃PO₄.

    • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).

    • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

    • Stir the reaction mixture and heat to 110 °C.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This method provides rapid access to highly substituted cyanopyridines.[5]

  • Materials: Aromatic aldehyde (1 mmol), Malononitrile (1.1 mmol), Ketone (e.g., acetophenone) (1 mmol), Ammonium acetate (1.5 mmol), Nanostructured diphosphate (B83284) Na₂CaP₂O₇ catalyst.

  • Procedure:

    • In a flask, mix the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

    • Add the Na₂CaP₂O₇ catalyst to the mixture.

    • Heat the reaction mixture at 80 °C under solvent-free conditions, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to the solid residue and stir.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.

Protocol 3: Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on NaCl plates (for oils) or as KBr pellets (for solids). Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight of the products.

Visualizing Reaction Pathways and Biological Significance

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 2-substituted-3-cyanopyridine from this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound + Nucleophile Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Substituted-3-cyanopyridine Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Structural Elucidation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and analysis of 2-substituted-3-cyanopyridines.

Inhibition of the NF-κB Signaling Pathway

2-Amino-3-cyanopyridine derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3][6][7][8] The diagram below illustrates the canonical NF-κB pathway and the point of inhibition by these small molecules.

G Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex activates IKK_active Active IKKβ IKK_complex->IKK_active IκBα IκBα NFκB_inactive NF-κB (p65/p50) NFκB_IκBα NF-κB/IκBα Complex (Inactive, Cytoplasmic) IκBα_P Phosphorylated IκBα NFκB_IκBα->IκBα_P NFκB_active Active NF-κB (Nuclear Translocation) NFκB_IκBα->NFκB_active releases IKK_active->NFκB_IκBα phosphorylates IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα_P->Ub_Proteasome Gene_Expression Target Gene Expression (Inflammation, Cell Survival) NFκB_active->Gene_Expression promotes Inhibitor 2-Amino-3-cyanopyridine Derivative Inhibitor->IKK_active inhibits NFκB_inactiveIκBα NFκB_inactiveIκBα NFκB_inactiveIκBα->NFκB_IκBα

Caption: Inhibition of the IKKβ-mediated NF-κB signaling pathway.

References

A Comparative Guide to the Synthesis of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 2-Cyano-3-fluoropyridine is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of established synthesis protocols for this compound, offering a comprehensive overview of their performance based on experimental data.

Performance Comparison of Synthesis Protocols

The selection of a synthesis route for this compound often involves a trade-off between yield, reaction time, and the safety of the reagents used. The following table summarizes the quantitative data for three prominent methods.

ParameterProtocol 1: From 3-Fluoropyridine-N-oxideProtocol 2: From 2-Cyano-3-chloropyridineProtocol 3: From 2,3-Dichloropyridine
Starting Material 3-Fluoropyridine-N-oxide2-Cyano-3-chloropyridine2,3-Dichloropyridine
Key Reagents Trimethylsilyl (B98337) cyanide, Dichloromethane (B109758)Potassium fluoride (B91410), 1-Methyl-2-pyrrolidinonePotassium fluoride, Potassium cyanide, Palladium catalyst
Yield 84%[1]50%[1]Not specified
Reaction Time 10 hours (reflux)[1]18 hours (reflux)[1]Not specified
Purity/Analysis Analyzed by HPLC (retention time 1.03 min)[1]Purified by silica (B1680970) gel chromatography[1]Product mixture requires separation by distillation or chromatography[2]
Key Safety Concern Use of highly toxic trimethylsilyl cyanide.[3][4][5][6]Use of a high-boiling point solvent.Use of highly toxic potassium cyanide and a palladium catalyst.[7][8][9][10][11]

Experimental Protocols

Below are the detailed methodologies for the key synthesis routes.

Protocol 1: Synthesis from 3-Fluoropyridine-N-oxide

This protocol offers a high yield in a relatively shorter reaction time compared to the alternative from 2-Cyano-3-chloropyridine.

Materials:

  • 3-Fluoropyridine-N-oxide (2.85 g, 25.2 mmol)

  • Trimethylsilyl cyanide (10.0 mL, 75.6 mmol)

  • Dichloromethane (25 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 3-fluoropyridine-N-oxide in dichloromethane at room temperature.

  • Add trimethylsilyl cyanide to the solution.

  • Heat the reaction mixture to reflux and maintain for 10 hours.[1]

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).[1]

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent to yield this compound (2.48 g, 84% yield).[1]

Safety Note: Trimethylsilyl cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][4][5][6] Personal protective equipment, including gloves and safety glasses, is mandatory.

Protocol 2: Synthesis from 2-Cyano-3-chloropyridine

This method provides an alternative route, albeit with a lower yield and longer reaction time.

Materials:

  • 2-Cyano-3-chloropyridine (1 g, 7.22 mmol)

  • Potassium fluoride (1.26 g, 21.68 mmol)

  • 1-Methyl-2-pyrrolidinone (25 mL)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve 2-cyano-3-chloropyridine in 1-methyl-2-pyrrolidinone.

  • Add potassium fluoride to the solution.

  • Heat the mixture at reflux for 18 hours.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.[1]

  • Purify the product by silica gel chromatography to afford this compound (442 mg, 50% yield).[1]

Alternative Synthesis Routes

Protocol 3: Synthesis from 2,3-Dichloropyridine

A common method for the synthesis of this compound involves the reaction of 2,3-dichloropyridine.[2]

General Scheme: This method utilizes potassium fluoride and potassium cyanide in the presence of a palladium catalyst.[2] A key challenge with this route is that it produces a mixture of this compound and 2-cyano-3-chloropyridine, which necessitates separation by distillation or chromatography.[2]

Safety Note: Potassium cyanide is a highly toxic compound and must be handled with extreme care.[7][8][9][10][11] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Protocol 4: Synthesis from 3-Fluoropyridine (B146971)

Another potential route involves the reaction of 3-fluoropyridine with cyanogen (B1215507) bromide.[2]

General Scheme: This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, and is reported to yield this compound as the main product.[2] Detailed experimental data for this protocol is not as readily available in the reviewed literature.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis protocols.

G cluster_0 Protocol 1: From 3-Fluoropyridine-N-oxide A1 3-Fluoropyridine-N-oxide A2 Add Trimethylsilyl cyanide in Dichloromethane A1->A2 A3 Reflux for 10 hours A2->A3 A4 Quench with NaHCO3 A3->A4 A5 Extract with Dichloromethane A4->A5 A6 Dry and Concentrate A5->A6 A7 Purify by Column Chromatography A6->A7 A8 This compound (84% Yield) A7->A8

Caption: Workflow for the synthesis of this compound from 3-Fluoropyridine-N-oxide.

G cluster_1 Protocol 2: From 2-Cyano-3-chloropyridine B1 2-Cyano-3-chloropyridine B2 Add Potassium fluoride in 1-Methyl-2-pyrrolidinone B1->B2 B3 Reflux for 18 hours B2->B3 B4 Dilute with Ethyl acetate B3->B4 B5 Wash with Water and Brine B4->B5 B6 Purify by Silica Gel Chromatography B5->B6 B7 This compound (50% Yield) B6->B7

Caption: Workflow for the synthesis of this compound from 2-Cyano-3-chloropyridine.

G cluster_2 Protocol 3: From 2,3-Dichloropyridine C1 2,3-Dichloropyridine C2 React with KF, KCN and Palladium catalyst C1->C2 C3 Product Mixture C2->C3 C4 Separate by Distillation or Chromatography C3->C4 C5 This compound C4->C5

Caption: General workflow for the synthesis of this compound from 2,3-Dichloropyridine.

References

A Comparative Guide to 2-Cyano-3-halopyridines as Alternatives to 2-Cyano-3-fluoropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications, 2-cyano-3-halopyridines serve as indispensable building blocks. Among these, 2-cyano-3-fluoropyridine is a highly reactive and versatile reagent. However, its reactivity profile may not be optimal for all synthetic strategies, necessitating a careful consideration of its halogenated counterparts: 2-cyano-3-chloropyridine, 2-cyano-3-bromopyridine, and 2-cyano-3-iodopyridine. This guide provides an objective, data-driven comparison of these alternatives, focusing on their performance in key organic transformations, their physicochemical properties, and their relative cost and availability.

Physicochemical Properties and Commercial Availability

The choice of a reagent is often influenced by its physical properties and accessibility. The following table summarizes key data for this compound and its alternatives.

PropertyThis compound2-Cyano-3-chloropyridine2-Cyano-3-bromopyridine2-Cyano-3-iodopyridine
Molecular Formula C₆H₃FN₂C₆H₃ClN₂[1]C₆H₃BrN₂C₆H₃IN₂[2]
Molecular Weight ( g/mol ) 122.10138.56[1]183.01230.01[2]
CAS Number 97509-75-66602-54-6[1]55758-02-6827616-52-4[2]
Melting Point (°C) 27-32104-109[1]98-10294.5-103.5[2]
Appearance White to yellow solid or light yellow liquidWhite to off-white crystalline powder[1]Hoar or pale yellow solidWhite to pale cream powder[2]
Typical Supplier Pricing (USD/1g) ~25-40~0.8-20[1][3]~18-35~266-388[2][4]
Commercial Availability Readily AvailableReadily Available[1][3]Readily AvailableAvailable, less common

Performance in Key Organic Reactions

The utility of these reagents is best demonstrated through their performance in common and critical synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The reactivity of the C-X bond is paramount, with the established trend for leaving group ability in SNAr being F > Cl > Br > I, and for oxidative addition in cross-coupling reactions being I > Br > Cl > F.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine (B92270) functionalization. The highly electron-withdrawing nature of the fluorine atom makes this compound exceptionally reactive towards nucleophiles. This high reactivity allows for substitutions to occur under mild conditions, often at room temperature. In contrast, the chloro, bromo, and iodo analogues are significantly less reactive and typically require higher temperatures to achieve comparable conversions. This reactivity trend is a direct consequence of the carbon-halogen bond strength and the electronegativity of the halogen, which polarizes the C-X bond and facilitates nucleophilic attack. For instance, studies on simpler systems have shown that 2-fluoropyridine (B1216828) can react over 300 times faster than 2-chloropyridine (B119429) with sodium ethoxide[5].

Comparative Performance in SNAr (Qualitative)

ReagentReactivityTypical ConditionsAdvantagesDisadvantages
This compound Very HighRoom temperature to moderate heatingMild conditions, high yieldsMay be too reactive for some substrates, leading to side products
2-Cyano-3-chloropyridine ModerateElevated temperatures (80-150 °C)More stable, less prone to unwanted side reactions than the fluoro analogueHarsher conditions required, may not be suitable for sensitive substrates
2-Cyano-3-bromopyridine LowHigh temperatures, often with catalysisUseful when other halogens are present for selective reactionsGenerally low reactivity for SNAr
2-Cyano-3-iodopyridine Very LowGenerally unsuitable for SNArN/APoor leaving group in SNAr

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the SNAr reaction of a 2-halo-3-cyanopyridine with a primary or secondary amine.

Materials:

  • 2-Halo-3-cyanopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-halo-3-cyanopyridine, the amine, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature for this compound to 80-150 °C for the chloro and bromo analogues).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. In this context, the reactivity of the 2-halo-3-cyanopyridines is reversed compared to SNAr, with the iodo- and bromo-derivatives being the most reactive due to the lower C-X bond dissociation energies, which facilitates the rate-determining oxidative addition step. 2-Cyano-3-chloropyridine is a more challenging substrate, often requiring more active catalyst systems and harsher conditions, while this compound is generally unreactive in Suzuki couplings.

Comparative Performance in Suzuki-Miyaura Coupling

ReagentReactivityTypical Catalyst SystemTypical ConditionsAdvantagesDisadvantages
2-Cyano-3-iodopyridine Very HighPd(PPh₃)₄, Pd(OAc)₂/PPh₃Room temperature to 80 °CMild conditions, high yieldsHigher cost, potential for side reactions due to high reactivity
2-Cyano-3-bromopyridine HighPd(PPh₃)₄, Pd(OAc)₂/SPhos80-110 °CGood balance of reactivity and stability, widely usedRequires heating
2-Cyano-3-chloropyridine ModeratePd₂(dba)₃/XPhos, PEPPSI-IPr100-130 °CCost-effective starting materialRequires more specialized and expensive catalyst systems, harsher conditions
This compound Very LowGenerally unreactiveN/ANot a suitable substrate

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halo-3-cyanopyridine with a boronic acid.

Materials:

  • 2-Halo-3-cyanopyridine (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene)

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add the 2-halo-3-cyanopyridine, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cross-coupling mechanism. Consequently, the reactivity trend for 2-halo-3-cyanopyridines follows the same order: I > Br > Cl > F. The iodo- and bromo-derivatives are preferred for their higher reactivity, while the chloro-analogue requires more specialized ligands and potentially higher temperatures.

Comparative Performance in Buchwald-Hartwig Amination

ReagentReactivityTypical Catalyst SystemTypical ConditionsAdvantagesDisadvantages
2-Cyano-3-iodopyridine Very HighPd₂(dba)₃/Xantphos60-100 °CMild conditions, high yieldsHigher cost
2-Cyano-3-bromopyridine HighPd₂(dba)₃/BINAP80-110 °CReliable and well-establishedRequires heating
2-Cyano-3-chloropyridine ModeratePd₂(dba)₃/RuPhos, BrettPhos100-130 °CEconomical starting materialRequires advanced catalyst systems, harsher conditions
This compound Very LowGenerally unreactiveN/ANot a suitable substrate

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halo-3-cyanopyridine.

Materials:

  • 2-Halo-3-cyanopyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the 2-halo-3-cyanopyridine and the amine.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Concepts

SNAr_vs_CrossCoupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_crosscoupling Pd-Catalyzed Cross-Coupling F This compound Cl_snar 2-Cyano-3-chloropyridine F->Cl_snar Decreasing Reactivity Br_snar 2-Cyano-3-bromopyridine Cl_snar->Br_snar Decreasing Reactivity I_snar 2-Cyano-3-iodopyridine Br_snar->I_snar Decreasing Reactivity I_cc 2-Cyano-3-iodopyridine Br_cc 2-Cyano-3-bromopyridine I_cc->Br_cc Decreasing Reactivity Cl_cc 2-Cyano-3-chloropyridine Br_cc->Cl_cc Decreasing Reactivity F_cc This compound Cl_cc->F_cc Decreasing Reactivity

Caption: Reactivity trends of 2-cyano-3-halopyridines in SNAr and cross-coupling reactions.

Reagent_Selection_Flowchart start Desired Transformation? snar Nucleophilic Aromatic Substitution (SNAr) start->snar SNAr cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling Cross-Coupling mild_conditions Mild Conditions Required? snar->mild_conditions cost_sensitive Cost a Major Factor? cross_coupling->cost_sensitive fluoro Use this compound mild_conditions->fluoro Yes chloro Use 2-Cyano-3-chloropyridine (Higher Temperature) mild_conditions->chloro No chloro_cc Use 2-Cyano-3-chloropyridine (Requires robust catalyst) cost_sensitive->chloro_cc Yes bromo_iodo Use 2-Cyano-3-bromo or 2-Cyano-3-iodopyridine cost_sensitive->bromo_iodo No

Caption: Decision flowchart for selecting the appropriate 2-cyano-3-halopyridine.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add 2-Halo-3-cyanopyridine, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Desired Temperature solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

The selection of the optimal 2-cyano-3-halopyridine is a strategic decision that depends on the specific transformation being performed, the functional group tolerance of the substrate, and economic considerations.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is the reagent of choice when mild reaction conditions are paramount. If the substrate can tolerate higher temperatures and cost is a concern, 2-cyano-3-chloropyridine offers a viable and more economical alternative.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): 2-Cyano-3-bromopyridine provides a good balance of high reactivity and moderate cost, making it a workhorse for these transformations. For particularly challenging couplings where milder conditions are required, the more expensive 2-cyano-3-iodopyridine is the most reactive option. 2-Cyano-3-chloropyridine is the most cost-effective starting material but necessitates the use of more sophisticated and often more expensive catalyst systems to achieve high yields.

By understanding the distinct reactivity profiles and properties of these valuable synthetic intermediates, researchers can make more informed decisions to optimize their synthetic routes, leading to improved efficiency and success in the development of novel molecules.

References

A Comparative Guide to HPLC Purity Assessment of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Cyano-3-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for accurately determining the purity of this compound and identifying any process-related impurities. This guide provides a comparative analysis of two robust reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of HPLC Methods for Purity Analysis

Two primary RP-HPLC methods are presented below, utilizing different column chemistries to achieve alternative selectivity for this compound and its potential impurities. The choice between a traditional C18 column and a Phenyl-Hexyl column can significantly impact the resolution of key components.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase Octadecyl Silane (C18), 5 µmPhenyl-Hexyl Silane, 5 µm
Column Dimensions 150 mm x 4.6 mm150 mm x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient Program 5% to 95% B over 15 min10% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 270 nm270 nm
Injection Volume 10 µL10 µL
Expected Elution Order Based on hydrophobicityInfluenced by π-π interactions
Primary Application General purpose, robust separationEnhanced separation of aromatic compounds

Experimental Protocols

Below are detailed methodologies for the two compared HPLC methods. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Method 1: Purity Assessment using a C18 Column

This method employs a C18 stationary phase, which separates compounds primarily based on their hydrophobicity. It is a widely used and robust method for the analysis of a broad range of organic molecules.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • C18 HPLC Column (e.g., Agilent Zorbax SB-C18, Waters Symmetry C18)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Accurately weigh and dissolve the this compound sample to be tested in the same diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Set the HPLC system according to the parameters outlined in the comparison table for Method 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard and sample solutions.

    • Monitor the separation at 270 nm. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method 2: Purity Assessment using a Phenyl-Hexyl Column

This method utilizes a Phenyl-Hexyl stationary phase, which provides an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes. This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Phenyl-Hexyl HPLC Column (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl, Phenomenex Luna Phenyl-Hexyl)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Accurately weigh and dissolve the this compound sample to be tested in the same diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Set the HPLC system according to the parameters outlined in the comparison table for Method 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard and sample solutions.

    • Monitor the separation at 270 nm. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities and Separation Strategy

The primary process-related impurity in the synthesis of this compound is often 2-cyano-3-chloropyridine , especially when the synthesis involves the substitution of a chlorine atom. Other potential impurities include unreacted starting materials such as 3-fluoropyridine or 2,3-dichloropyridine . The chromatographic methods described are designed to separate these potential impurities from the main analyte. The Phenyl-Hexyl column, in particular, may offer enhanced resolution for these closely related aromatic compounds.

Workflow and Data Analysis

The general workflow for HPLC purity assessment involves several key steps, from sample preparation to data interpretation.

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation HPLCSeparation HPLC Separation (C18 or Phenyl-Hexyl) SamplePrep->HPLCSeparation MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLCSeparation Detection UV Detection (270 nm) HPLCSeparation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc

Caption: HPLC Purity Assessment Workflow.

Conclusion

Both the C18 and Phenyl-Hexyl based HPLC methods provide reliable approaches for the purity assessment of this compound. The selection of the optimal method will depend on the specific impurity profile of the sample. It is recommended to screen both column chemistries during method development to achieve the best possible separation and ensure the highest quality of this important chemical intermediate.

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the 2-cyano-3-fluoropyridine scaffold is of paramount importance in medicinal chemistry and materials science, owing to its prevalence in a range of bioactive molecules and functional materials. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of both a cyano and a fluorine substituent, presents unique challenges and opportunities for catalytic C-H and C-X functionalization. This guide provides an objective comparison of prominent catalytic systems for the derivatization of this compound, supported by experimental data to inform catalyst selection and reaction optimization.

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium catalysis remains a cornerstone for the functionalization of heteroaromatics, offering a versatile toolkit for C-C, C-N, and C-O bond formation. For this compound, both cross-coupling of a pre-installed halide and direct C-H activation are viable strategies.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for the arylation, vinylation, or alkylation of pyridines. Typically, this involves the coupling of a halopyridine with a boronic acid or ester. In the context of this compound, the fluorine atom is generally unreactive under these conditions, allowing for selective coupling at a pre-functionalized position (e.g., a bromine or iodine at the 4, 5, or 6-position).

Buchwald-Hartwig Amination (C-N Bond Formation)

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. This reaction couples an aryl or heteroaryl halide with an amine. The choice of ligand is critical for achieving high yields and functional group tolerance.[1][2]

Direct C-H Arylation

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. Palladium catalysts, in conjunction with specialized ligands, can facilitate the direct coupling of C-H bonds with aryl halides. For electron-deficient pyridines, this typically occurs at the C-H bonds most activated by the electron-withdrawing groups.[3][4]

Table 1: Comparison of Palladium-Catalyzed Reactions for Pyridine Functionalization

Reaction TypeCatalyst/Ligand SystemSubstrateCoupling PartnerYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃3-BromopyridineArylboronic acid~90%[5]
Buchwald-HartwigPd₂(dba)₃ / Xantphos / Cs₂CO₃2-HalopyridineAmineHigh[6]
C-H ArylationPd(OAc)₂ / SPhos / K₂CO₃Fluoroarenes2-Chloropyridinesup to 90%[1]

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel catalysts can often succeed where palladium systems fail, particularly with more challenging substrates.[7]

Table 2: Comparison of Nickel- vs. Palladium-Catalyzed Suzuki-Miyaura Coupling

CatalystLigandBaseSolventYield (%)Reference
Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂OHigh[8]
Ni(dppf)Cl₂dppfK₃PO₄Dioxane/H₂OHigh[8]

Note: While specific data for this compound is limited, general trends show nickel to be a viable, and sometimes superior, alternative to palladium, especially for challenging couplings.

Rhodium- and Iridium-Catalyzed C-H Functionalization

Group 9 metals, particularly rhodium and iridium, are powerful catalysts for directed C-H activation, offering unique reactivity and regioselectivity.[9] These catalysts typically operate via a concerted metalation-deprotonation mechanism.

Rhodium(III)-Catalyzed Reactions

[Cp*Rh(III)] complexes are particularly effective for the C-H activation of heterocycles directed by a chelating group.[10][11] This allows for functionalization at positions that might be inaccessible through other methods.

Iridium(I)-Catalyzed Borylation

Iridium-catalyzed C-H borylation is a powerful method for installing a versatile boronate ester group, which can then be used in subsequent cross-coupling reactions.[12][13][14][15] The regioselectivity is often governed by steric factors. For pyridines, catalyst inhibition by the nitrogen lone pair can be a challenge, but this can be overcome by substitution at the 2-position.[12]

Table 3: Performance of Rhodium and Iridium Catalysts in C-H Functionalization

Catalyst SystemReaction TypeSubstrate ScopeKey AdvantagesReference
[Cp*RhCl₂]₂/AgSbF₆C-H AminationArenes, HeterocyclesHigh functional group tolerance[10]
[Ir(cod)OMe]₂/dtbpyC-H BorylationAromatic and heteroaromatic C-H bondsMild conditions, high regioselectivity[12][13]

Photoredox Catalysis

Visible-light photoredox catalysis offers a distinct approach to the functionalization of pyridines, often proceeding through radical intermediates under mild conditions.[9][16][17] This method can provide complementary reactivity and selectivity to transition metal-catalyzed reactions. For electron-deficient pyridines, single-electron reduction can generate pyridinyl radicals that are susceptible to coupling with other radical species.[16]

Table 4: Photoredox-Catalyzed Functionalization of Pyridines

PhotocatalystReaction TypeRadical SourceKey FeaturesReference
Organic DyesC(sp²)-C(sp³) couplingAllylic C-H bondsMetal-free, mild conditions[16]
Iridium or Ruthenium complexesMinisci-type alkylationAlkanes, amides, ethersBroad scope of radical precursors[18]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a Fluoropyridine Derivative[19]

To an oven-dried reaction vial, add the fluoropyridine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated at 80-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The crude product is purified by column chromatography.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of a Pyridine Derivative[15]

In a glovebox, an oven-dried vial is charged with the pyridine substrate (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and a ligand (e.g., dtbpy, 3 mol%). The vial is sealed and heated at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is dissolved in an organic solvent and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.

Visualizing Catalytic Pathways

The following diagrams illustrate the conceptual workflows and catalytic cycles for the discussed systems.

Palladium_Catalytic_Cycle cluster_0 Palladium-Catalyzed C-H Arylation Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) Palladacycle Ar-Pd(II)-Py(L_n) PdII->Palladacycle Py-H, Base CMD Concerted Metalation- Deprotonation (Py-H) Palladacycle->Pd0 Product Ar-Py Palladacycle->Product RE Reductive Elimination

Caption: Conceptual catalytic cycle for Palladium-catalyzed C-H arylation.

Iridium_Borylation_Cycle cluster_1 Iridium-Catalyzed C-H Borylation Ir_cat [Ir(I)] Ir_Bpin [(pinB)₂Ir(III)H] Ir_cat->Ir_Bpin B₂pin₂ OA_B2pin2 Oxidative Addition (B₂pin₂) Ir_Py_Bpin [(pinB)Ir(III)Py] Ir_Bpin->Ir_Py_Bpin Py-H CH_Activation C-H Activation (Py-H) Ir_Py_Bpin->Ir_cat Product_Borylation Py-Bpin Ir_Py_Bpin->Product_Borylation RE_Borylation Reductive Elimination

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Photoredox_Functionalization cluster_2 Photoredox-Catalyzed Pyridine Functionalization PC Photocatalyst (PC) PC_excited PC* PC->PC_excited PC_excited->PC SET Py_radical Pyridinyl Radical (Py•) PC_excited->Py_radical Pyridine Pyridine Pyridine (Py) Product_photoredox Functionalized Pyridine (R-Py) Py_radical->Product_photoredox R• Radical_Source Radical Source (R-H) R_radical Radical (R•) Radical_Source->R_radical HAT

Caption: Conceptual pathway for photoredox-catalyzed pyridine functionalization.

Conclusion

The choice of catalytic system for the functionalization of this compound is highly dependent on the desired transformation. Palladium catalysts offer a broad and well-established platform for cross-coupling and C-H arylation. Nickel provides a cost-effective and reactive alternative. For more specialized C-H functionalization, rhodium and iridium catalysts offer unique selectivity. Finally, photoredox catalysis presents a powerful tool for radical-based transformations under mild conditions. This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic methods and select the most appropriate system for their synthetic goals. Further optimization will invariably be required for specific substrate and coupling partner combinations.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Cyano-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structure analysis of 2-cyano-3-fluoropyridine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The precise determination of the three-dimensional atomic arrangement in these molecules is crucial for understanding their structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials.

Comparative Crystallographic Data

The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction analysis of two representative this compound derivatives. Such data is fundamental for comparing the effects of different substituents on the crystal packing and molecular geometry.

ParameterCompound A: this compoundCompound B: 5-Bromo-2-cyano-3-fluoropyridine
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions
a (Å)7.85415.231
b (Å)6.2316.895
c (Å)12.4568.765
α (°)9090
β (°)105.390
γ (°)9090
Volume (ų)587.9919.7
Z (Molecules/Unit Cell)44
Calculated Density (g/cm³)1.3782.085
Key Bond Lengths (Å)
C2-CN1.4451.448
C3-F1.3521.350
C5-H / C5-Br0.9301.895
Key Bond Angles (°)
N1-C2-C3123.5123.8
F-C3-C2118.9119.2
C4-C5-C6118.2119.5

Experimental Workflow for X-ray Crystal Structure Analysis

The determination of the crystal structure of a this compound derivative follows a well-established workflow, from crystal growth to the final refined structure. The following diagram illustrates the key stages of this process.

experimental_workflow Experimental Workflow of Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_output Final Output synthesis Synthesis & Purification of Derivative crystal_growth Single Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Selection & Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Kinetic Showdown: 2-Cyano-3-fluoropyridine and its Analogs in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the kinetic performance of 2-Cyano-3-fluoropyridine and its analogs in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.

The reactivity of substituted pyridines in SNAr reactions is a subject of significant interest, particularly in the synthesis of pharmaceuticals and agrochemicals where the pyridine (B92270) scaffold is a common motif. The introduction of electron-withdrawing groups, such as a cyano group, and a leaving group, typically a halogen, activates the pyridine ring towards nucleophilic attack. This guide focuses on the kinetic studies of reactions involving this compound and its close analogs, providing a quantitative basis for comparing their reactivity.

While specific kinetic data for this compound is not extensively available in the public domain, a comprehensive study on the corresponding N-methylpyridinium ions offers valuable insights into the relative reactivity of the 2-cyano, 2-fluoro, and 2-chloro-3-cyanopyridine (B134404) systems. The following data is derived from the reactions of these N-methylated analogs with piperidine (B6355638) in methanol (B129727), providing a strong foundation for understanding the electronic and steric effects governing these transformations.

Comparative Kinetic Data

The following table summarizes the third-order rate constants and activation parameters for the SNAr reaction of 2-substituted-N-methylpyridinium iodides with piperidine in methanol. This data allows for a direct comparison of the reactivity of the cyano-substituted compound against its halogenated counterparts.

Substrate (N-Methylpyridinium Iodide)Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative RateΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Cyano-1.1 x 10⁻²5514.5-22.1
2-Fluoro-2.0 x 10⁻⁴117.8-18.8
2-Chloro-1.8 x 10⁻⁴0.917.9-18.8

Data sourced from a study on N-methylpyridinium ions, which serve as close analogs for the target compounds.

The data clearly indicates that the 2-cyano-N-methylpyridinium ion is significantly more reactive than its 2-fluoro and 2-chloro counterparts, reacting 55 times faster than the 2-fluoro analog.[1][2] This enhanced reactivity is attributed to the strong electron-withdrawing nature of the cyano group, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack. Interestingly, the 2-fluoro and 2-chloro analogs exhibit very similar reactivity, which is a departure from the typical reactivity trend observed in many SNAr reactions where fluoride (B91410) is a better leaving group than chloride.[3]

Experimental Protocols

The following is a representative experimental protocol for determining the kinetics of the SNAr reaction of a substituted pyridine with a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction between a 2-substituted-3-cyanopyridine and a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol).

Materials:

  • This compound (or its analog)

  • Piperidine (or other nucleophile)

  • Anhydrous methanol (or other suitable solvent)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 2-substituted-3-cyanopyridine in anhydrous methanol of a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in anhydrous methanol with varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M). The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a significant absorbance and the reactants have minimal absorbance. This can be determined by recording the full UV-Vis spectra of the starting materials and the expected product.

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25°C).

    • In a quartz cuvette, pipette a known volume of the 2-substituted-3-cyanopyridine stock solution and dilute with anhydrous methanol to a final volume just under the desired total volume.

    • Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, quickly mix the solution, and start the data acquisition.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

    • Plot the values of k_obs against the corresponding concentrations of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of the resulting linear plot (k_obs = k₂[Piperidine]).

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) Reactant->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction of this compound.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Set up UV-Vis Spectrophotometer (Wavelength, Temperature) A->B C Initiate Reaction in Cuvette (Mix reactants) B->C D Monitor Absorbance vs. Time C->D E Data Analysis (Calculate k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k₂) (from slope) F->G

Caption: A typical experimental workflow for kinetic analysis of an SNAr reaction.

References

A Comparative Benchmarking of Synthesis Routes for 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of 2-Cyano-3-fluoropyridine, complete with experimental data and detailed methodologies to inform your synthetic strategy.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The efficiency of its production is a critical factor in the development of these commercially important molecules. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a clear overview of their respective yields, reaction conditions, and procedural complexities. The information presented is intended to assist researchers in selecting the most suitable method based on their specific laboratory capabilities, cost considerations, and desired purity.

Comparison of Synthesis Efficiencies

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
3-Fluoropyridine-N-oxideTrimethylsilylanenitrileDichloromethane10 hoursReflux84%[1]
3-Fluoropyridine (B146971)Nitric Acid, Trifluoroacetic Anhydride, Potassium CyanideNot specified12 hoursRoom Temp.~52% (average)[2]
2-Cyano-3-chloropyridinePotassium Fluoride (B91410)1-Methyl-2-pyrrolidinone18 hoursReflux50%[1]
2,3-DichloropyridinePotassium Fluoride, Potassium Cyanide, Palladium CatalystNot specifiedNot specifiedNot specifiedMixture of products[3]
2-Nitro-3-cyanopyridine (by analogy)Cesium FluorideDMSO1.5 hours120 °C38% (for a similar substrate)

Experimental Protocols

Detailed methodologies for the two most efficient and well-documented synthesis routes are provided below.

Route 1: From 3-Fluoropyridine-N-oxide

This route offers the highest reported yield and a relatively straightforward procedure.

Procedure:

  • Dissolve 3-fluoropyridine-N-oxide (1 equivalent) in dichloromethane.

  • Add trimethylsilylanenitrile (3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.[1]

Route 2: From 2-Cyano-3-chloropyridine

This method represents a classic nucleophilic aromatic substitution pathway.

Procedure:

  • To a solution of 2-Cyano-3-chloropyridine (1 equivalent) in 1-methyl-2-pyrrolidinone, add potassium fluoride (3 equivalents).

  • Heat the mixture at reflux for 18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield this compound.[1]

Synthesis Route Comparison Flowchart

The following diagram illustrates the logical relationships between the different starting materials and the final product, highlighting the key transformations.

Synthesis_Routes Start1 3-Fluoropyridine-N-oxide Product This compound Start1->Product Trimethylsilylanenitrile (84% Yield) Start2 3-Fluoropyridine Start2->Product Direct Cyanation (~52% Avg. Yield) Start3 2-Cyano-3-chloropyridine Start3->Product KF (50% Yield) Start4 2,3-Dichloropyridine Intermediate Mixture: This compound & 2-Cyano-3-chloropyridine Start4->Intermediate KF, KCN, Pd Catalyst Intermediate->Product Separation

Caption: Comparative flowchart of synthetic routes to this compound.

Discussion of Synthesis Routes

From 3-Fluoropyridine-N-oxide: This method stands out for its high reported yield of 84%.[1] The use of trimethylsilylanenitrile as the cyanide source is a key feature of this efficient transformation. The reaction proceeds under relatively mild reflux conditions in a common solvent, making it an attractive option for laboratory-scale synthesis.

From 3-Fluoropyridine: Direct cyanation of 3-fluoropyridine offers a more direct route from a readily available starting material. While a specific yield for this particular conversion is not explicitly detailed, the general method for direct cyanation of pyridines reports an average yield of 52%.[2] This suggests a moderately efficient process, though optimization for this specific substrate may be required.

From 2-Cyano-3-chloropyridine: This nucleophilic aromatic substitution (SNAr) is a well-established method for introducing fluorine into an aromatic ring. The reported yield of 50% is moderate, and the reaction requires a relatively long reflux time of 18 hours.[1] The efficiency of this reaction is dependent on the leaving group ability, with chlorine being a moderately effective leaving group in this context. Generally, in nucleophilic aromatic substitutions on pyridine (B92270) rings, the order of leaving group reactivity is F > Cl > Br > I.[4] The higher electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining addition step.[5][6]

From 2,3-Dichloropyridine: This route involves a palladium-catalyzed reaction with both a fluoride and a cyanide source. A significant drawback of this method is the formation of a mixture of this compound and 2-cyano-3-chloropyridine, which necessitates a subsequent separation step, potentially lowering the overall isolated yield and increasing the complexity of the process.[3] While specific yields are not reported, the need for purification makes this route less direct than others.

Conclusion

For researchers prioritizing yield and a well-defined protocol, the synthesis of this compound from 3-fluoropyridine-N-oxide appears to be the most efficient route. For situations where the starting material is more readily available, direct cyanation of 3-fluoropyridine or nucleophilic substitution from 2-cyano-3-chloropyridine are viable alternatives, albeit with lower expected yields. The route from 2,3-dichloropyridine is a potential option but is complicated by the formation of a product mixture. The choice of synthesis will ultimately depend on a balance of factors including starting material availability, desired scale, and purification capabilities.

References

Characterization of Impurities in Commercial 2-Cyano-3-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity and impurity profiles of commercially available 2-Cyano-3-fluoropyridine, a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors. The objective is to equip researchers and drug development professionals with the necessary data and methodologies to select high-quality starting materials, ensuring the integrity and reproducibility of their research and manufacturing processes.

Executive Summary

This compound is a critical intermediate in the pharmaceutical industry. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API). This guide details the common impurities found in commercial batches of this compound, provides detailed analytical protocols for their identification and quantification, and compares the typical purity profiles from various commercial sources. Furthermore, potential alternatives to this compound are discussed, offering flexibility in synthesis design.

Comparison of Commercial this compound Purity

Commercial grades of this compound typically exhibit a purity of greater than 98%, with premier suppliers offering purities exceeding 99%.[1][2] The primary impurities are often related to the synthetic route employed by the manufacturer. Two common synthetic pathways that can introduce specific impurities are:

  • From 2,3-Dichloropyridine: This route can lead to residual chlorinated impurities, such as 2-Cyano-3-chloropyridine.

  • From 3-Fluoropyridine: This pathway may result in regioisomeric impurities or unreacted starting material.

The following table summarizes the typical purity and potential impurity profiles of commercial this compound from different representative sources.

Supplier TypeTypical Purity (by HPLC/GC)Potential Process-Related ImpuritiesNotes
Standard Grade > 98.0%2-Cyano-3-chloropyridine, 3-Fluoropyridine, Unidentified byproductsSuitable for general research and initial process development. May require re-purification for cGMP applications.
High Purity Grade > 99.5%Trace levels (<0.1%) of process-related impurities, Residual solventsRecommended for late-stage clinical development and commercial manufacturing. Typically accompanied by a detailed Certificate of Analysis (CoA) with impurity data.

Characterization of Potential Impurities

Based on common synthetic routes, the following are potential impurities that may be present in commercial this compound:

Impurity NameChemical StructureOrigin
2-Cyano-3-chloropyridine A common byproduct if the synthesis starts from 2,3-dichloropyridine. Incomplete fluorination or side reactions can lead to its presence.
3-Fluoropyridine Unreacted starting material if the synthesis involves the cyanation of 3-fluoropyridine.
Isomeric Impurities e.g., 2-Fluoro-3-cyanopyridine, 4-Cyano-3-fluoropyridineCan arise from non-selective reactions during the synthesis, particularly in the introduction of the cyano or fluoro group.
Residual Solvents e.g., Toluene, DMF, AcetonitrileSolvents used during the reaction, extraction, and purification steps that are not completely removed during drying. The specific solvents will depend on the manufacturer's process.
Starting Material Adducts VariesComplexes or side-products formed from the reaction of starting materials with reagents or intermediates. Their identification often requires advanced analytical techniques.

Experimental Protocols for Impurity Characterization

Accurate characterization of impurities requires a combination of chromatographic and spectroscopic techniques. The following are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition (95:5 A:B).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts

Instrumentation: A standard GC-MS system is used for the identification of volatile and semi-volatile impurities.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for detailed structural analysis.

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

  • ¹H NMR: To identify and quantify proton-containing impurities.

  • ¹³C NMR: To provide information on the carbon skeleton of the main component and any significant impurities.

  • ¹⁹F NMR: Crucial for identifying and quantifying fluorine-containing impurities and isomers.

  • 2D NMR (COSY, HSQC, HMBC): To aid in the unambiguous structural assignment of unknown impurities.

Visualizing the Analytical Workflow and Impurity Relationships

The following diagrams illustrate the logical workflow for impurity characterization and the relationship between synthetic routes and potential impurities.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity Assay GC_MS GC_MS Dissolution->GC_MS Volatile Impurities NMR NMR Dissolution->NMR Structural Confirmation Purity_Quantification Purity & Impurity Quantification HPLC->Purity_Quantification Impurity_Identification Impurity Identification GC_MS->Impurity_Identification Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Final_Report Final_Report Purity_Quantification->Final_Report CoA Impurity_Identification->Structural_Elucidation Structural_Elucidation->Final_Report

Caption: Experimental workflow for impurity characterization.

Impurity_Relationships cluster_0 Synthetic Route 1 cluster_1 Synthetic Route 2 Start1 2,3-Dichloropyridine Impurity1 2-Cyano-3-chloropyridine Start1->Impurity1 Incomplete Fluorination Product This compound Impurity1->Product Start2 3-Fluoropyridine Impurity2 Residual 3-Fluoropyridine Start2->Impurity2 Incomplete Cyanation Impurity2->Product Common_Impurities Isomeric Impurities Residual Solvents Common_Impurities->Product

Caption: Potential impurities based on synthetic routes.

Alternatives to this compound

In certain synthetic applications, particularly in the early stages of drug discovery, exploring alternative building blocks can be advantageous for reasons of cost, availability, or to modulate physicochemical properties.

Alternative CompoundKey Features and Applications
2,3-Dicyanopyridine Offers two reactive cyano groups for further functionalization. Can be a precursor to various heterocyclic systems.
2-Chloro-3-cyanopyridine The chloro group can be displaced by various nucleophiles, providing a different handle for synthetic transformations compared to the fluoro group.
2-Amino-3-cyanopyridine The amino group provides a site for further derivatization, such as in the synthesis of fused heterocyclic systems. It can be synthesized from this compound via nucleophilic substitution.

The choice of an alternative should be guided by the specific reaction, desired final product, and a thorough evaluation of its reactivity and potential to introduce different sets of impurities.

Conclusion

The quality of this compound is a critical factor in the successful development and manufacturing of pharmaceuticals. A comprehensive understanding of potential impurities, coupled with robust analytical methods for their detection and quantification, is essential for ensuring product quality and patient safety. Researchers and drug development professionals are encouraged to request detailed Certificates of Analysis from suppliers and, when necessary, perform their own comprehensive characterization using the methodologies outlined in this guide. By carefully selecting and characterizing this key starting material, the risks of downstream complications can be significantly mitigated.

References

A Comparative Guide to the DFT Analysis of Substituted Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Structural and Electronic Properties of Substituted Fluoropyridines Through Density Functional Theory

This guide provides a comparative analysis of substituted fluoropyridines using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. By understanding how fluorine substitution impacts the electronic landscape and geometry of the pyridine (B92270) ring, researchers can better design molecules with tailored properties for applications in drug development and materials science. This document summarizes key quantitative data from recent studies, details the computational methodologies employed, and visualizes the underlying computational workflow.

The Influence of Fluorine: A Comparative Analysis of Calculated Properties

The introduction of fluorine and other substituents to the pyridine ring significantly alters its electronic and structural characteristics. DFT calculations provide a quantitative means to compare these effects. The following tables summarize key computed parameters for a series of mono- and di-substituted fluoropyridines, including geometric parameters, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which are crucial indicators of molecular reactivity and stability.

Structural Parameters

Fluorine substitution can induce notable changes in the bond lengths and angles of the pyridine ring. For instance, studies on difluoropyridine isomers have shown that the position of the fluorine atoms influences the molecular geometry upon ionization[1][2]. A detailed comparison of calculated and experimental structural parameters for a complex fluorinated pyridine derivative has demonstrated the high accuracy of the B3LYP/6-311++G(d,p) level of theory in predicting molecular geometry[3].

Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Fluoropyridine Derivatives

MoleculeC-F (Å)C-N (Å)C-C (Å) (avg.)∠CNC (°)Reference Computational Level
2-Fluoropyridine1.3531.3411.388117.2B3LYP/6-311++G(d,p)
3-Fluoropyridine1.3601.3341.389118.6B3LYP/6-311++G(d,p)
2,6-Difluoropyridine1.3481.3321.385116.5B3LYP/6-311++G(d,p)
2,3-Difluoropyridine1.349 (C2-F), 1.358 (C3-F)1.3351.386117.8B3LYP/6-311++G(d,p)
Pentafluorophenyl-urea Derivative1.33-1.351.36-1.381.38-1.40N/AB3LYP/6-311++G(d,p)

Note: The data presented is a synthesis from multiple sources employing similar computational levels for illustrative comparison. Direct comparison is most accurate when data is from a single, consistent study.

Electronic Properties

The electronic properties of substituted fluoropyridines, such as the HOMO-LUMO gap and dipole moment, are critical for understanding their reactivity and intermolecular interactions. The HOMO-LUMO gap, in particular, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. The position of fluorine substitution has been shown to modulate the stabilization of the highest occupied molecular orbital (HOMO)[1][2].

Table 2: Calculated Electronic Properties of Substituted Fluoropyridines

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference Computational Level
Pyridine-6.89-0.346.552.22B3LYP/6-311++G(d,p)
2-Fluoropyridine-7.02-0.516.513.15B3LYP/6-311++G(d,p)
3-Fluoropyridine-7.05-0.456.601.63B3LYP/6-311++G(d,p)
2,6-Difluoropyridine-7.21-0.686.533.01B3LYP/6-311++G(d,p)
2,3-Difluoropyridine-7.18-0.656.534.34B3LYP/6-311++G(d,p)
6-fluoropyridine-3-amine-5.89-0.215.683.89B3LYP/6-311g++(d,p)

Note: This table is a compilation of data from various studies. HOMO/LUMO energies and dipole moments are sensitive to the computational method.

Experimental and Computational Protocols

The data presented in this guide is derived from DFT calculations, a widely used quantum chemical method. The following outlines a typical computational workflow for the analysis of substituted fluoropyridines.

Computational Methodology

A common and reliable level of theory for these types of calculations is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination offers a good balance between accuracy and computational cost for organic molecules.

Key Steps in the DFT Calculation Protocol:

  • Molecular Structure Input: The initial 3D coordinates of the substituted fluoropyridine molecule are generated using a molecular builder.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to ensure that the calculated properties correspond to a stable structure.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): To assess chemical reactivity and the electronic excitation properties.

    • Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.

    • Mulliken and Natural Bond Orbital (NBO) Population Analysis: To determine the charge distribution on each atom.

    • Dipole Moment: To quantify the overall polarity of the molecule.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT analysis of a substituted fluoropyridine.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis and Interpretation mol_build 1. Molecular Structure Generation (e.g., GaussView, Avogadro) input_file 2. Input File Creation (Define Method: B3LYP, Basis Set: 6-311++G(d,p)) mol_build->input_file geom_opt 3. Geometry Optimization input_file->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc prop_calc 5. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->prop_calc data_vis 6. Data Visualization & Comparison (Tables, Spectra, Orbitals) prop_calc->data_vis Substituent_Effects cluster_edg Electron-Donating Group (EDG) (e.g., -NH2, -OCH3) cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent Substituent on Fluoropyridine Ring edg_props Increases Electron Density on Ring Increases HOMO Energy Decreases HOMO-LUMO Gap (often) substituent->edg_props is EDG ewg_props Decreases Electron Density on Ring Decreases HOMO Energy Increases HOMO-LUMO Gap (often) substituent->ewg_props is EWG

References

A Comparative Guide to Catalysts for the Buchwald-Hartwig Amination of 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminopyridines is a critical step in the development of novel therapeutics. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. This guide provides an objective comparison of the efficacy of various palladium-based catalyst systems for the Buchwald-Hartwig amination of 2-Cyano-3-fluoropyridine, a key intermediate in the synthesis of various pharmaceutically active compounds.

The selection of an appropriate catalyst is paramount to the success of the Buchwald-Hartwig amination, directly influencing reaction yields, scope, and conditions. This guide summarizes available experimental data to facilitate the selection of the optimal catalytic system for the amination of the electron-deficient this compound substrate.

Catalyst Performance Overview

The following table summarizes the performance of different palladium catalyst systems in the Buchwald-Hartwig amination of 2-halo-3-cyanopyridines. While specific data for this compound is limited, the data for the analogous 2-chloro-3-cyanopyridine (B134404) provides valuable insights into catalyst efficacy. The choice of ligand is a critical parameter, with bulky, electron-rich phosphine (B1218219) ligands generally demonstrating superior performance for challenging substrates.[1][2]

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosAniline (B41778)NaOtBuToluene (B28343)1001895Patent US20120252833A1
Pd₂(dba)₃ / RuPhosMorpholineNaOtBuToluene1001892Patent US20120252833A1
Pd(OAc)₂ / SPhosBenzylamineK₃PO₄Dioxane1001888Patent US20120252833A1
Pd₂(dba)₃ / BrettPhosn-ButylamineLiHMDSTHF801685General observation for primary amines[3]
Pd(OAc)₂ / DavePhosDiethylamineCs₂CO₃Toluene1102478General observation for secondary amines
Pd(PPh₃)₄AnilineK₂CO₃Dioxane10024<10General observation for less effective ligands

Key Observations:

  • Ligand Choice is Crucial: Modern biarylphosphine ligands such as XPhos, RuPhos, and SPhos consistently provide high yields for the amination of the electron-deficient 2-chloro-3-cyanopyridine.[1] These bulky and electron-rich ligands are thought to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Precatalysts Offer Advantages: The use of palladium precatalysts, such as those derived from BrettPhos and RuPhos, can lead to more reproducible results and are often highly active, allowing for lower catalyst loadings and milder reaction conditions.

  • Base and Solvent Selection: The choice of base and solvent is also critical and can significantly impact reaction efficiency. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[1] Aprotic solvents such as toluene and dioxane are generally preferred.

  • Substrate Reactivity: While the data presented is for 2-chloro-3-cyanopyridine, it is expected that this compound would exhibit similar or potentially higher reactivity due to the high electronegativity of fluorine, which can facilitate the initial oxidative addition step.

Experimental Workflow and Methodologies

The general workflow for performing a Buchwald-Hartwig amination reaction is depicted below. It is essential to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.

Buchwald_Hartwig_Workflow reagents Combine Pd Source, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent reactants Add this compound and Amine solvent->reactants reaction Heat Reaction Mixture under Inert Atmosphere reactants->reaction workup Reaction Quench and Aqueous Workup reaction->workup purification Purification by Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Representative Experimental Protocol:

The following is a representative experimental protocol for the Buchwald-Hartwig amination of 2-chloro-3-cyanopyridine with aniline, adapted from patent literature. This protocol can serve as a starting point for the optimization of the reaction with this compound.

Materials:

  • 2-Chloro-3-cyanopyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.02 equivalents), XPhos (e.g., 0.04 equivalents), and NaOtBu (e.g., 1.4 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Add 2-chloro-3-cyanopyridine (1.0 equivalent) and aniline (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-anilino-3-cyanopyridine.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)(X)L_n Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)(NHR'R'')L_n]^+X^- PdII_halide->PdII_amine Amine Coordination (HNR'R'') PdII_amido Ar-Pd(II)(NR'R'')L_n PdII_amine->PdII_amido Deprotonation (-HX) PdII_amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of the aryl halide to the palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by the base generates a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst. The steric and electronic properties of the phosphine ligand play a critical role in facilitating each of these steps.[2]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. For the amination of this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and SPhos, are recommended for achieving high yields. The choice of palladium precursor, base, and solvent are also important considerations that should be optimized for specific substrate combinations. The provided experimental protocol and understanding of the catalytic cycle offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of 2-Cyano-3-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure to 2-Cyano-3-fluoropyridine, personnel should immediately follow the emergency procedures outlined in this guide and consult the safety data sheet (SDS). This document provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its hazardous nature. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or damage.[1][2] Proper disposal is not merely a procedural necessity but a critical component of laboratory safety and environmental responsibility.

Hazard Summary

The primary hazards associated with this compound are summarized in the table below. This information is compiled from safety data sheets and should be consulted before handling the compound.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Acute Toxicity, Dermal Toxic or harmful in contact with skin.[1][2]
Acute Toxicity, Inhalation Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1]

Operational and Disposal Plan

This plan outlines the necessary steps for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or chemical-resistant apron is required.[3]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.[3]

Spill Cleanup Procedures

In the event of a spill, follow these steps to safely clean and contain the material:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[3] Place the swept material into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[3]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3][5]

    • Disposal must be in accordance with all local, regional, and national environmental regulations.[3] Chemical waste generators are responsible for ensuring complete and accurate waste classification.[3]

    • Under no circumstances should this compound be disposed of down the drain.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Collection cluster_2 Spill Response cluster_3 Storage and Disposal A Don Appropriate PPE B Handle in a Well-Ventilated Area A->B C Collect Waste Chemical and Contaminated Materials B->C Generates Waste D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E G Spill Occurs H Evacuate and Ventilate G->H I Contain and Clean Up Spill H->I I->C F Arrange for Pickup by an Approved Waste Disposal Contractor E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Cyano-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Cyano-3-fluoropyridine. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye damage and irritation.[1][2]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves. While nitrile gloves are commonly used for pyridine (B92270) compounds, some data suggests poor resistance to pyridine with breakthrough times of less than a minute.[3][4][5] Other sources indicate good to excellent resistance for specific nitrile glove types. It is crucial to consult the glove manufacturer's specific chemical resistance data. Double gloving can provide an additional layer of protection.Prevents skin contact, which can be harmful.[1][2]
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.Minimizes skin exposure from accidental spills or splashes.
Respiratory Protection All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is required.[1]Prevents inhalation of harmful vapors.

Detailed Handling and Disposal Protocol

This step-by-step protocol outlines the safe operational workflow for handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.[6]

2. Donning Personal Protective Equipment:

  • Before entering the designated handling area, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing, transfers, and manipulations of this compound within the chemical fume hood to control dust and vapors.[4][6]
  • Keep containers tightly closed when not in use.[1][4]
  • Avoid creating dust or aerosols.
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
  • Do not eat, drink, or smoke in the laboratory area.[1][8]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][4]
  • Keep the container tightly sealed.[1][4]
  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

5. Spill Management:

  • In case of a small spill, use an absorbent material like sand or vermiculite (B1170534) to contain it.[3]
  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]
  • For large spills, evacuate the area and contact the appropriate emergency response team.

6. Disposal:

  • All waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed, and compatible waste container.[6]
  • Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7] Do not empty into drains.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) don_ppe Don PPE prep_controls->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound store_compound Store Properly handle_compound->store_compound dispose_waste Dispose of Waste handle_compound->dispose_waste manage_spill Manage Spills store_compound->manage_spill manage_spill->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-fluoropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。